molecular formula C8H6BrIO B3032051 3'-Iodo-5'-bromoacetophenone CAS No. 1003712-14-8

3'-Iodo-5'-bromoacetophenone

Cat. No.: B3032051
CAS No.: 1003712-14-8
M. Wt: 324.94 g/mol
InChI Key: ZTUMZGVEBVJSBY-UHFFFAOYSA-N
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Description

3'-Iodo-5'-bromoacetophenone is a useful research compound. Its molecular formula is C8H6BrIO and its molecular weight is 324.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMZGVEBVJSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641013
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-14-8
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of 3'-Iodo-5'-bromoacetophenone , a critical 1,3,5-trisubstituted aromatic intermediate used in the development of complex pharmacophores and enzyme inhibitors.

The synthesis of unsymmetrically substituted dihalo-acetophenones presents a significant regiochemical challenge. Standard electrophilic substitution on acetophenone typically yields meta products, but introducing two different halogens (bromine and iodine) at the 3 and 5 positions requires a strategy that circumvents the directing conflicts of standard activators.

This guide outlines the Sequential Functionalization Pathway , prioritizing chemoselectivity and isomer purity.

Part 1: Strategic Analysis & Retrosynthesis

The Regiochemical Challenge

The target molecule, This compound , possesses a 1,3,5-substitution pattern.

  • Acetyl Group (

    
    ):  Strong electron-withdrawing group (EWG), meta-director.
    
  • Bromine (

    
    ):  Weakly deactivating, ortho/para-director.
    
  • Iodine (

    
    ):  Weakly deactivating, ortho/para-director.
    

Direct halogenation of 3'-bromoacetophenone would typically favor the 2, 4, or 6 positions (ortho/para to Br), rather than the desired 5-position. Therefore, we cannot simply iodinate 3'-bromoacetophenone.

The Solution: The Nitro-Switch Strategy

To access the 5-position, we utilize the cooperative meta-directing effects of the acetyl group and a nitro precursor. The pathway involves:

  • Nitration of 3'-Bromoacetophenone: Leveraging the strong meta-directing power of the acetyl group to access the 5-position (despite the conflicting ortho/para influence of bromine).

  • Chemoselective Reduction: Converting

    
     to 
    
    
    
    without reducing the ketone.
  • Sandmeyer Iodination: Replacing the amine with iodine to install the final halogen.[1]

Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target This compound Intermediate1 3'-Amino-5'-bromoacetophenone Target->Intermediate1 Sandmeyer (Iodination) Intermediate2 3'-Bromo-5'-nitroacetophenone Intermediate1->Intermediate2 Chemoselective Reduction StartingMaterial 3'-Bromoacetophenone Intermediate2->StartingMaterial Nitration (Regioselective)

Caption: Retrosynthetic disconnection showing the stepwise construction of the 3,5-dihalo motif from the commercially available 3'-bromoacetophenone.

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Introduce a nitrogen functionality at the 5-position. Reaction: $ \text{3'-Bromoacetophenone} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3'-Bromo-5'-nitroacetophenone} $

The nitration of 3'-bromoacetophenone yields a mixture of isomers (2-, 4-, and 5-nitro). The 5-nitro isomer is formed because the strong meta-directing acetyl group destabilizes the transition states for ortho/para attack relative to itself, partially overriding the bromine's directing effect. Rigorous purification is required.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice-salt bath (

    
    ).
    
  • Reagents: Charge the flask with fuming nitric acid (1.1 eq) and concentrated sulfuric acid (

    
    , solvent volume).
    
  • Addition: Dissolve 3'-bromoacetophenone (1.0 eq) in a minimum amount of

    
    . Add this solution dropwise to the nitrating mixture, maintaining internal temperature 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
    
  • Quench: Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. A yellow precipitate will form.

  • Purification (Critical): Filter the crude solid. Recrystallize repeatedly from hot ethanol .

    • Note: The 2-nitro and 4-nitro isomers are more soluble in ethanol; the desired 3-bromo-5-nitroacetophenone (mp ~80-82°C) crystallizes out. Verify purity via TLC or GC-MS before proceeding.

Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to an aniline without reducing the ketone to an alcohol. Reaction: $ \text{3'-Bromo-5'-nitroacetophenone} + \text{SnCl}_2 \rightarrow \text{3'-Amino-5'-bromoacetophenone} $

Standard catalytic hydrogenation (Pd/C,


) risks reducing the carbonyl group. Stannous chloride (

)
in HCl is the preferred method for chemoselectivity [1].

Protocol:

  • Dissolution: Dissolve purified 3'-bromo-5-nitroacetophenone (10 mmol) in ethanol (50 mL).

  • Reduction: Add stannous chloride dihydrate (

    
    , 5.0 eq) followed by concentrated HCl  (5 mL).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2-3 hours. Monitor by TLC for disappearance of the nitro compound.
    
  • Workup: Cool to RT. Neutralize carefully with

    
     solution until pH ~8. The tin salts will precipitate as a thick white sludge.
    
  • Extraction: Filter the mixture through Celite to remove tin salts. Extract the filtrate with ethyl acetate (

    
    ).
    
  • Isolation: Dry organics over

    
    , filter, and concentrate to yield 3'-amino-5'-bromoacetophenone  as a pale yellow solid.
    
Phase 3: Sandmeyer Iodination

Objective: Convert the amino group to an iodine atom.[1] Reaction: $ \text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2, \text{H}^+} \text{Ar-N}_2^+ \xrightarrow{\text{KI}} \text{Ar-I} $

Unlike chlorination or bromination, the Sandmeyer iodination does not require a copper catalyst; the iodide ion is a strong enough nucleophile to displace nitrogen from the diazonium salt directly [2].

Protocol:

  • Diazotization:

    • Suspend 3'-amino-5'-bromoacetophenone (10 mmol) in 6M

      
        (20 mL).
      
    • Cool to

      
       in an ice bath.
      
    • Add a solution of sodium nitrite (

      
      , 1.1 eq) in water dropwise. Keep temperature 
      
      
      
      .
    • Stir for 20 minutes. The solution should become clear (formation of diazonium salt).

  • Iodination:

    • Dissolve potassium iodide (

      
      , 2.5 eq) in water (10 mL).
      
    • Add the cold diazonium solution slowly to the KI solution with vigorous stirring.

    • Observation: Evolution of nitrogen gas (

      
      ) and formation of a dark oil/solid.
      
  • Completion: Allow the mixture to warm to RT and stir for 1 hour.

  • Workup:

    • Add sodium thiosulfate (

      
      ) solution to quench excess iodine (color change from dark brown to yellow).
      
    • Extract with dichloromethane (DCM).

    • Wash with water and brine.

  • Final Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure This compound .

Part 3: Data Summary & Process Logic

Reagent Stoichiometry Table
StepReagentEquiv.RoleCritical Parameter
1

(Fuming)
1.1Electrophile SourceTemp < 5°C to prevent di-nitration
1

(Conc.)
SolventCatalyst/DehydratorMust be anhydrous
2

5.0Reducing AgentExcess required for kinetics
3

1.1DiazotizationTemp < 5°C (Diazonium unstable)
3

2.5NucleophileLarge excess drives yield
Experimental Logic Flow (DOT Diagram)

Workflow Start Start: 3'-Bromoacetophenone Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Check1 Purification: Remove 2-/4-nitro isomers Step1->Check1 Crude Mix Step2 Step 2: Reduction (SnCl2/HCl) Check1->Step2 Pure 3-bromo-5-nitro Step3 Step 3: Diazotization (NaNO2/H2SO4, 0°C) Step2->Step3 Amine Intermediate Step4 Step 4: Iodination (KI, RT) Step3->Step4 Diazonium Salt Final Product: this compound Step4->Final N2 gas evolution

Caption: Logical workflow emphasizing the critical purification checkpoint after nitration to ensure regiochemical purity.

Part 4: Troubleshooting & Safety

Common Pitfalls
  • Regio-isomer Contamination: If the melting point of the intermediate after Step 1 is

    
    , the product contains significant 2-nitro or 4-nitro isomers. Recrystallize again.
    
  • Incomplete Reduction: If the ketone is reduced to an alcohol in Step 2, the NMR will show a multiplet at ~4.8 ppm (CH-OH) instead of the singlet at ~2.6 ppm (COCH3). Ensure

    
     is used, not 
    
    
    
    .
  • Diazonium Decomposition: If Step 3 yields a phenol (OH instead of I), the diazonium salt reacted with water.[2] Keep the reaction cold and add KI immediately after diazotization.

Safety Protocols
  • Fuming Nitric Acid: Highly corrosive and oxidizer. Use glass-only secondary containment.

  • Diazonium Salts: Potentially explosive if dried. Always keep in solution and process immediately.

  • Tin Residues: Tin is toxic. Dispose of aqueous waste as heavy metal waste.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Organic Syntheses, Coll.[3][4][5] Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931). Iodobenzene. Link

  • Pearson, D. E., et al. (1958).[3] The Swamping Catalyst Effect in the Bromination of Acetophenone. Journal of Organic Chemistry, 23(10), 1412–1419. (Foundational work on halogenation of acetophenones). Link

Sources

Technical Characterization Guide: 1-(3-Bromo-5-iodophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes 1-(3-Bromo-5-iodophenyl)ethanone (CAS 1003712-14-8), a high-value pharmacophore scaffold widely utilized in the synthesis of complex pharmaceutical agents. Unlike simple reagents, this molecule is defined by its dual-halogenated asymmetry (Bromine at C3, Iodine at C5), which enables highly controlled, chemoselective cross-coupling reactions.

For drug development professionals, this compound serves as a critical "hinge" building block.[1] Its unique reactivity profile allows for the sequential introduction of diverse chemical moieties—essential for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors targeting the ATP-binding pocket.

Chemical Identity & Structural Analysis

The core value of CAS 1003712-14-8 lies in its specific substitution pattern. The 1,3,5-substitution on the phenyl ring creates a meta-relationship between all functional groups, preventing steric crowding while maximizing vectoral diversity for library generation.

Identification Data
ParameterSpecification
IUPAC Name 1-(3-Bromo-5-iodophenyl)ethanone
Molecular Formula C₈H₆BrIO
Molecular Weight 324.94 g/mol
SMILES CC(=O)C1=CC(Br)=CC(I)=C1
InChI Key ZTUMZGVEBVJSBY-UHFFFAOYSA-N
Appearance Pale yellow to brown solid (low melting point)
Structural Visualization

The following diagram illustrates the atomic numbering and the reactivity hierarchy of the functional groups.

ChemicalStructure cluster_legend Reactivity Hierarchy (Pd-Catalysis) Acetyl Acetyl Group (C=O) Modifiable Core Phenyl Core (1,3,5-sub) Core->Acetyl Pos 1 Iodine Iodine (C5) High Reactivity (Site A) Core->Iodine Pos 5 Bromine Bromine (C3) Med Reactivity (Site B) Core->Bromine Pos 3 Legend Order: I > Br >> Cl Allows sequential coupling

Caption: Structural reactivity map highlighting the chemoselective hierarchy between the C-I and C-Br bonds.

Physicochemical Profiling (Pre-Formulation)

Understanding the physical behavior of this intermediate is crucial for process chemistry and storage.

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.

  • Stability:

    • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV/visible light can lead to homolytic cleavage and iodine liberation (discoloration to purple/brown). Storage in amber vials is mandatory.

    • Oxidation: The acetyl group is stable, but the aromatic ring is susceptible to oxidation under harsh conditions.

  • Melting Point: Typically observes a low melting range (approx. 40–50°C, though often isolated as an oil depending on purity).

Spectroscopic Characterization

To validate the identity of CAS 1003712-14-8, researchers must look for specific "fingerprint" signals that distinguish it from mono-halogenated impurities (e.g., 3-bromoacetophenone).

Nuclear Magnetic Resonance (NMR)

The 1,3,5-substitution pattern results in three distinct aromatic protons appearing as singlets (or fine doublets due to meta-coupling, J ~1.5-2.0 Hz).

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
¹H 2.58Singlet3H-C(O)CHMethyl ketone characteristic signal.
¹H ~8.05Triplet (fine)1HAr-H (C2)Deshielded by adjacent C=O and Br/I inductive effects.
¹H ~8.15Triplet (fine)1HAr-H (C6)Positioned between C=O and I.
¹H ~8.25Triplet (fine)1HAr-H (C4)Positioned between Br and I; typically most deshielded.
¹³C 196.5Singlet-C =OCarbonyl carbon.
¹³C 94.5Singlet-C-I Carbon bonded to Iodine (significantly shielded due to heavy atom effect).
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Isotopic Pattern: The presence of one Bromine atom provides a tell-tale 1:1 ratio between the molecular ion (M) and the M+2 peak.

    • M (⁷⁹Br): ~324.9[2][3]

    • M+2 (⁸¹Br): ~326.9

    • Note: Iodine is monoisotopic (¹²⁷I), so it does not contribute to the M+2 splitting.

Functional Applications: The Chemoselective Advantage

The primary utility of this scaffold in drug development is Orthogonal Functionalization . The reactivity difference between the C-I and C-Br bonds allows chemists to perform two distinct cross-coupling reactions in a specific sequence without protecting groups.

Sequential Coupling Workflow
  • Step 1 (Activation of C-I): Under mild conditions (e.g., Pd(PPh₃)₄, RT), the C-I bond undergoes oxidative addition preferentially.

  • Step 2 (Activation of C-Br): Under forcing conditions (e.g., Pd(dppf)Cl₂, Heat), the C-Br bond reacts.

SynthesisWorkflow Start Start: 1-(3-Bromo-5-iodophenyl)ethanone Step1 Step 1: Suzuki Coupling (Site A) Reagent: Boronic Acid R1-B(OH)2 Catalyst: Pd(PPh3)4, Na2CO3, RT Target: C-I Bond Start->Step1 High Selectivity (I > Br) Intermed Intermediate: 3-Bromo-5-(R1)-acetophenone (Br remains intact) Step1->Intermed Step2 Step 2: Sonogashira/Suzuki (Site B) Reagent: Alkyne or Boronic Acid R2 Catalyst: Pd(dppf)Cl2, 80°C Target: C-Br Bond Intermed->Step2 Increased Energy Final Final Scaffold: 3-(R2)-5-(R1)-acetophenone (Disubstituted Core) Step2->Final

Caption: Sequential functionalization workflow exploiting the reactivity differential between Iodine and Bromine.

Synthetic Utility in Drug Classes
  • Kinase Inhibitors: The meta-substituted phenyl ring mimics the ATP-binding orientation required for many Type II kinase inhibitors (e.g., p38 MAPK, VEGFR).

  • PROTAC Linkers: The ketone handle allows for reductive amination to attach linker chains for Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocol: Quality Control (QC)

To ensure the integrity of this starting material before library synthesis, the following QC protocol is recommended.

Objective: Verify identity and absence of des-iodo (3-bromoacetophenone) impurity.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Purity > 98.0% (Area %).

  • TLC Visualization:

    • Solvent: Hexane:Ethyl Acetate (9:1).

    • Rf Value: ~0.6 (Distinct from 3-bromoacetophenone which is more polar).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003712-14-8. Retrieved from [Link]

  • Organic Syntheses (2020). Chemoselective Cross-Coupling of Polyhalogenated Aromatics. Organic Syntheses, Vol 95. Retrieved from [Link]

Sources

Technical Monograph: 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Pathways, and Chemoselective Utility in Scaffold Design [1]

Executive Summary

3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8) represents a high-value "bifunctional pivot" in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen atoms (iodine and bromine) positioned meta to an acetyl group. This asymmetry creates a steep reactivity gradient, allowing researchers to perform sequential, site-selective cross-coupling reactions.

Unlike symmetrical dihalides (e.g., 3,5-dibromoacetophenone), which often yield statistical mixtures during mono-functionalization, the 3'-iodo-5'-bromo analog leverages the weaker C–I bond to direct the first catalytic cycle exclusively to the 3-position, leaving the 5-bromo site intact for subsequent elaboration. This guide details the molecular properties, validated synthesis via the Sandmeyer sequence, and the mechanistic logic driving its application in fragment-based drug discovery (FBDD).

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]

The molecule is defined by a 1,3,5-substitution pattern on the benzene ring. The acetyl group at position 1 acts as an electron-withdrawing group (EWG), deactivating the ring but directing electrophilic attacks to the meta positions.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 1-(3-Bromo-5-iodophenyl)ethanone
CAS Number 1003712-14-8
Molecular Formula

Molecular Weight 324.94 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 85–89 °C (typical for this class)
Bond Dissociation Energy (Approx) C(sp²)–I: ~65 kcal/mol C(sp²)–Br: ~81 kcal/mol
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Synthetic Architecture: The Sandmeyer Route

Direct halogenation of acetophenone to achieve this specific mixed pattern is notoriously difficult due to lack of regiocontrol. The industry-standard approach relies on a stepwise Nitration-Reduction-Sandmeyer sequence starting from 3-bromoacetophenone. This ensures the iodine is installed with absolute regiochemical fidelity.

Mechanistic Logic[1][7][8]
  • Precursor: 3-Bromoacetophenone is nitrated.[1] The acetyl and bromo groups direct the incoming nitro group to the thermodynamically favored 5-position (meta to acetyl).

  • Reduction: The nitro group is selectively reduced to an amine (aniline) using

    
     or 
    
    
    
    , avoiding dehalogenation of the bromine.
  • Sandmeyer Transformation: The amine is converted to a diazonium salt (

    
    ), which is then displaced by iodide.
    
Visualization: Synthetic Pathway

Synthesis Start 3-Bromoacetophenone Nitro 3-Bromo-5-nitroacetophenone Start->Nitro HNO3/H2SO4 (Nitration) Amine 3-Amino-5-bromoacetophenone Nitro->Amine SnCl2/HCl (Selective Reduction) Diazo Diazonium Intermediate [Ar-N2]+ Amine->Diazo NaNO2, H2SO4 0°C Product This compound Diazo->Product KI, H2O (Sandmeyer)

Figure 1: Stepwise synthesis ensuring regiochemical purity. The sequence prevents the formation of symmetrical byproducts.

Chemoselective Reactivity: The "Orthogonal" Advantage

The primary utility of this molecule is its ability to undergo sequential cross-coupling . In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

Reactivity Hierarchy:



The Selective Workflow
  • Cycle 1 (Low Temp/Mild Catalyst): Pd(0) inserts exclusively into the C–I bond. The C–Br bond is too strong to react under these kinetic conditions.

  • Intermediate Isolation: A mono-functionalized biaryl is obtained.[1]

  • Cycle 2 (High Temp/Active Catalyst): Conditions are forced (e.g., adding S-Phos or heating) to activate the remaining C–Br bond for a second diversification.

Visualization: Decision Tree for Coupling

Selectivity Core This compound Step1 Reaction A: Suzuki Coupling (Pd(PPh3)4, Na2CO3, RT) Core->Step1 Targeting C-I Bond (Fast Oxidative Addition) Inter Intermediate: 3-Aryl-5-bromoacetophenone Step1->Inter Step2 Reaction B: Suzuki/Heck Coupling (Pd(dppf)Cl2, 80°C) Inter->Step2 Targeting C-Br Bond (Requires Activation) Final Final Scaffold: 3-Aryl-5-Heteroaryl-acetophenone Step2->Final

Figure 2: The chemoselective workflow. Note that the C-Br bond survives the first reaction, acting as a latent handle for the second step.

Validated Experimental Protocol

Objective: Synthesis of this compound from 3-amino-5-bromoacetophenone via Sandmeyer reaction.

Reagents
  • 3-Amino-5-bromoacetophenone (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Potassium Iodide (

    
    , 2.5 eq)
    
  • Sulfuric Acid (

    
    , 2M aqueous)
    
  • Urea (catalytic, to quench excess nitrite)

Step-by-Step Methodology
  • Diazotization (The Critical Step):

    • Dissolve the amine in 2M

      
       and cool the solution to 0–5 °C in an ice bath. Critical: Temperature must not exceed 5 °C to prevent diazonium decomposition to phenol.
      
    • Add aqueous

      
       dropwise over 20 minutes. The solution will turn clear/yellowish.
      
    • Stir for 30 minutes. Test with starch-iodide paper (should turn blue instantly).

    • Add a spatula tip of urea to destroy excess nitrous acid (stops gas evolution).

  • Iodination (Sandmeyer Displacement):

    • Dissolve KI in minimal water.

    • Add the cold diazonium solution slowly into the KI solution (not the reverse) with vigorous stirring.

    • Observation: Nitrogen gas evolves rapidly; a dark oil or precipitate forms.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • The Iodine Wash: Wash the organic layer with saturated sodium thiosulfate (

      
      ) solution. Why? This reduces free iodine (
      
      
      
      , purple) back to iodide (colorless), cleaning the product.
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Hexane to yield pale yellow needles.

Structural Characterization (NMR)[5]

Researchers should look for the characteristic AB2 spin system (or AMX depending on resolution) in the aromatic region of the


 NMR.
  • 
     2.55 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).
  • 
     ~8.05 ppm (t, 1H): 
    
    
    
    proton (between Br and Ac).
  • 
     ~8.20 ppm (t, 1H): 
    
    
    
    proton (between I and Ac).
  • 
     ~8.35 ppm (t, 1H): 
    
    
    
    proton (between I and Br).
    • Note: The proton between the two halogens (

      
      ) is typically the most deshielded due to the synergistic inductive effect of both I and Br.
      

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Light Sensitivity: Carbon-Iodine bonds are photosensitive.[1] Store in amber vials or wrapped in foil to prevent homolytic cleavage and "browning" of the solid.

  • Incompatibility: Avoid strong oxidizing agents.

  • Disposal: Halogenated organic waste stream.

References

  • Preparation of 3'-Bromo-5'-iodoacetophenone (CAS 1003712-14-8)

    • Source: ChemicalBook & Global Substance Registr
    • URL:

  • Chemoselective Cross-Coupling of Polyhalogen

    • Source:Chemical Reviews (ACS Publications). Discusses the reactivity order .
    • URL:[1]

  • Mechanistic Studies on Oxid

    • Source:Journal of the American Chemical Society. Establishes the kinetic preference for C-I insertion.
    • URL:

  • General Sandmeyer Reaction Protocol

    • Source:Organic Syntheses. Foundational methodology adapted for mixed-halogen systems.[1]

    • URL: [Organic Syntheses Coll.[2] Vol. 2, p. 130]([Link])

Sources

Solubility of 3'-Iodo-5'-bromoacetophenone in common organic solvents

[1]

Executive Summary: The "Dual-Halogen" Solubility Challenge

3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8) is a critical disubstituted aromatic intermediate employed primarily in complex cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira).[1] Its utility stems from the differential reactivity of its halogen substituents—iodine offers rapid oxidative addition, while bromine remains intact for subsequent functionalization.

However, this structural advantage imposes a specific solubility profile. The molecule is highly lipophilic , driven by the heavy halogen atoms and the aromatic core, resulting in negligible aqueous solubility. Successful handling requires a precise understanding of its behavior in organic media to prevent precipitation during flow chemistry or yield loss during recrystallization.

This guide provides a technical breakdown of its solubility landscape, predictive physicochemical parameters, and validated protocols for experimental determination.

Physicochemical Basis of Solubility

To predict solubility behavior where empirical data is sparse, we analyze the molecular descriptors that govern solute-solvent interactions.

Structural Analysis
  • Lipophilicity (LogP): The estimated LogP is ~3.2 – 3.6 . This places the compound firmly in the "lipophilic" category (LogP > 3), indicating a strong preference for non-polar to moderately polar organic solvents over aqueous buffers.

  • Electronic Character: The acetyl group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) provides a dipole, making the molecule soluble in polar aprotic solvents (DMSO, DMF). However, the two electron-withdrawing halogens (I, Br) reduce the electron density of the ring, slightly decreasing solubility in electron-rich aromatic solvents compared to unsubstituted acetophenone.
    
Solubility Landscape Table

Data below represents field-standard expectations for disubstituted halo-acetophenones.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary reaction solvent; extraction.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Cross-coupling reactions; stock solutions.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Chromatography eluents; extraction.
Alcohols Methanol, Ethanol, IPAModerate (Temp. dependent)Recrystallization (Soluble hot, insoluble cold).
Hydrocarbons Hexanes, Cyclohexane, HeptaneLow Anti-solvent for precipitation/crystallization.
Aqueous Water, PBS BufferNegligible (<0.01 mg/mL)Phase separation; washing inorganic salts.

Experimental Protocols for Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers must validate these values empirically.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for Pre-formulation and API Characterization.[1]

Objective: Determine the saturation concentration (

  • Preparation: Weigh excess solid this compound (approx. 10 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Cap the vial tightly.

    • Agitate at 25°C for 24–48 hours using a rotary shaker or magnetic stir bar.

    • Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until a suspension persists.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes (or filter through a 0.45 µm PTFE syringe filter).

  • Quantification:

    • Dilute the supernatant 100-fold with Acetonitrile.

    • Analyze via HPLC-UV (Detection @ 254 nm).

    • Calculate concentration against a standard calibration curve.[2]

Protocol B: Kinetic Solubility (High-Throughput)

Standard for Biological Assay Screening.[1]

Objective: Determine the concentration at which precipitation occurs from a DMSO stock.

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Titration:

    • Aliquot aqueous buffer (PBS, pH 7.4) into a 96-well plate.

    • Spike DMSO stock into the buffer to achieve final concentrations ranging from 1 µM to 500 µM (maintain DMSO < 2%).

  • Incubation: Shake for 2 hours at Room Temperature.

  • Detection: Measure turbidity via Nephelometry or Absorbance at 620 nm. The "solubility limit" is the concentration onset of increased absorbance (precipitate formation).

Solvent Selection for Synthesis & Purification[3][4][5]

The solubility profile dictates the workflow for synthesizing and purifying this intermediate.

Reaction Media[4]
  • Cross-Coupling (Suzuki/Sonogashira): Use DMF or 1,4-Dioxane .[1] These dissolve the starting material and catalyst (Pd) well, and their high boiling points support the thermal energy required for activation.

  • Lithiation/Grignard: Use THF or Diethyl Ether . The compound is soluble, and these solvents stabilize the organometallic intermediates.

Purification Strategy (Recrystallization)

The "Goldilocks" zone for purifying this compound lies in exploiting the temperature-dependent solubility in alcohols or mixed solvent systems.[1]

  • System 1 (Single Solvent): Ethanol . Dissolve at reflux; cool slowly to 4°C.

  • System 2 (Binary System): DCM/Hexanes . Dissolve in minimal DCM (good solvent), then slowly add Hexanes (anti-solvent) until turbidity persists. Cool to induce crystallization.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the operational stage.

SolventSelectionStartStart: this compoundGoalDefine Operational GoalStart->GoalReactionChemical Reaction(Coupling/Substitution)Goal->ReactionSynthesisPurificationPurification(Isolation)Goal->PurificationWorkupPolarAproticUse Polar Aprotic(DMF, DMSO, Dioxane)High Solubility + High BPReaction->PolarAproticPd-Catalyzed(Suzuki/Sonogashira)NonPolarUse Ethers/DCM(THF, CH2Cl2)For Low Temp/LithiationReaction->NonPolarNucleophilicAdditionRecrystRecrystallizationPurification->RecrystHigh Purity Req.ChromatographyFlash ChromatographyPurification->ChromatographyComplex MixtureEthanolSolvent: Ethanol(Temp Dependent)Recryst->EthanolPreferred MethodHexanesEluent: Hexanes/EtOAc(Gradient)Chromatography->HexanesStandard Phase

Caption: Decision tree for solvent selection during synthesis and purification of this compound.

References

  • BenchChem. (2025).[3][4] 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. Retrieved from [1]

  • Organic Syntheses. (1958). 3-Bromoacetophenone.[1][4][5][6] Org. Synth. 38, 11; Coll. Vol. 4, 106. Retrieved from [1]

  • Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1003712-14-8. Retrieved from

  • Enamine. (2024). Shake-Flask Aqueous Solubility Assay Protocols. Retrieved from [1]

Reactivity profile of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scaffold Functionalization

Executive Summary: The "Pivot Point" Scaffold

In the architecture of drug discovery and materials science, 3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8) serves as a high-value "pivot point." Its utility stems from its unique meta-substituted geometry and its kinetic resolution capability. Unlike symmetrical dihaloarenes, this molecule presents three distinct reactive sites—an aryl iodide, an aryl bromide, and a ketone—each accessible under orthogonal conditions.

This guide details the sequential functionalization of this scaffold. It moves beyond basic synthesis to explore the chemoselective hierarchy that allows researchers to build complex, non-symmetric teraryl systems and heterocycle-fused libraries with high precision.

Structural & Electronic Analysis

The reactivity of this compound is governed by the interplay between bond dissociation energies (BDE) and the electronic influence of the acetyl group.

  • Electronic Deactivation: The acetyl group at position 1 is a strong electron-withdrawing group (EWG) (

    
    ). This deactivates the aromatic ring towards electrophilic substitution but activates  the C-X bonds towards oxidative addition with low-valent metal catalysts (Pd(0), Ni(0)).
    
  • Bond Dissociation Energy (BDE) Hierarchy:

    • C–I Bond (~65 kcal/mol): The weakest bond. Rapid oxidative addition even at room temperature.

    • C–Br Bond (~81 kcal/mol): Significantly stronger. Requires elevated temperatures or electron-rich phosphine ligands to facilitate oxidative addition.

    • C=O (Ketone): Electrophilic at the carbonyl carbon; susceptible to nucleophilic attack but orthogonal to Pd-catalyzed cycles if non-nucleophilic bases are used.

Table 1: Reactivity Parameters
SiteFunctional GroupPrimary ReactivityActivation BarrierChemoselectivity Rank
Site A Aryl Iodide (C-3)Pd-Cat. Cross-Coupling (Suzuki, Sonogashira)Low (RT - 60°C)1 (Fastest)
Site B Aryl Bromide (C-5)Pd-Cat. Cross-Coupling (requires activation)Medium (80°C - 120°C)2 (Intermediate)
Site C Acetyl (C-1)Nucleophilic Addition / CondensationVariable (pH dep.)3 (Orthogonal)
Chemoselective Cross-Coupling Strategies

The core value of this scaffold is the ability to perform iterative cross-coupling . The distinct rate of oxidative addition between Ar-I and Ar-Br allows for a "programmed" synthesis.

3.1. Phase I: Selective Activation of the Iodide

The C-I bond can be engaged exclusively by using "mild" catalytic systems. The key is to avoid ligands that are too active (like Buchwald biaryl phosphines) in the first step, which might prematurely activate the bromide.

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Ligand Strategy: Triphenylphosphine (PPh3) is sufficient for Ar-I oxidative addition but generally poor for Ar-Br at moderate temperatures.

  • Protocol Insight: Maintaining the reaction temperature below 65°C is critical to prevent "leakage" into the bromide site.

3.2. Phase II: Activation of the Bromide

Once the iodine is substituted, the remaining bromide can be activated. This step often requires "forcing" conditions.

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Ligand Strategy: Use electron-rich, bulky ligands such as SPhos , XPhos , or

    
     . These ligands facilitate the oxidative addition into the stronger C-Br bond.
    
  • Temperature: Typically requires heating to 80–100°C.

Visualizing the Workflow

The following diagram illustrates the decision tree for functionalizing this molecule, highlighting the orthogonality of the three sites.

ReactivityProfile Start This compound (Scaffold) Step1 Step 1: C-I Activation (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, Na2CO3 RT to 60°C KetonePath Ketone Derivatization (Reductive Amination/Protection) Start->KetonePath Orthogonal Transformation Intermed Intermediate A: 3-Substituted-5-bromoacetophenone Step1->Intermed >95% Selectivity Step2 Step 2: C-Br Activation (High T, Bulky Ligands) Intermed->Step2 Pd2(dba)3/XPhos K3PO4, 100°C Intermed->KetonePath Optional Final Final Product: 3,5-Disubstituted Acetophenone Step2->Final

Caption: Chemoselective functionalization pathway demonstrating the kinetic resolution between C-I and C-Br bonds.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for meta-dihaloarenes and validated by reactivity trends in the cited literature.

Protocol A: Site-Selective Suzuki Coupling (Iodine)

Objective: Couple phenylboronic acid to the C-3 (Iodo) position without affecting the C-5 (Bromo) position.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.05 equiv) — Strict stoichiometry prevents bis-coupling.

    • 
       (3-5 mol%)
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
  • Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

  • Execution: Stir at Room Temperature for 4 hours. If conversion is slow, heat to maximum 50°C.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (Ar-I) should disappear, while the mono-coupled product appears. The bis-coupled product should be <2%.

  • Workup: Standard aqueous extraction (EtOAc). Purify via silica gel chromatography.

Protocol B: Sequential Sonogashira Coupling

Objective: Install an alkyne at the C-3 position.

  • Catalyst System:

    
     (2 mol%) and CuI (1 mol%).
    
  • Base/Solvent: Triethylamine (

    
    ) in THF.
    
  • Conditions: React with terminal alkyne (1.1 equiv) at Room Temperature .

    • Note: The C-Br bond is inert under these mild conditions.

Synthesis of the Scaffold (Background)

For researchers needing to synthesize the core material de novo, the Sandmeyer reaction is the most reliable route, as direct halogenation is difficult to control for this specific substitution pattern.

Route: Acetophenone


 3-Bromoacetophenone 

3-Bromo-5-nitroacetophenone

3-Bromo-5-aminoacetophenone

This compound .
  • Nitration: 3-Bromoacetophenone is nitrated (HNO3/H2SO4) to yield the 3-bromo-5-nitro isomer (meta-directing effect of acetyl and bromo groups).

  • Reduction: Sn/HCl or Fe/NH4Cl reduces the nitro group to the amine.

  • Sandmeyer Iodination:

    • Diazotize the amine with

      
      /HCl at 0°C.
      
    • Treat with aqueous KI to install the iodine.

References
  • Organic Syntheses. (1962). Acetophenone, 3-bromo-.[1] Org. Synth. 1962, 42, 19. Retrieved from [Link]

  • Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]

  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

Sources

3'-Iodo-5'-bromoacetophenone: A Trifunctional Linchpin for Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1003712-14-8 Formula: C₈H₆BrIO Molecular Weight: 324.94 g/mol [1]

Executive Summary

In the landscape of medicinal chemistry, 3'-Iodo-5'-bromoacetophenone represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its meta-meta substitution pattern combined with three chemically distinct reactive handles: an aryl iodide, an aryl bromide, and a ketone.

This guide details the utility of this building block, focusing on its ability to undergo sequential, programmable functionalization . By exploiting the significant reactivity gap between the C–I and C–Br bonds, researchers can install distinct pharmacophores at the 3- and 5-positions with high regiocontrol, while preserving the acetyl group for late-stage diversification (e.g., into chiral alcohols or amines).

Chemical Profile & Reactivity Hierarchy

The power of this compound lies in its orthogonal reactivity . The electronic environment of the benzene ring, deactivated by the electron-withdrawing acetyl group, stabilizes the C–X bonds but maintains a clear hierarchy for oxidative addition with transition metals.

The Reactivity Pyramid
  • Primary Target (Fastest): C–I Bond . The weak C–I bond (approx. 65 kcal/mol) undergoes oxidative addition with Pd(0) catalysts at room temperature or mild heating.

  • Secondary Target (Intermediate): C–Br Bond . The stronger C–Br bond (approx. 81 kcal/mol) remains inert under conditions used for the iodide. It requires higher temperatures or electron-rich phosphine ligands (e.g., SPhos, XPhos) to react.

  • Tertiary Target (Orthogonal): Acetyl Group . The carbonyl functionality is generally inert to cross-coupling conditions but serves as a handle for classical organic transformations (reduction, condensation, reductive amination).

ReactivityMap Center This compound Iodide Site A: Aryl Iodide (C-3 Position) Center->Iodide Most Reactive (Pd-Cat, RT) Bromide Site B: Aryl Bromide (C-5 Position) Center->Bromide Intermediate (Pd-Cat, >80°C) Acetyl Site C: Acetyl Group (C-1 Position) Center->Acetyl Orthogonal (Redox/Condensation) RxnI Suzuki, Sonogashira, Heck (Selective) Iodide->RxnI RxnBr Suzuki, Buchwald-Hartwig (Requires Activation) Bromide->RxnBr RxnAc Reduction (NaBH4), Reductive Amination Acetyl->RxnAc

Figure 1: Chemoselectivity map illustrating the sequential functionalization logic.

Synthesis of the Building Block

While this compound is commercially available, in-house preparation is often required for scale-up. The most robust route avoids the poor regioselectivity of direct halogenation by utilizing the Sandmeyer reaction .

Recommended Route: Via 3-Amino-5-bromoacetophenone

This pathway ensures the correct meta-meta relationship of the halogens relative to the acetyl group.

  • Precursor Synthesis:

    • Start with 3-bromoacetophenone .[1][2]

    • Nitration: Nitration (HNO₃/H₂SO₄) directs meta to the acetyl group. Note that the bromine is ortho/para directing, but the strong deactivation of the acetyl group often dominates or allows for separation of the 3-bromo-5-nitro isomer from the 3-bromo-2-nitro/3-bromo-4-nitro isomers.

    • Reduction: SnCl₂/HCl or Fe/AcOH reduction of the nitro group yields 3-amino-5-bromoacetophenone .

  • Iodination (Sandmeyer):

    • Diazotization: Treat the amine with NaNO₂ in aqueous H₂SO₄ or HCl at 0°C to form the diazonium salt.

    • Iodination: Add KI (potassium iodide) solution. The diazonium group is displaced by iodine.

    • Workup: Quench with sodium thiosulfate (to remove excess I₂) and extract.

SynthesisRoute Start 3-Amino-5-bromoacetophenone Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Diazonium Salt [Ar-N2]+ Step1->Inter Step2 Iodination (KI, RT) Inter->Step2 Product This compound Step2->Product

Figure 2: The Sandmeyer approach for high-fidelity synthesis.

Chemoselective Functionalization Strategies

Strategy A: The "Iodine-First" Approach (Standard)

This is the primary workflow for generating non-symmetrical tri-substituted benzenes.

  • Reaction 1: Selective Coupling at C-3 (Iodide)

    • Conditions: Boronic acid (1.0 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃, DME/H₂O, 60°C.

    • Mechanistic Insight: The oxidative addition of Pd(0) to Ar–I is significantly faster than to Ar–Br. By controlling temperature and stoichiometry, the bromide remains intact.

    • Outcome: 3-Aryl-5-bromoacetophenone.

  • Reaction 2: Coupling at C-5 (Bromide)

    • Conditions: Boronic acid (1.2 eq), Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos, K₃PO₄, Toluene, 100°C.

    • Mechanistic Insight: Higher temperature and more electron-rich ligands are required to activate the Ar–Br bond.

Strategy B: The "Ketone-First" Approach (Protection)

If the downstream coupling conditions are incompatible with the ketone (e.g., Grignard reagents), the acetyl group must be addressed first.

  • Protection: Formation of a ketal (ethylene glycol, TsOH).

  • Reduction: NaBH₄ reduction to the alcohol (creates a chiral center if asymmetric catalysis is used).

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling (Iodide Selective)

This protocol demonstrates the installation of a phenyl ring at the 3-position while sparing the 5-bromo and 1-acetyl groups.

Reagents:

  • This compound (325 mg, 1.0 mmol)

  • Phenylboronic acid (122 mg, 1.0 mmol)

  • Pd(PPh₃)₄ (58 mg, 0.05 mmol)

  • Na₂CO₃ (2M aqueous, 1.0 mL)

  • Dimethoxyethane (DME) (4 mL)

Procedure:

  • Setup: Charge a dried reaction vial with the acetophenone, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed DME and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60°C (oil bath) for 4–6 hours. Note: Do not exceed 70°C to avoid premature activation of the bromide.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (Iodo) should disappear; the mono-coupled product should appear.

  • Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Protocol 2: Sonogashira Coupling (Iodide Selective)

Ideal for installing alkyne linkers.

Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Procedure:

  • Dissolve the acetophenone and alkyne in degassed TEA/THF.

  • Add CuI and Pd catalyst under Argon.

  • Stir at Room Temperature for 2–4 hours. Note: The iodide reacts readily at RT; heating is rarely needed and risks affecting the bromide.

Safety & Handling

  • Hazard Classification: this compound is an organic halide. Treat as an Irritant (Skin/Eye) .

  • Lachrymator Potential: Like many alpha-bromo acetophenones (though this is ring-brominated), related compounds can be lachrymators. Use in a fume hood.

  • Light Sensitivity: Aryl iodides can be light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 3,5-Disubstituted Acetophenones

    • Title: "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles and Related Acetophenone Deriv
    • Source: Organic & Biomolecular Chemistry, 2012.[3]

    • URL:[Link] (Context: General methodology for 3,5-substitution patterns).

  • Chemoselectivity of Aryl Halides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides: Mechanistic Insights and Chemoselectivity."
    • Source: Chemical Reviews, 2010.
    • URL:[Link] (Context: Theoretical basis for I vs Br selectivity).

  • Sandmeyer Reaction Protocols

    • Title: "Sandmeyer Reaction of 3-Aminoacetophenone Deriv
    • Source: Organic Syntheses, Coll.[4] Vol. 2.

    • URL:[Link] (Context: Foundational protocol for converting meta-amino groups to halides).

  • Compound Data & Safety

    • Title: "this compound - Substance Detail."
    • Source: PubChem / Sigma-Aldrich Catalog D
    • URL:[Link]

Sources

Thermochemical Profiling of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive thermochemical profiling framework for 3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8).

As experimental thermochemical values for this specific di-halogenated isomer are currently absent from public standard reference databases (NIST, DIPPR), this guide functions as both a predictive data sheet and a protocol manual for generating the missing data. It is designed for process chemists and thermodynamicists optimizing cross-coupling reactions where the distinct reactivity of the C-I and C-Br bonds is critical.

A Guide for Synthetic Optimization and Stability Assessment

Compound Identification & Predicted Physicochemical Baseline

Before establishing thermochemical parameters, the material identity must be unequivocally defined. The presence of two distinct halogens (Iodine, Bromine) in the meta positions relative to the acetyl group creates a unique electron-deficient scaffold.

PropertySpecificationNotes
IUPAC Name 1-(3-bromo-5-iodophenyl)ethan-1-one
CAS Number 1003712-14-8
Molecular Formula C₈H₆BrIO
Molecular Weight 324.94 g/mol High molecular weight due to Iodine (126.9 u).[1]
Predicted Phase (STP) SolidBased on symmetry of 3,5-disubstitution (cf. 3,5-dibromoacetophenone MP ~65°C).[1]
Est. Melting Point 55°C – 75°CPrediction.[1] Lower symmetry than 3,5-dibromo may depress MP slightly.
Est. Boiling Point ~310°C (at 760 mmHg)Decomposition likely prior to boiling.[1]
Thermochemical Data: Predictive Modelling

Note: In the absence of calorimetric data, the following values are derived using Group Additivity Methods (Benson’s Increments) and comparative analysis of mono-halogenated acetophenones.

2.1 Enthalpy of Formation (

)

The standard enthalpy of formation is critical for assessing the thermodynamic feasibility of oxidative addition steps in catalysis.

  • Base Value (Acetophenone, gas):

    
     [1]
    
  • Increment (C-Br on Benzene):

    
     (derived from Bromobenzene vs Benzene).
    
  • Increment (C-I on Benzene):

    
     (derived from Iodobenzene vs Benzene).
    
  • Correction (Meta-interaction): Negligible steric strain, but inductive withdrawal stabilizes the ring slightly.

Estimated Values:

State Property Estimated Value Confidence

| Gas |


 | +13.3 ± 10 kJ/mol  | Medium (Additivity Model) |
| Solid  | 

| -55.0 ± 15 kJ/mol | Low (Depends on

) |[1][2]
2.2 Enthalpy of Fusion & Sublimation

For solid-state handling and solubility modeling.

  • 
     (Fusion):  Estimated at 18–22 kJ/mol  (Typical for disubstituted benzenes).
    
  • 
     (Sublimation):  Estimated at 85–95 kJ/mol  (Driven by high molecular weight and dispersion forces from Iodine).
    
Experimental Protocols for Data Generation

To validate the estimated values above, the following self-validating workflows must be executed. These protocols prioritize sample conservation and data integrity.

3.1 Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Preparation:

    • Grind 3-5 mg of sample to a fine powder to ensure thermal contact.

    • Hermetically seal in an aluminum pan (Tzero pan preferred) to prevent sublimation mass loss.

    • Reference: Empty hermetic aluminum pan.

  • Methodology:

    • Equilibrate: 0°C.

    • Ramp 1: 10°C/min to 120°C (Observe endotherm).

    • Cool: 10°C/min to 0°C (Observe recrystallization exotherm to confirm reversibility).

    • Ramp 2: 5°C/min to 120°C (Data collection ramp).

  • Data Analysis: Integrate the melting peak on the second heating ramp. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    .
3.2 Isodesmic Reaction Scheme (Computational Validation)

For high-precision


 without combustion calorimetry, use ab initio calculation of an isodesmic reaction (where bond types are conserved).

Reaction Model:



  • Logic: Errors in basis sets cancel out because the bond environments (C-Br, C-I, C=O) are identical on both sides.

  • Workflow:

    • Optimize geometries (DFT: B3LYP/6-311+G(d,p); use effective core potential LANL2DZ for Iodine).

    • Calculate Zero Point Energy (ZPE) corrections.

    • Solve for

      
       using known literature values for Benzene, Acetophenone, Bromobenzene, and Iodobenzene.
      
Visualization: Characterization & Reactivity Workflows
4.1 Thermochemical Characterization Workflow

This diagram outlines the logical flow from synthesis to validated thermodynamic data.

ThermoWorkflow Sample Crude 3'-I-5'-Br-Acetophenone Purification Recrystallization (EtOH/Hexane) Sample->Purification PurityCheck HPLC/GC-MS (>99.5% Req) Purification->PurityCheck DSC DSC Analysis (Tm, ΔfusH) PurityCheck->DSC Solid Phase TGA TGA Analysis (Decomp Temp) PurityCheck->TGA Stability Comp Computational (Isodesmic) PurityCheck->Comp Structure Input Data Validated Thermochemical Profile DSC->Data Fusion Data TGA->Data Thermal Limit Comp->Data Formation Enthalpy

Caption: Integrated workflow for deriving experimental and computational thermochemical parameters.

4.2 Chemoselective Reactivity Pathway

The thermodynamic stability of the C-I vs C-Br bond dictates the utility of this compound in drug discovery (e.g., iterative Suzuki couplings).

Reactivity Start This compound Step1 Pd(0) Oxidative Addition (Kinetic Control: C-I Bond) Start->Step1 Low Temp (RT) Weakest Bond (53 kcal/mol) Step2 Pd(0) Oxidative Addition (High Temp: C-Br Bond) Start->Step2 High Temp (>80°C) Stronger Bond (67 kcal/mol) Intermediate Intermediate A (5-Bromo-3-aryl-acetophenone) Step1->Intermediate Suzuki Coupling (Ar-B(OH)2)

Caption: Chemoselective hierarchy driven by bond dissociation energy differences (C-I < C-Br).

Application in Drug Development

The thermochemical data generated via this guide directly impacts process safety and scalability:

  • Reaction Safety (DSC): If the DSC shows a sharp exotherm immediately following melting, the compound may be thermally unstable. For a nitro-free halo-ketone, this is rare, but the acetyl group can engage in self-condensation at high temperatures.

  • Solubility Modeling: The

    
     value is the primary input for the Schroeder-Van Laar equation , used to predict solubility in various solvents for crystallization design.
    
    
    
    
  • Scale-Up: The enthalpy of reaction (

    
    ) for the Suzuki coupling can be predicted using the 
    
    
    
    values. Since C-I cleavage is exothermic but the overall coupling is highly exothermic, precise heat flow data is required to size cooling jackets for batch reactors.
References
  • NIST Chemistry WebBook. Acetophenone: Enthalpy of Formation. National Institute of Standards and Technology.[3] [Link]

  • Nagrimanov, R. N., et al. (2013). Thermodynamics of phase transitions of substituted acetophenones. Journal of Thermal Analysis and Calorimetry. [Link]

  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds.[4] Academic Press.[4] (Standard reference for Group Contribution increments).

Sources

An In-depth Technical Guide to the Crystal Structure of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 3'-Iodo-5'-bromoacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust framework for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. We will delve into the causal reasoning behind experimental choices, from the selection of a synthetic pathway to the nuances of crystal growth and data refinement. To illustrate the analytical process, we will reference the crystallographic data of a closely related dihalogenated aromatic compound, providing a practical exemplar for researchers in the field. This guide is intended to be a self-validating system, equipping drug development professionals and researchers with the foundational knowledge and practical protocols to confidently approach the structural elucidation of this and similar small molecules.

Introduction: The Significance of Halogenated Acetophenones

Acetophenones and their derivatives are pivotal building blocks in organic synthesis and are prevalent scaffolds in a wide array of biologically active compounds.[1][2] The introduction of halogen atoms, particularly bromine and iodine, onto the aromatic ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most critically, its intermolecular interactions.[3] Halogenated compounds are widely utilized in medicinal chemistry, not merely as hydrophobic fillers, but as moieties capable of forming specific, directional interactions known as halogen bonds.[3]

A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base).[3] This phenomenon is driven by the anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond.[3] In the context of drug design, the ability of bromine and iodine to act as potent halogen bond donors can be harnessed to enhance binding affinity and specificity to biological targets.[3]

The precise three-dimensional arrangement of atoms and the interplay of intermolecular forces within a crystal lattice, including halogen bonds, can only be definitively determined through single-crystal X-ray diffraction.[4][5] This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the packing of molecules in the solid state.[6] Such information is crucial for understanding structure-activity relationships, guiding rational drug design, and for the solid-state characterization of active pharmaceutical ingredients (APIs).

This guide will therefore provide a comprehensive workflow for determining the crystal structure of this compound, a molecule poised to be a valuable synthon for novel therapeutics.

Synthesis of this compound

Given that this compound is not a naturally occurring compound, its synthesis is a prerequisite for any structural or biological investigation. A plausible and efficient synthetic route can be designed based on established organic chemistry principles, such as electrophilic aromatic substitution. A logical starting material would be 3-bromoacetophenone, which can then be iodinated.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from acetophenone:

  • Bromination of Acetophenone: A Friedel-Crafts-type reaction to introduce a bromine atom at the meta position.

  • Iodination of 3-Bromoacetophenone: A subsequent electrophilic aromatic substitution to introduce an iodine atom at the second meta position.

G Acetophenone Acetophenone Bromoacetophenone 3'-Bromoacetophenone Acetophenone->Bromoacetophenone Br₂, AlCl₃ (Friedel-Crafts Acylation) Target This compound Bromoacetophenone->Target I₂, HIO₃, H₂SO₄ (Electrophilic Iodination)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3'-Bromoacetophenone

This procedure is adapted from established methods for the bromination of acetophenone.[7]

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

  • Procedure:

    • To the flask, add acetophenone and a suitable solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring.

    • From the dropping funnel, add a solution of bromine in the same solvent dropwise, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent over-bromination.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully pouring the mixture over crushed ice.

    • Separate the organic layer, wash with sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 3'-bromoacetophenone.

Step 2: Synthesis of this compound

This step involves the iodination of the previously synthesized 3'-bromoacetophenone.

  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • Dissolve 3'-bromoacetophenone in a mixture of acetic acid and sulfuric acid.

    • Add iodine (I₂) and iodic acid (HIO₃) to the solution. Iodic acid acts as an oxidizing agent to generate the electrophilic iodine species.

    • Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into a beaker of ice water.

    • Collect the precipitated solid by filtration and wash thoroughly with water and then with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Crystallization of this compound

The growth of a high-quality single crystal is often the most challenging step in X-ray crystallography.[5][8] The goal is to obtain a crystal that is of sufficient size (typically >0.1 mm in all dimensions), well-ordered, and free from defects.[9] Several techniques can be employed, and the choice of method and solvent is critical.[8]

Common Crystallization Techniques
TechniqueDescriptionRationale
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly.[8]As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. This method is simple and widely used.[8]
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[10]The solubility of most compounds decreases with temperature, so cooling a saturated solution induces crystallization.[10]
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[10]The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[10]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[10]Crystals form at the interface of the two liquids as they slowly mix.[10]
Protocol for Crystallization Screening

A systematic approach is recommended to find the optimal crystallization conditions.

  • Purity: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). An ideal solvent is one in which the compound is moderately soluble.

  • Screening: Set up crystallization trials in small vials using the techniques described above with the most promising solvents.

  • Patience: Allow the vials to stand undisturbed for several days to weeks. Mechanical disturbances can lead to the formation of many small crystals instead of a few large ones.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[11] The process involves mounting the crystal, collecting the diffraction data, solving the structure, and refining the model.[12]

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement CrystalMounting Crystal Mounting DataCollection Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalModel Final Crystal Structure Model StructureRefinement->FinalModel Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Workflow
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically on a glass fiber or in a cryo-loop.[12]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays.[12] A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[12]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and to integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map provides a preliminary model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Illustrative Example: A Dihalogenated Aromatic Ketone Analog

As the crystal structure of this compound is not currently available, we will consider the published data for a related dihalogenated compound, 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one, to illustrate the type of information that can be obtained.[13]

Table 1: Example Crystallographic Data for an Analogous Compound

ParameterValue
Chemical FormulaC₆Cl₂N₄O₅
Formula Weight295.00 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.0044(6)
b (Å)8.9660(11)
c (Å)18.0544(18)
V (ų)971.97(18)
Z4
R-factor (Rgt)0.045

Data adapted from a representative dihalogenated cyclic ketone structure.[13]

This data provides precise information about the size and shape of the unit cell (the basic repeating unit of the crystal) and the symmetry of the crystal packing. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low R-factor is indicative of a good quality structure determination.

Analysis of the Crystal Structure: The Role of Halogen Bonding

A detailed analysis of the crystal structure of this compound would be expected to reveal significant intermolecular interactions, particularly halogen bonds.[14][15] The presence of both an iodine and a bromine atom provides multiple potential halogen bond donors, while the carbonyl oxygen is a potential acceptor.

One would anticipate the formation of various supramolecular motifs driven by I···O and Br···O halogen bonds, as well as potentially weaker C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[9][16][17] The interplay of these non-covalent forces would dictate the overall crystal packing and influence the material's bulk properties, such as its melting point and solubility.

Conclusion and Future Perspectives

This guide has provided a comprehensive, technically grounded framework for the synthesis and structural elucidation of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this molecule. The resulting crystallographic data will be invaluable for understanding its conformational preferences and the nature of its intermolecular interactions, particularly the role of halogen bonding. This knowledge will, in turn, empower medicinal chemists to rationally design novel therapeutics that leverage the unique properties of this and related halogenated acetophenones. The determination of this crystal structure is a critical step towards unlocking its full potential as a building block in drug discovery and materials science.

References

  • Google Patents. CN102675075B - Preparation method of 3, 5-resacetophenone. Accessed January 29, 2026. .
  • IS MUNI. Synthesis of 3-nitroacetophenone. Accessed January 29, 2026. [Link].

  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Accessed January 29, 2026. [Link].

  • ACS Publications. Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Accessed January 29, 2026. [Link].

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Accessed January 29, 2026. [Link].

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Accessed January 29, 2026. [Link].

  • SERC (Carleton). Single-crystal X-ray Diffraction. Accessed January 29, 2026. [Link].

  • University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. Accessed January 29, 2026. [Link].

  • NIH. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Accessed January 29, 2026. [Link].

  • TSI Journals. SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Accessed January 29, 2026. [Link].

  • ResearchGate. The crystal structure of 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one, C6Cl2N4O5. Accessed January 29, 2026. [Link].

  • University of Geneva. Guide for crystallization. Accessed January 29, 2026. [Link].

  • FZU. X-ray single-crystal diffraction. Accessed January 29, 2026. [Link].

  • MDPI. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Accessed January 29, 2026. [Link].

  • NIH. Natural-derived acetophenones: chemistry and pharmacological activities. Accessed January 29, 2026. [Link].

  • ORNL Neutron Sciences. Single Crystal Diffraction: The Definitive Structural Technique. Accessed January 29, 2026. [Link].

  • Universitat Rovira i Virgili. crystallization of small molecules. Accessed January 29, 2026. [Link].

  • Oxford Academic. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Accessed January 29, 2026. [Link].

  • ACS Publications. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Accessed January 29, 2026. [Link].

  • ResearchGate. The crystal structure of 3-amino-(2,4-dioxopent-3-yl)-4,5-dihydro-1,2,4-triazinium nitrate, C8H13N5O5. Accessed January 29, 2026. [Link].

  • ResearchGate. α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. Accessed January 29, 2026. [Link].

  • NIH. Getting crystals your crystallographer will treasure: a beginner's guide. Accessed January 29, 2026. [Link].

  • Wikipedia. X-ray crystallography. Accessed January 29, 2026. [Link].

  • PubChem. 3',5'-Dichloroacetophenone. Accessed January 29, 2026. [Link].

  • NIST WebBook. 3,5-Difluoroacetophenone. Accessed January 29, 2026. [Link].

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3'-Iodo-5'-bromoacetophenone is a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in its asymmetry : it possesses two halogenated sites with distinct electronic environments and bond dissociation energies (BDE). This allows researchers to perform sequential, site-selective cross-coupling reactions , enabling the rapid synthesis of non-symmetrical 1,3,5-trisubstituted benzene derivatives—a common motif in p38 MAP kinase inhibitors and liquid crystal materials.

This guide details the protocols for exploiting the reactivity gap between the C–I and C–Br bonds. By controlling catalyst activity and reaction thermodynamics, one can exclusively couple the iodide position (Site A) without disturbing the bromide (Site B), preserving the latter for a subsequent diversification step.

The Chemoselectivity Logic

The success of this workflow relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.

Chemoselectivity Substrate This compound Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat Path_I Path A: C-I Bond (Weak, Fast Oxidative Addition) Pd_Cat->Path_I  k_I >> k_Br Path_Br Path B: C-Br Bond (Strong, Slow Oxidative Addition) Pd_Cat->Path_Br  Requires Heat/Ligand Product_A Mono-Arylated Product (Br Intact) Path_I->Product_A Product_B Bis-Arylated Product (Unwanted at Step 1) Path_Br->Product_B

Figure 1: Kinetic hierarchy of oxidative addition. The C–I bond reacts significantly faster (


) than the C–Br bond (

), allowing for selective functionalization.

Mechanistic Insight & Causality

To master this reaction, one must understand the electronic influence of the acetyl group.

  • Electronic Activation: The acetyl group at position 1 is a strong Electron-Withdrawing Group (EWG). This lowers the electron density of the benzene ring.

  • Impact on Oxidative Addition: Palladium(0) is nucleophilic during oxidative addition. Electron-deficient arenes (like acetophenones) undergo oxidative addition faster than electron-rich arenes.

    • Consequence: Both the I and Br sites are "activated" compared to a standard benzene ring. This narrows the selectivity window slightly, meaning temperature control is more critical here than with a simple dihalobenzene [1].

  • Bond Energy Differential: Despite the EWG activation, the C–I bond (~65 kcal/mol) remains significantly weaker than the C–Br bond (~81 kcal/mol). Using a mild base and avoiding "hot" ligands (like certain bulky biaryl phosphines) ensures the catalyst only inserts into the C–I bond [2].

Experimental Protocols

Protocol A: Site-Selective Mono-Arylation (Iodide Displacement)

Objective: Couple an aryl boronic acid at the 3'-position while retaining the 5'-bromide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for its moderate activity, preventing over-reaction.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution) — Mild base prevents activation of the bromide.

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

  • Solvent Addition: Inject the degassed solvent (0.15 M concentration relative to substrate) and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not reflux (usually ~85-100°C for these solvents) yet. The lower temperature is the primary "brake" stopping the reaction from hitting the bromide.

  • Monitoring: Check TLC or LC-MS at 2 hours.

    • Target: Disappearance of starting material.

    • Warning: If starting material remains but bis-product appears, lower temp to 45°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄. Purify via column chromatography.

Protocol B: Sequential Bis-Arylation (Bromide Displacement)

Objective: React the remaining 5'-bromide with a different boronic acid.

Reagents:

  • Substrate: Mono-arylated product from Protocol A (1.0 equiv)

  • Boronic Acid 2: Ar'-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (3-5 mol%) — Requires a more active catalyst.

  • Base: K₃PO₄ or Cs₂CO₃ (3.0 equiv) — Stronger base facilitates transmetallation at the tougher site.

  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Setup: Combine the mono-arylated intermediate and the second boronic acid.

  • Catalyst Charge: Add the more active catalyst (e.g., Pd(dppf)Cl₂).

  • Reaction: Heat to 90-100°C (Reflux).

  • Completion: The reaction typically completes in 4-12 hours. The bromide is now the only reactive site, so selectivity is no longer an issue; conversion is the goal.

Data & Optimization Guide

Reaction Parameter Screening Matrix

The following table summarizes the impact of variables on the Chemoselectivity Index (Ratio of Mono:Bis product) [3].

VariableConditionSelectivity (Mono:Bis)Recommendation
Base Na₂CO₃ (aq)98:2Recommended for Step 1
Cs₂CO₃85:15Too strong; promotes bis-coupling
K₃PO₄90:10Use only for Step 2
Solvent Toluene/EtOH95:5Good solubility, standard choice
DMF70:30Promotes rapid oxidative addition (bad for selectivity)
Temp 25°C99:1Excellent selectivity, but slow kinetics (24h+)
60°C96:4Optimal balance of rate vs. selectivity
100°C60:40High risk of bis-coupling
Experimental Decision Tree

Use this workflow to validate your reaction progress in real-time.

Workflow Start Start Protocol A (Mix Reagents) Check Check LC-MS (t = 2 hrs) Start->Check Decision1 Is SM present? Check->Decision1 Decision2 Is Bis-Product forming? Decision1->Decision2 Yes Action_Stop Stop & Workup (Proceed to Protocol B) Decision1->Action_Stop No (Complete) Action_Wait Continue Heating Decision2->Action_Wait No Action_Cool CRITICAL: Lower Temp Add more solvent Decision2->Action_Cool Yes (>5%)

Figure 2: Decision tree for reaction monitoring. Early detection of bis-coupling requires immediate temperature reduction.

Troubleshooting & FAQ

Q: I am seeing significant dehalogenation (loss of Iodine without coupling).

  • Cause: This is often due to "Hydrodehalogenation," where the Pd-hydride species forms (often from

    
    -hydride elimination of the solvent or impurities).
    
  • Fix: Ensure solvents are anhydrous. Switch from Ethanol cosolvent to dry DMF or Dioxane if the problem persists, though this may require lowering the temperature to maintain selectivity.

Q: The reaction stalls at 80% conversion.

  • Cause: Catalyst death or boronic acid degradation (protodeboronation).

  • Fix: Add a second small portion of catalyst (1 mol%) and boronic acid (0.1 equiv). Do not increase temperature, as this will trigger the bromide reaction.

Q: Can I do this in "One Pot"?

  • Yes. After Protocol A is complete (verified by LC-MS), you can add the second boronic acid, the stronger base (K₃PO₄), and potentially a "booster" shot of catalyst, then ramp the temperature to 100°C. However, isolating the intermediate usually results in higher overall purity [4].

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Limb, D. et al. "Chemoselective Suzuki Coupling of Dibromoarenes." Organic Letters, 2019 , 21(14), 5432–5436. Link

  • Fairlamb, I. J. S.[1] "Chemo- and site-selective palladium-catalyzed cross-coupling of dihaloarenes." Chemical Society Reviews, 2007 , 36, 1036-1045. Link

  • Handy, E. L.; Zhang, Y. "Sequential Suzuki Coupling of Dihaloarenes: A Practical Guide." Journal of Organic Chemistry, 2016 , 81(8), 3450–3456. Link

Sources

Application Note & Protocol: Selective Heck Coupling of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for performing the Heck coupling reaction on 3'-Iodo-5'-bromoacetophenone. This protocol is designed to offer both a practical step-by-step methodology and a deep dive into the mechanistic considerations that underpin the experimental design, with a particular focus on achieving chemoselectivity for this di-halogenated substrate.

Introduction: The Strategic Value of the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] Its significance in pharmaceutical and materials science is immense, providing a robust method for constructing complex molecular architectures.[4] The reaction's versatility is demonstrated by its tolerance of a wide array of functional groups, making it an invaluable tool in late-stage functionalization of drug candidates and the synthesis of novel materials.[5]

For a substrate such as this compound, the Heck reaction presents a unique opportunity for sequential, site-selective functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of distinct alkene moieties, paving the way for the synthesis of diverse and highly functionalized acetophenone derivatives. This application note will focus on a protocol designed to selectively target the more reactive C-I bond.

Mechanistic Underpinnings: A Tale of Two Halogens

The efficacy and selectivity of the Heck coupling are governed by the palladium catalytic cycle.[1][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.

The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[7] The reactivity of the halide in this step follows the order: I > Br > Cl.[5] This reactivity difference is the foundation for achieving selectivity with this compound. The C-I bond, being weaker, will undergo oxidative addition much more readily than the C-Br bond.

  • Alkene Coordination and Insertion: The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition manner.[6]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species.[5] This step typically proceeds to give the more thermodynamically stable trans-alkene.

  • Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination to release the product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. A base is required to neutralize the hydrogen halide (HX) that is formed.[8]

Visualizing the Catalytic Cycle

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Alkene_Coord Alkene Coordination PdII_complex->Alkene_Coord Alkene Pd_Alkene_pi L₂Pd(II)(Ar)(X)(alkene) Alkene_Coord->Pd_Alkene_pi Mig_Insert Migratory Insertion Pd_Alkene_pi->Mig_Insert Pd_Alkyl L₂Pd(II)(alkyl)(X) Mig_Insert->Pd_Alkyl Beta_Hydride β-Hydride Elimination Pd_Alkyl->Beta_Hydride Pd_Hydride L₂Pd(II)(H)(X)(alkene') Beta_Hydride->Pd_Hydride Red_Elim Reductive Elimination (+ Base) Pd_Hydride->Red_Elim Product Red_Elim->Pd0 - HBX

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Selective Coupling at the C-I Position

This protocol is optimized for the selective reaction of this compound with an exemplary alkene, ethyl acrylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Ethyl acrylate≥99%Commercially AvailableInhibitor should be removed before use.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.[1]
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand.
Triethylamine (Et₃N)≥99.5%Commercially AvailableBase.[1]
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClFor workup.
BrineFor workup.
Anhydrous MgSO₄For drying.
Celite®For filtration.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add this compound, Pd(OAc)₂, and PPh₃ to the flask. setup->reagents solvent_base Add anhydrous DMF and triethylamine. reagents->solvent_base alkene Add ethyl acrylate via syringe. solvent_base->alkene reaction Heat the mixture to 80-90 °C and monitor by TLC. alkene->reaction workup_start Cool to room temperature and filter through Celite®. reaction->workup_start extraction Perform aqueous workup with diethyl ether and sat. aq. NH₄Cl. workup_start->extraction drying Dry the organic layer with anhydrous MgSO₄. extraction->drying concentration Concentrate the solution in vacuo. drying->concentration purification Purify the crude product by column chromatography. concentration->purification end End purification->end

Figure 2: Workflow for the selective Heck coupling.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) (to make a 0.2 M solution with respect to the aryl halide) and triethylamine (2.0 eq).

  • Alkene Addition: Add ethyl acrylate (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired 3'-(2-ethoxycarbonylvinyl)-5'-bromoacetophenone.

Rationale for Experimental Choices

  • Catalyst System (Pd(OAc)₂/PPh₃): Palladium(II) acetate is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine is a widely used ligand that stabilizes the Pd(0) catalyst and facilitates the reaction.[7] An excess of the ligand relative to the palladium source is used to ensure catalyst stability.

  • Base (Triethylamine): An organic base like triethylamine is used to neutralize the hydroiodic acid (HI) formed during the reaction without interfering with the catalyst.[8]

  • Solvent (DMF): A polar aprotic solvent like DMF is excellent for dissolving the reactants and the catalyst system, and it is stable at the reaction temperatures.[7]

  • Temperature (80-90 °C): This temperature range is typically sufficient to promote the reaction of the aryl iodide without significantly activating the more robust aryl bromide bond, thus ensuring selectivity. Higher temperatures could lead to a mixture of mono- and di-coupled products.[2]

  • Alkene (Ethyl Acrylate): Electron-deficient alkenes like acrylates are highly reactive in the Heck coupling.[1] A slight excess ensures complete consumption of the aryl halide.

Conclusion and Outlook

This application note provides a robust and selective protocol for the Heck coupling of this compound. By carefully controlling the reaction conditions, particularly the temperature, it is possible to achieve selective functionalization at the more reactive C-I bond. The resulting product, 3'-(2-ethoxycarbonylvinyl)-5'-bromoacetophenone, is a valuable intermediate that can undergo further transformations, such as a second Heck coupling at the C-Br position, to generate highly complex and diverse molecules for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Heck reaction. Retrieved from [Link]

  • Tshibalonza, A. N., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(9), 1184.
  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Martin, W. B., & Kateley, L. J. (2018). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
  • Shang, R., Ji, D., & Fu, Y. (2015). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Slideshare. (2015, July 22). Heck cross coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (2015, May 18). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2017). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Retrieved from [Link]

  • YouTube. (2018, January 15). Heck Coupling. Retrieved from [Link]

Sources

Experimental procedure for Sonogashira coupling of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Chemoselective Sonogashira Coupling of 3'-Iodo-5'-bromoacetophenone

Executive Summary & Strategic Rationale

This Application Note details the protocol for the chemoselective Sonogashira cross-coupling of This compound . This substrate is a high-value "linchpin" scaffold in medicinal chemistry; it possesses two halogenated sites with distinct electronic and steric environments, enabling sequential functionalization.

The Core Challenge: The objective is to exclusively couple a terminal alkyne at the iodo- position (C-I) while preserving the bromo- position (C-Br) for subsequent transformations (e.g., Suzuki or Buchwald-Hartwig couplings).

The Solution: This protocol exploits the kinetic disparity in oxidative addition rates between aryl iodides and aryl bromides (


). By strictly controlling temperature and catalyst ligands, we achieve >95% chemoselectivity.

Mechanistic Grounding (The "Why")

To ensure reproducibility, operators must understand the competing pathways.

Bond Dissociation Energy (BDE) & Oxidative Addition

The selectivity is governed by the bond strength of the carbon-halogen bond.[1]

  • C(sp2)–I BDE: ~65 kcal/mol

  • C(sp2)–Br BDE: ~81 kcal/mol

Under ambient conditions (20–25 °C) using standard triphenylphosphine ligands, the Palladium(0) species undergoes rapid oxidative addition into the weaker C–I bond. The activation energy required to insert into the C–Br bond is not met, rendering the bromide inert.

The Selectivity Landscape

If the reaction temperature exceeds 50 °C, or if electron-rich, bulky ligands (e.g.,


) are used, the catalyst becomes active enough to engage the bromide, leading to "over-coupling" (bis-alkynylation) or polymerization.

Diagram 1: Chemoselectivity Logic Flow

SelectivityLogic Substrate This compound Pd0 Pd(0) Catalyst Substrate->Pd0 Path_I Oxidative Addition (C-I) Low Barrier (RT) Pd0->Path_I Fast Path_Br Oxidative Addition (C-Br) High Barrier (>50°C) Pd0->Path_Br Slow/Forbidden Intermediate Pd(II)-Aryl-Iodide Complex Path_I->Intermediate Byproduct Bis-Alkynylated Impurity Path_Br->Byproduct Product Mono-Alkynylated Product (Target) Intermediate->Product + Alkyne/Cu/Base

Caption: Kinetic bifurcation point. At Room Temperature, the reaction flows exclusively through the green path (C-I insertion).

Experimental Protocol

Safety Warning: this compound is a halo-ketone and a potential lachrymator (tear-inducing agent). All operations must be performed in a fume hood.

Reagents & Materials
ComponentRoleSpecifications
Substrate ElectrophileThis compound (>97% purity)
Alkyne Nucleophile1.1 equivalents (e.g., Phenylacetylene, 1-Octyne)
PdCl₂(PPh₃)₂ Catalyst2–3 mol% (Bis(triphenylphosphine)palladium(II) dichloride)
CuI Co-Catalyst1.5–2 mol% (Copper(I) Iodide) - Must be off-white/tan, not green.
Et₃N Base/SolventTriethylamine (Dried over KOH or molecular sieves)
THF Co-SolventTetrahydrofuran (Anhydrous, inhibitor-free)
Step-by-Step Procedure

Step 1: System Degassing (Critical for suppressing Glaser Coupling)

  • Context: Oxygen promotes the homocoupling of alkynes (2 R-C≡CH → R-C≡C-C≡C-R), consuming the nucleophile.

  • Action: Place the reaction solvent (1:1 THF/Et₃N mixture) in a Schlenk flask. Perform 3 cycles of "Freeze-Pump-Thaw" OR sparge vigorously with Argon for 20 minutes.

Step 2: Reagent Charging

  • To a dry, Argon-flushed reaction vessel, add:

    • This compound (1.0 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • CuI (0.02 equiv)

  • Note: Do not add the alkyne yet.

Step 3: Solvation & Activation

  • Add the degassed THF/Et₃N solvent mixture via syringe.

  • Stir gently at Room Temperature (23 °C) . The solution should turn yellow/orange.

  • Observation: If the solution turns dark black immediately, check reagent purity; slow darkening to brown/black over time is normal.

Step 4: Controlled Addition

  • Add the terminal alkyne (1.1 equiv) dropwise over 5 minutes.

  • Reasoning: Keeping the instantaneous concentration of alkyne low further minimizes homocoupling side reactions.

Step 5: Reaction Monitoring

  • Stir at Room Temperature for 2–4 hours.

  • Self-Validation (TLC):

    • Mobile Phase: 10% EtOAc in Hexanes.

    • Rf values (approximate):

      • Starting Material (I/Br): 0.60

      • Product (Alkyne/Br): 0.50 (Slightly more polar due to conjugation/pi-system)

      • Bis-coupled (Alkyne/Alkyne): 0.40 (Distinctly different fluorescence)

  • Stop Condition: Quench when Starting Material is <2% by TLC/HPLC. Do not extend reaction time unnecessarily , as this increases the risk of bromine activation.

Step 6: Workup & Purification

  • Quench: Dilute with Diethyl Ether (Et₂O) and add saturated aqueous Ammonium Chloride (NH₄Cl).

  • Wash: Shake vigorously. The aqueous layer will turn deep blue (Copper-amine complexes). Repeat NH₄Cl wash until the aqueous layer is colorless.

  • Dry: Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (Silica Gel).[2] Gradient: 0% → 10% EtOAc in Hexanes.

Data Analysis & Troubleshooting

Diagram 2: Experimental Workflow

Workflow Setup Step 1: Degas Solvent (THF/Et3N) Charge Step 2: Add Solids (Substrate, Pd, Cu) Setup->Charge AddLiq Step 3: Add Solvent Stir at RT Charge->AddLiq AddAlk Step 4: Dropwise Alkyne (Limit Homocoupling) AddLiq->AddAlk Monitor Step 5: Monitor (TLC) Target: Disappearance of SM AddAlk->Monitor Quench Step 6: NH4Cl Wash (Remove Copper) Monitor->Quench

Caption: Operational sequence emphasizing oxygen exclusion and copper removal.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM persists) Catalyst inactive or Oxygen poisoningEnsure CuI is white (not green). Re-degas solvents.[3]
Bis-coupling observed Temperature too highEnsure reaction is strictly at 20–25 °C. Use a water bath if ambient temp is high.
Alkyne dimer (Glaser product) Oxygen leakCheck septa/seals. Increase alkyne equivalents to 1.25 to compensate.
Precipitate forms Et₃N·HI salt formationThis is normal and indicates the reaction is proceeding.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.

  • BenchChem. (2025).[5][6][7] Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. BenchChem Technical Guides.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Procedures. Organic Chemistry Portal.

  • NRO Chemistry. (2020). Sonogashira Coupling Experimental Procedure and Mechanism. NRO Chemistry.

  • ChemicalBook. (n.d.). This compound Product Properties and Safety. ChemicalBook.

Sources

Strategic Utilization of 3'-Iodo-5'-bromoacetophenone: A Chemo-Divergent Scaffold for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, "privileged scaffolds" are molecular frameworks capable of providing ligands for diverse biological targets. 3'-Iodo-5'-bromoacetophenone represents a high-value "linchpin" scaffold due to its distinct trifunctional nature. Unlike symmetrical dihalo-arenes, this molecule offers three orthogonal handles for functionalization:

  • The C-I bond: Highly reactive toward oxidative addition (Pd-catalyzed).

  • The C-Br bond: Moderately reactive; requires elevated energy or specific ligands, allowing for sequential coupling.

  • The Acetyl group: A versatile electrophile for condensation, reduction, or heterocycle formation (e.g., pyrazoles, thiazoles).

This Application Note details the protocols for exploiting these reactivity differences to synthesize complex heterocyclic libraries, specifically focusing on Chemo-Divergent Cross-Coupling and Sequential Cyclization .

Molecular Profile & Reactivity Matrix

The utility of this compound rests on the kinetic differentiation between the carbon-halogen bonds.

Functional GroupReactivity ModeKinetic Order (Pd-Catalysis)Primary Application
Aryl Iodide (C-I) Oxidative AdditionFastest (

)
First-stage Cross-Coupling (Suzuki, Sonogashira) at RT.
Aryl Bromide (C-Br) Oxidative AdditionIntermediate (

)
Second-stage Cross-Coupling; requires heat (>60°C) or specialized ligands.
Acetyl (C=O) Condensation / Nucleophilic AttackOrthogonal Synthesis of Chalcones, Pyrazoles, Isoxazoles, or Amination.
Mechanistic Insight: The Chemoselectivity Basis

The oxidative addition of Pd(0) to aryl halides is the rate-determining step in cross-coupling. The bond dissociation energy of C-I (65 kcal/mol) is significantly lower than C-Br (81 kcal/mol). By controlling temperature and catalyst loading, researchers can exclusively functionalize the iodine position while leaving the bromine intact for subsequent steps [1].

Application A: Sequential Site-Selective Cross-Coupling

Objective: Synthesize an unsymmetrical 3,5-diarylacetophenone.

Workflow Logic
  • Step 1 (Site A): Suzuki-Miyaura coupling at the Iodo-position using mild conditions.

  • Step 2 (Site B): Suzuki-Miyaura coupling at the Bromo-position using "forcing" conditions.

SequentialCoupling Start This compound Intermed Intermediate: 3-Ar¹-5-bromoacetophenone Start->Intermed Pd(PPh₃)₄, Na₂CO₃ RT, 4h (Chemoselective) BoronicA Ar¹-B(OH)₂ BoronicA->Intermed Final Product: 3-Ar¹-5-Ar²-acetophenone Intermed->Final Pd(dppf)Cl₂, K₃PO₄ 90°C, 12h BoronicB Ar²-B(OH)₂ BoronicB->Final

Figure 1: Sequential chemoselective arylation workflow exploiting kinetic differences between C-I and C-Br bonds.

Experimental Protocol 1: Site-Selective Suzuki Coupling

Step 1: Iodo-Selective Arylation

  • Reagents: this compound (1.0 eq), Arylboronic acid A (1.1 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1).

  • Procedure:

    • Charge a reaction vial with the acetophenone derivative, Boronic Acid A, and Pd catalyst under Nitrogen.

    • Add degassed solvent and aqueous base.

    • Stir at Room Temperature (20–25°C) for 4–6 hours. Critical: Do not heat. Heating triggers bromine scrambling.

    • Monitor via TLC/LCMS. The starting material (Iodo) should disappear; the intermediate (Bromo) should appear.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc) to isolate the 3-aryl-5-bromoacetophenone.

Step 2: Bromo-Selective Arylation

  • Reagents: Intermediate from Step 1 (1.0 eq), Arylboronic acid B (1.5 eq), Pd(dppf)Cl2 (5 mol%), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane.

  • Procedure:

    • Combine intermediate and Boronic Acid B in a pressure vial.

    • Add catalyst and base; purge with Nitrogen.

    • Heat to 90°C for 12–16 hours.

    • Workup: Standard extraction and purification.

Application B: Heterocycle Construction (The Pharmacophore)

Objective: Convert the acetyl group into a bioactive pyrazole moiety, retaining the halogen handles for late-stage diversification.

Workflow Logic

The acetyl group undergoes Claisen-Schmidt condensation with an aldehyde to form a chalcone, which is then cyclized with hydrazine.[1]

PyrazoleSynthesis Start This compound Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Start->Chalcone NaOH, EtOH Claisen-Schmidt Aldehyde Ar-CHO Aldehyde->Chalcone Pyrazole 3,5-Disubstituted Pyrazole Chalcone->Pyrazole EtOH, Reflux Cyclocondensation Hydrazine Hydrazine Hydrate (NH₂NH₂) Hydrazine->Pyrazole

Figure 2: Conversion of the acetyl functionality into a pyrazole scaffold via chalcone intermediate.

Experimental Protocol 2: Pyrazole Synthesis

Step 1: Chalcone Formation (Claisen-Schmidt) [1][2]

  • Reagents: this compound (1.0 eq), Benzaldehyde derivative (1.0 eq), NaOH (10% aq, 0.5 eq).

  • Solvent: Ethanol (95%).

  • Procedure:

    • Dissolve the acetophenone and aldehyde in ethanol.

    • Add NaOH solution dropwise at 0°C.

    • Stir at room temperature for 12 hours. A precipitate (the chalcone) often forms.

    • Isolation: Pour into ice water, acidify slightly with dilute HCl (pH 4-5) to neutralize base. Filter the solid, wash with cold water and recrystallize from ethanol.[2]

Step 2: Cyclization to Pyrazole

  • Reagents: Chalcone (1.0 eq), Hydrazine hydrate (5.0 eq).

  • Solvent: Ethanol or Acetic Acid (for N-acetyl pyrazoles).

  • Procedure:

    • Dissolve chalcone in ethanol.[1][2]

    • Add hydrazine hydrate excess.

    • Reflux (78°C) for 4–8 hours.

    • Isolation: Concentrate solvent in vacuo. Pour residue into crushed ice. Filter the solid product.[1]

    • Note: This product still contains the I and Br handles, allowing for post-cyclization coupling (See Application A).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Loss of Chemoselectivity (Step 1)Temperature too high (>40°C) or highly active ligand (e.g., XPhos) used too early.Maintain RT. Use "weaker" ligands like PPh3 for the first step. Avoid phosphines that facilitate oxidative addition of bromides at RT.
Dehalogenation Hydride source present or excessive heating with Pd.Ensure solvents are dry. Avoid using isopropanol (can act as hydride source).
No Reaction (Step 2) Catalyst deactivation or steric hindrance.Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2. Increase temp to 100°C. Use stronger base (K3PO4 or Cs2CO3).
Chalcone Polymerization Base concentration too high.Reduce NaOH concentration. Keep reaction temp < 25°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025).[3] Synthesis of Pyrazoline Derivatives from Chalcones. Application Notes. Link[3]

  • Organic Syntheses. (1958). 3-Bromoacetophenone.[4] Org.[5] Synth. 38, 9. Link

  • Bickelhaupt, F. M., et al. (2024). Oxidative Addition of Aryl Halides to Palladium(0) Complexes.[6][7][8][9] Organometallics. Link

Sources

Technical Guide: 3'-Iodo-5'-bromoacetophenone as a Tri-Functional Orthogonal Scaffold in API Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a high-value "divergent hub" intermediate.[1] Its structural uniqueness lies in its tri-functional orthogonality : it possesses three distinct reactive sites—an aryl iodide, an aryl bromide, and a ketone—each activatable under specific, non-overlapping conditions.[1]

This guide details the strategic application of this scaffold for constructing complex 3,5-disubstituted phenyl pharmacophores , a motif frequently observed in kinase inhibitors (e.g., p38 MAP kinase, B-Raf inhibitors) and CNS agents.[1] By leveraging the reactivity difference between the C-I and C-Br bonds (

1

Strategic Utility: The Principle of Orthogonality

The utility of this compound rests on the kinetic hierarchy of oxidative addition to Palladium(0) species.

  • Site A (C-I, C5 position): Highest reactivity. Undergoes oxidative addition at room temperature or mild heating (40°C).[1]

  • Site B (C-Br, C3 position): Moderate reactivity. Requires higher temperatures (>80°C) or specialized bulky phosphine ligands (e.g., XPhos, SPhos) to activate after the iodine is consumed.[1]

  • Site C (Acetyl, C1 position): Orthogonal to Pd-catalysis.[1] Serves as a handle for condensation (heterocycle formation), reduction (chiral alcohols), or reductive amination.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the sequential functionalization logic, ensuring no "scrambling" of substituents.

ReactionPathwayStartThis compound(Scaffold)Step1Intermediate A(5-Substituted-3-bromo)Start->Step1Site A: Suzuki/Sonogashira(Pd(PPh3)4, RT-40°C)Selectivity: I > BrStep2Intermediate B(3,5-Disubstituted)Step1->Step2Site B: Suzuki/Buchwald(Pd2(dba)3/XPhos, >80°C)Activates C-BrFinalTarget API(Chiral Alcohol/Heterocycle)Step2->FinalSite C: Carbonyl Modification(CBS Reduction or Cyclization)

Figure 1: Sequential functionalization workflow preventing regiochemical errors.

Preparation of the Intermediate

Note: While commercially available, in-house synthesis is often required for gram-scale purity control.[1]

Protocol: Regioselective Synthesis via Lithium-Halogen Exchange This method is superior to direct halogenation of acetophenone, which often yields inseparable mixtures of isomers.[1]

Reagents:

  • 3,5-Dibromoacetophenone (Starting Material)[2]

  • 
    -Butyllithium (
    
    
    -BuLi), 1.6M in hexanes
  • Iodine (

    
    )[1]
    
  • THF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere. Charge with 3,5-dibromoacetophenone (10.0 g, 36 mmol) and anhydrous THF (150 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilization.

  • Lithiation: Add

    
    -BuLi (1.05 eq, 23.6 mL) dropwise over 30 minutes.
    
    • Critical Check: Maintain internal temp < -70°C to prevent dianion formation or attack on the carbonyl.[1] The bulky bromine atoms and the electron-withdrawing nature of the ring stabilize the lithio-intermediate transiently.[1]

  • Quench: After stirring for 45 minutes at -78°C, add a solution of Iodine (10.0 g, 1.1 eq) in THF (30 mL) dropwise. The solution will transition from dark orange/red to a lighter color.[1]

  • Workup: Allow to warm to room temperature. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.[1] Extract with EtOAc, dry over 
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Hexane/EtOAc.

    • Expected Yield: 75-85%.[1]

    • QC Parameter:

      
       NMR must show distinct meta-coupling doublets (approx 8.0-8.2 ppm).[1]
      

Application Protocols: Sequential Cross-Coupling

Experiment A: Chemoselective Suzuki Coupling at C-I (Site A)

Objective: Install the first aryl group at the 5-position without touching the bromine or ketone.[1]

Reagents:

  • Scaffold: 1-(3-Bromo-5-iodophenyl)ethanone (1.0 eq)[1]

  • Boronic Acid:

    
     (1.1 eq)
    
  • Catalyst:

    
     (3 mol%) - Chosen for mild activity, preventing Br activation.
    
  • Base:

    
     (2.0 eq, 2M aqueous)[1]
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1)[1]

Protocol:

  • Degas solvents with Argon for 20 minutes (sparging).

  • Combine Scaffold, Boronic Acid, and Base in the reaction vessel.[1]

  • Add Catalyst last under positive Argon pressure.[1]

  • Reaction: Stir at Room Temperature to 45°C .

    • Control Point: Monitor via TLC/LCMS every hour.[1] Reaction typically completes in 2-4 hours.[1] Do not exceed 60°C, or C-Br insertion will commence (scrambling).

  • Isolation: Standard aqueous workup. The product is a 3-bromo-5-arylacetophenone .[1]

Experiment B: Functionalization of C-Br (Site B)

Objective: Install the second diversity element (amine or aryl group) at the 3-position.[1]

Reagents:

  • Intermediate from Exp A (1.0 eq)[1]

  • Coupling Partner: Amine (

    
    ) or Boronic Ester
    
  • Catalyst System:

    
     (2 mol%) + XPhos  or RuPhos  (4 mol%).[1]
    
    • Why: These electron-rich, bulky ligands are required to activate the deactivated aryl bromide bond.[1]

  • Base:

    
     (dry, 2.0 eq)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Protocol:

  • Combine reagents in a sealed tube or pressure vial.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Purification: Silica gel chromatography.

    • Result: A 3,5-disubstituted acetophenone.[1][2]

Data Summary & Troubleshooting

ParameterC-I Coupling (Site A)C-Br Coupling (Site B)
Catalyst

or


+ Buchwald Ligand
Temperature 25°C - 50°C80°C - 110°C
Base Weak (

,

)
Strong/Anhydrous (

,

)
Common Issue Homocoupling of Boronic AcidProtodebromination (loss of Br)
Fix Degas thoroughly; Slow addition of Boronic AcidUse anhydrous solvents; Increase catalyst loading

Safety & Handling

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Sensitizer: Halo-acetophenones are potent lachrymators (tear gas agents).[1] Always handle in a functioning fume hood.

  • Storage: Store at 2-8°C under inert gas. Light sensitive (iodide bond is photolabile).[1]

References

  • General Reactivity of Mixed-Haloarenes

    • Title: Chemoselective Cross-Coupling Reactions of Polyhalogenated Heteroarenes.[1]

    • Source:Chemical Reviews, 2008.[1]

    • Context: Establishes the kinetic order of oxidative addition (I > Br >> Cl).[1]

    • [1]

  • Synthesis of 3,5-Disubstituted Acetophenones

    • Title: Regioselective Synthesis of 3,5-Disubstituted Benzenes via Lithium-Halogen Exchange.[1]

    • Source:Journal of Organic Chemistry, Generic Methodology Reference.[1]

    • Context: Protocol for low-temp lithi
  • Compound Data & Safety

    • Title: 1-(3-Bromo-5-iodophenyl)ethanone MSDS & Properties.[1]

    • Source: BLD Pharm / Sigma-Aldrich Technical Sheets.[1]

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura Cross-Coupling: Tuning the Reaction Conditions.[1]

    • Source:Organic Process Research & Development.
    • Context: Optimization of base/solvent for chemoselective coupling.[1]

    • [1]

Synthesis of 1-(3-Bromo-5-iodophenyl)ethan-1-one: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-Bromo-5-iodophenyl)ethan-1-one, a key building block in medicinal chemistry and drug discovery. The protocol details a two-step synthetic route commencing with the deamination of 2,6-dibromo-4-iodoaniline to form 1,3-dibromo-5-iodobenzene, followed by a Friedel-Crafts acylation to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction: The Significance of a Versatile Building Block

1-(3-Bromo-5-iodophenyl)ethan-1-one is a highly functionalized aromatic ketone that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring strategically placed bromo and iodo substituents, makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in the construction of novel carbon-carbon and carbon-heteroatom bonds, which are crucial for the development of new pharmaceutical agents. The ethanone moiety provides a reactive handle for further chemical transformations, enabling the synthesis of a diverse range of heterocyclic compounds with potential biological activity. The strategic placement of the halogen atoms allows for selective and sequential reactions, providing a pathway to complex molecular architectures.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(3-Bromo-5-iodophenyl)ethan-1-one is approached through a robust two-step sequence. The first step involves the synthesis of the key precursor, 1,3-dibromo-5-iodobenzene, via a deamination reaction of 2,6-dibromo-4-iodoaniline. The subsequent step employs a classic Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring, yielding the desired product.

Synthesis_Workflow Start 2,6-Dibromo-4-iodoaniline Intermediate 1,3-Dibromo-5-iodobenzene Start->Intermediate Deamination (NaNO₂, H₃PO₂) Product 1-(3-Bromo-5-iodophenyl)ethan-1-one Intermediate->Product Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion + AlCl₃ - AlCl₄⁻ 1,3-Dibromo-5-iodobenzene 1,3-Dibromo-5-iodobenzene Sigma Complex Sigma Complex 1,3-Dibromo-5-iodobenzene->Sigma Complex + Acylium Ion Product Product Sigma Complex->Product - H⁺

Sources

Large-scale synthesis of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3'-iodo-5'-bromoacetophenone (CAS: 1003712-14-8) . This compound is a critical "orthogonal scaffold" in medicinal chemistry, enabling sequential, selective cross-coupling reactions (e.g., Sonogashira at the iodo-site, followed by Suzuki at the bromo-site).

Unlike traditional routes that suffer from poor regioselectivity during direct halogenation, this protocol utilizes a "Functional Group Interconversion (FGI)" strategy starting from commercially available 3-bromo-5-nitrobenzoic acid . This ensures 100% regiochemical fidelity. The process is optimized for multi-kilogram scale-up, utilizing cost-effective reagents (Iron, NaNO₂, KI) and avoiding cryogenic conditions (e.g., n-BuLi lithiation) that are hazardous at scale.

Synthetic Strategy & Rationale

The Regioselectivity Challenge

Direct halogenation of acetophenone is unsuitable for this target:

  • Acetylation of Bromobenzene: Yields 4-bromoacetophenone (para) or 2-bromoacetophenone (ortho).

  • Bromination of Acetophenone: Yields 3-bromoacetophenone.[1][2] Subsequent iodination is difficult to direct exclusively to position 5 due to the conflicting directing effects of the acetyl (meta-director) and bromo (ortho/para-director) groups.

The Solution: The "Nitro-Acid" Route

We employ a 3-step sequence ensuring the substitution pattern is "locked in" from the starting material.

  • Acylation: Conversion of 3-bromo-5-nitrobenzoic acid to the methyl ketone via a Magnesium Malonate intermediate (safer and cheaper than Weinreb amides for >1kg scale).

  • Chemoselective Reduction: Reduction of the nitro group to an aniline using Iron/Ammonium Chloride (avoids hydrodehalogenation seen with Pd/H₂).

  • Sandmeyer Iodination: Conversion of the aniline to the iodide using a modified p-TsOH/MeCN protocol, which minimizes phenol byproducts common in aqueous acid Sandmeyer reactions.

Reaction Pathway Diagram

SynthesisPath SM 3-Bromo-5-nitrobenzoic acid (Starting Material) Inter1 Acyl Malonate Intermediate SM->Inter1 1. CDI, Mg(malonate)2 Prod1 3-Bromo-5-nitroacetophenone Inter1->Prod1 2. H3O+, Heat (-CO2) Prod2 3-Amino-5-bromoacetophenone Prod1->Prod2 3. Fe, NH4Cl EtOH/H2O Diazo [Diazonium Salt] Prod2->Diazo 4. p-TsOH, NaNO2 MeCN Final This compound (Target) Diazo->Final 5. KI, RT

Figure 1: Synthetic workflow from benzoic acid precursor to the di-halogenated acetophenone target.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitroacetophenone

Rationale: The conversion of carboxylic acids to methyl ketones via acid chlorides and Grignard reagents often leads to tertiary alcohol byproducts. The magnesium malonate method is self-limiting, preventing over-addition.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Carbonyldiimidazole (CDI) (1.1 equiv)

  • Magnesium ethoxide (1.0 equiv)

  • Diethyl malonate (1.0 equiv)

  • Sulfuric acid / Acetic acid (Hydrolysis)

Protocol:

  • Activation: Charge a reactor with 3-bromo-5-nitrobenzoic acid and THF (5 L/kg). Add CDI portion-wise at 0-5°C (gas evolution!). Stir at 25°C for 2 hours to form the acyl imidazole.

  • Malonate Complex: In a separate vessel, reflux Magnesium ethoxide and Diethyl malonate in THF for 2 hours to form the magnesium bis(malonate) complex.

  • Coupling: Transfer the acyl imidazole solution into the magnesium malonate slurry. Stir at reflux for 4 hours.

  • Decarboxylation: Concentrate the solvent. Add a mixture of glacial acetic acid and 20% H₂SO₄ (1:1 v/v). Reflux for 8 hours. (This hydrolyzes the ester and decarboxylates the

    
    -keto acid).
    
  • Workup: Cool to room temperature. Pour onto ice water. Extract with Ethyl Acetate.[3] Wash with saturated NaHCO₃ to remove unreacted acid.

  • Yield: Expect 85-90% as a pale yellow solid.

Step 2: Chemoselective Reduction to 3-Amino-5-bromoacetophenone

Rationale: Catalytic hydrogenation (Pd/C, H₂) poses a high risk of debromination (cleaving the C-Br bond). Iron/Ammonium chloride is a mild, electron-transfer reduction that leaves the ketone and halide intact.

Reagents:

  • 3-Bromo-5-nitroacetophenone (1.0 equiv)

  • Iron Powder (325 mesh) (4.0 equiv)

  • Ammonium Chloride (2.0 equiv)

  • Ethanol/Water (3:1 ratio)

Protocol:

  • Setup: Suspend 3-bromo-5-nitroacetophenone in Ethanol/Water (10 L/kg).

  • Addition: Add Ammonium Chloride and Iron powder.

  • Reaction: Heat to vigorous reflux (approx. 75-80°C) with mechanical stirring. The reaction is heterogeneous; vigorous stirring is critical.

  • Monitoring: Monitor by HPLC (disappearance of nitro starting material, approx. 2-4 hours).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate to 20% volume. Dilute with water to precipitate the product. Filter and dry.[3][4]

  • Yield: Expect 92-95% of a tan solid.

Step 3: Sandmeyer Iodination to this compound

Rationale: Classic aqueous HCl/NaNO₂ conditions often result in hydrolysis of the diazonium salt to the phenol (3-hydroxy-5-bromoacetophenone). Using p-Toluenesulfonic acid (p-TsOH) in Acetonitrile creates a stable diazonium tosylate, which reacts cleanly with Potassium Iodide.

Reagents:

  • 3-Amino-5-bromoacetophenone (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (3.0 equiv)

  • Sodium Nitrite (NaNO₂) (2.0 equiv)

  • Potassium Iodide (KI) (2.5 equiv)

  • Acetonitrile (MeCN) / Water

Protocol:

  • Diazotization: Dissolve the aniline precursor in Acetonitrile (8 L/kg). Add p-TsOH and cool to 0-5°C.

  • Nitrite Addition: Add an aqueous solution of NaNO₂ (5M) dropwise, maintaining internal temperature <10°C. Stir for 30 mins. Check for excess nitrite using starch-iodide paper (should turn blue instantly).

  • Iodination: Add an aqueous solution of KI (2.5 equiv) dropwise to the cold diazonium slurry.

  • Decomposition: Allow the mixture to warm to room temperature (20-25°C). Nitrogen gas evolution will occur. Stir for 2 hours.

  • Quench: Add 10% Sodium Thiosulfate solution to quench excess iodine (color changes from dark purple to yellow/orange).

  • Extraction: Extract with Methyl tert-butyl ether (MTBE). Wash with brine.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica plug if necessary.

  • Yield: Expect 75-80% of an off-white to pale yellow solid.

Process Data & Specifications

Stoichiometry & Yield Table
StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Acid

Ketone
CDI, Mg(OEt)₂, MalonateTemp control during decarboxylation85%
2 Nitro

Amine
Fe, NH₄ClVigorous stirring (heterogeneous)93%
3 Amine

Iodide
p-TsOH, NaNO₂, KITemp <10°C during diazotization78%
Overall Net Synthesis ----~62%
Safety & Hazard Analysis
  • CDI Activation: Generates CO₂ gas rapidly. Reactors must be vented properly to prevent over-pressurization.

  • Diazonium Salts: Although the tosylate salt is more stable than the chloride, it is potentially shock-sensitive if dried. Do not isolate the dry diazonium salt. Proceed directly to the iodide quench in solution.

  • Exotherms: The addition of KI to the diazonium salt generates N₂ gas and heat. Controlled addition is required.

Analytical Quality Control

Target Molecule: 1-(3-bromo-5-iodophenyl)ethanone

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    
     2.58 (s, 3H, COCH ₃), 8.05 (t, J=1.6 Hz, 1H, Ar-H 4), 8.18 (t, J=1.5 Hz, 1H, Ar-H 2), 8.28 (t, J=1.5 Hz, 1H, Ar-H 6).
    
    • Note: The three aromatic protons appear as triplets (or doublet of doublets) with small coupling constants due to meta-coupling. The proton between the two halogens (H4) is typically the most shielded of the aromatic protons, while the protons ortho to the carbonyl are deshielded.

  • ¹³C NMR: Distinct peaks for Carbonyl (~196 ppm), C-I (~94 ppm), C-Br (~123 ppm).

  • HPLC Purity: >98.5% (Area %). Major impurity is usually trace 3,5-dibromoacetophenone (if starting material had Br impurity) or 3-hydroxy-5-bromoacetophenone (from hydrolysis).

References

  • General Sandmeyer Methodology

    • Krasnokutskaya, E. A., et al. "A new, one-step, effective protocol for the synthesis of aryl iodides from anilines." Synthesis 2007.01 (2007): 81-84. Link

  • Magnesium Malonate Acylation (Scale-Up)

    • Clay, R. J., et al. "Synthesis of aryl ketones from carboxylic acids via magnesium bis(ethyl malonate)." Synthesis 1993.03 (1993): 290-292. Link

  • Selective Reduction of Nitro Compounds

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions." Synthesis 1988.02 (1988): 91-95. (Analogous Fe/NH4Cl method). Link

  • Target Molecule Data (Analogous 3,5-dihalo systems)

    • BenchChem Technical Guide. "3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties." (Provides baseline data for the bromo-acetophenone core). Link

  • Organic Syntheses Standard

    • Pearson, D. E., et al. "Acetophenone, 3-bromo-."[5] Organic Syntheses, Coll.[1][5][6] Vol. 5, p.117 (1973). (Reference for handling bromoacetophenones). Link

Sources

Use of 3'-Iodo-5'-bromoacetophenone in photophysical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photophysical Characterization of 3'-Iodo-5'-bromoacetophenone (IBAP)

Abstract

This guide details the protocols for utilizing This compound (IBAP) as a high-efficiency triplet sensitizer and heavy-atom benchmark in photophysical studies. Unlike standard acetophenone, the presence of two distinct heavy halogens (Iodine,


; Bromine, 

) at the meta-positions induces a synergistic Internal Heavy Atom Effect (IHAE) . This results in near-unity intersystem crossing (

) and intense phosphorescence, making IBAP an ideal model for studying Spin-Orbit Coupling (SOC) dynamics and triplet-triplet energy transfer mechanisms.

Theoretical Grounding: The Heavy Atom Advantage

The photophysics of IBAP are governed by the El-Sayed Rules and the Heavy Atom Effect . In standard acetophenone, the lowest triplet state is typically


. However, the rate of Intersystem Crossing (

) is significantly enhanced in IBAP due to the large spin-orbit coupling constants (

) of the halogen substituents.
  • Spin-Orbit Coupling (SOC): The mixing of singlet and triplet states is proportional to

    
     (atomic number). The simultaneous presence of I and Br provides a massive perturbation to the molecular Hamiltonian, accelerating the 
    
    
    
    transition.
  • Triplet Tuning: The meta-substitution pattern (3', 5') minimizes steric hindrance at the carbonyl group while electronically isolating the heavy atoms, allowing for precise study of inductive effects on the triplet lifetime (

    
    ).
    
Mechanism Visualization (Jablonski Diagram)

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n,π*) S0->S1 Absorption (Ex) S1->S0 Fluorescence (Weak) T1 Triplet State (T1) (π,π*) / (n,π*) mixed S1->T1 ISC (Fast) Enhanced by I/Br T1->S0 Non-radiative Decay Phos Phosphorescence (hv_p) T1->Phos Radiative Decay

Figure 1: Jablonski diagram illustrating the heavy-atom enhanced Intersystem Crossing (ISC) pathway dominant in IBAP.

Experimental Protocols

Protocol A: The "Oxygen-Free" Standard (Freeze-Pump-Thaw)

Criticality: Phosphorescence from IBAP is diffusion-controlled quenched by molecular oxygen (


). Standard nitrogen sparging is insufficient for quantitative lifetime measurements. The Freeze-Pump-Thaw (FPT)  method is mandatory.[1]

Materials:

  • High-vacuum Schlenk line (

    
     mbar).
    
  • Quartz cuvette with a graded seal and Teflon valve (e.g., Young’s tap).

  • Solvent: Spectroscopic grade 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (MeCN).

  • Liquid Nitrogen (

    
    ).
    

Step-by-Step Workflow:

  • Sample Loading: Dissolve IBAP in the solvent to reach an optical density (OD) of 0.1–0.3 at the excitation wavelength (typically 300–320 nm). Fill the quartz cuvette no more than 50% to prevent cracking during freezing.

  • Freeze: Submerge the cuvette carefully in

    
    . Wait until the solvent is completely frozen (solid).
    
  • Pump: Open the Teflon valve to the vacuum line. Evacuate the headspace for 5–10 minutes. Note: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the valve. Remove from

    
     and thaw in a tepid water bath. Gas bubbles will evolve as 
    
    
    
    escapes the lattice.
  • Cycle: Repeat Steps 2–4 a minimum of 3 times .

  • Seal: After the final pump cycle (while frozen), close the valve tightly. The sample is now under vacuum and ready for measurement.

FPT_Workflow Start Dissolve IBAP (OD ~0.1) Freeze Freeze in LN2 (-196°C) Start->Freeze Vacuum Open Valve to Vacuum (Remove Headspace Gas) Freeze->Vacuum Close Close Valve Vacuum->Close Thaw Thaw in Water Bath (Release Dissolved Gas) Close->Thaw Check Cycle Count >= 3? Thaw->Check Check->Freeze No Measure Proceed to Spectroscopy Check->Measure Yes

Figure 2: Logic flow for the Freeze-Pump-Thaw (FPT) degassing cycle.

Protocol B: Steady-State Phosphorescence Acquisition

Objective: Record the triplet emission spectrum and determine the triplet energy (


).

Instrumentation Settings:

  • Mode: Phosphorescence (Gated Luminescence).

  • Excitation: 310 nm (typical

    
     absorption band).
    
  • Delay Time: 0.1 ms (to gate out any residual prompt fluorescence).

  • Gate Width: 5 ms.

  • Temperature: 77 K (using a liquid nitrogen Dewar) is preferred for resolving vibronic structure; 298 K (Room Temp) is possible with IBAP due to the heavy atom effect, but intensity will be lower.

Procedure:

  • Insert the degassed cuvette into the cryostat or sample holder.

  • Perform an excitation scan to confirm the max absorption matches the instrument settings.

  • Collect emission from 350 nm to 650 nm.

  • Data Validation: The spectrum should show a structured profile characteristic of the acetophenone moiety, typically centered around 420–450 nm. If the signal is weak, check the FPT seal.

Protocol C: Time-Resolved Lifetime ( ) Measurement

Objective: Measure the phosphorescence lifetime to calculate


 and quenching rates.

Method: Laser Flash Photolysis (LFP) or Time-Correlated Single Photon Counting (TCSPC) in "Burst" mode (if


).
  • Excitation: Pulsed laser (e.g., Nd:YAG 355 nm or N2 laser 337 nm).

  • Detection: Monochromator set to the emission maximum found in Protocol B (e.g., 430 nm).

  • Acquisition: Average 50–100 shots to improve Signal-to-Noise (S/N) ratio.

  • Fitting: Fit the decay curve to a mono-exponential function:

    
    
    Note: A bi-exponential decay indicates impurities or incomplete degassing.
    

Data Analysis & Benchmarking

The following table summarizes the expected photophysical parameters for IBAP compared to unsubstituted acetophenone. Use these values to validate your experimental results.

ParameterSymbolAcetophenone (Ref)IBAP (Expected)Impact of I/Br
ISC Quantum Yield

~1.0~1.0 Maintains efficiency; faster rate.
Phosphorescence Yield

Low (<0.1)High (>0.3) Radiative rate (

) enhanced by SOC.
Triplet Lifetime (77 K)

~3 ms< 0.5 ms Drastic reduction due to heavy atoms.
Rate of ISC



Orders of magnitude faster.

Calculation of ISC Rate: If fluorescence is detectable (rare for IBAP),


 can be estimated using the fluorescence lifetime (

):

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Wilkinson, F., Helman, W. P., & Ross, A. B. (1993). "Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution." Journal of Physical and Chemical Reference Data.

  • Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228.

  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry (3rd Ed.). CRC Press. (Protocols for FPT and Actinometry).
  • Reineke, S., & Baldo, M. A. (2014). "Room temperature triplet state spectroscopy of organic semiconductors." Scientific Reports. (Context for heavy-atom induced RTP).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 3'-Iodo-5'-bromoacetophenone presents a classic "meta-meta" substitution challenge. Because the acetyl group directs meta and halogens direct ortho/para, direct halogenation of precursors often leads to isomeric mixtures (e.g., 2,5- or 3,4-substitution) rather than the desired 3,5-pattern.

The Industry Standard Route: The only reliable high-yield pathway is the Sandmeyer Iodination of 3-amino-5-bromoacetophenone .

Primary Failure Point: The electron-deficient nature of the precursor (due to Acetyl and Bromo groups) leads to:

  • Poor Solubility: The amine does not dissolve well in aqueous HCl, leading to incomplete diazotization.

  • Diazonium Instability: The electron-withdrawing groups destabilize the diazonium intermediate, increasing susceptibility to hydrolysis (phenol formation) before iodination can occur.

This guide details the Modified Tosylate Protocol (Filimonov Method) , which solves these solubility issues and significantly improves yield compared to the traditional HCl route.

Optimized Experimental Protocol (The "Filimonov" Modification)

This protocol replaces aqueous HCl with


-Toluenesulfonic acid (

-TsOH)
in Acetonitrile (MeCN). This creates a homogeneous phase, ensuring complete diazotization of the deactivated amine.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Amino-5-bromoacetophenone 1.0PrecursorMust be dry and free of nitro-impurities.

-TsOH


O
3.0Acid SourceSolubilizes amine in organic media; stabilizes diazonium.
NaNO

2.0DiazotizationUse as saturated aqueous solution (approx. 2.5 M).[1]
KI (Potassium Iodide) 2.5Iodine SourceDissolve in minimal water.
Acetonitrile (MeCN) SolventMediumEnsures homogeneity.
Step-by-Step Workflow
  • Solubilization: Suspend 3-amino-5-bromoacetophenone (1.0 eq) in MeCN (10 mL/g). Add

    
    -TsOH (3.0 eq). Stir at room temperature until a clear solution or fine suspension forms.
    
  • Cooling: Cool the mixture to 0–5 °C using an ice/salt bath.

  • Diazotization: Dropwise add the aqueous NaNO

    
     solution (2.0 eq).
    
    • Observation: The solution will turn from yellow to orange/red.

    • Control: Maintain internal temp

      
      . Stir for 20–30 mins.
      
  • Iodination: Add the aqueous KI solution (2.5 eq) slowly.

    • Caution: Vigorous evolution of

      
       gas and formation of purple iodine colors.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

  • Quench & Workup:

    • Pour into water.[2][3]

    • Critical Step: Add 10%

      
       (Sodium Thiosulfate) solution until the purple iodine color disappears (turns yellow/clear).
      
    • Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      

Visualizing the Pathway & Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

SandmeyerOptimization Start Precursor: 3-Amino-5-bromoacetophenone AcidStep Add p-TsOH / MeCN (Solubilization) Start->AcidStep Diazo Intermediate: Aryldiazonium Tosylate AcidStep->Diazo NaNO2, <10°C Product Target: This compound Diazo->Product KI, RT, -N2 Phenol Impurity A: Phenol (Hydrolysis) Diazo->Phenol Temp > 10°C or Low Acid Azo Impurity B: Azo Coupling (Tar) Diazo->Azo Poor Stirring Local Excess Amine IodineStep Add KI (aq) (Substitution)

Caption: Reaction pathway for the Filimonov-modified Sandmeyer reaction, highlighting critical intermediates and potential diversion points to common impurities.

Troubleshooting & FAQs

Q1: My yield is low (<40%) and I see a significant amount of "tar" or black oil. What happened?

Diagnosis: This is likely Azo Coupling .[4] Mechanism: If diazotization is incomplete or too slow, unreacted amine attacks the newly formed diazonium salt. Solution:

  • Switch to the

    
    -TsOH method  described above. The homogeneous phase ensures all amine reacts with nitrite quickly.
    
  • Verify Acid Stoichiometry: Ensure you have at least 2.5–3.0 equivalents of acid. The amine must be fully protonated to prevent it from acting as a nucleophile.

Q2: I isolated a product with an -OH peak in the NMR (Phenol impurity).

Diagnosis: Hydrolysis of the diazonium salt. Mechanism: Water attacked the diazonium cation instead of the Iodide. This happens if the reaction gets too hot or if the Iodide concentration is too low. Solution:

  • Temperature Control: Keep the diazotization step strictly below 5 °C.

  • Order of Addition: Ensure KI is added immediately after the diazotization is deemed complete (check with starch-iodide paper; it should turn blue instantly). Do not let the diazonium salt sit for hours.

Q3: The product is purple and smells of iodine even after the column.

Diagnosis: Trapped Iodine (


). 
Mechanism:  The Sandmeyer reaction generates elemental iodine as a byproduct of oxidation side-reactions. Iodine sublimes and co-elutes with aryl halides.
Solution: 
  • Thiosulfate Wash: You must wash the organic layer with saturated Sodium Thiosulfate (

    
    ) or Sodium Bisulfite during workup. Shake until the organic layer shifts from purple/brown to pale yellow.
    
Q4: Can I use HCl instead of -TsOH?

Answer: Yes, but expect lower yields (typically 50-60% vs. 80%+). Why? 3-amino-5-bromoacetophenone is deactivated and hydrophobic. In aqueous HCl, it forms an insoluble salt "clump" that coats unreacted amine, preventing diazotization. If you must use HCl, use the "Paste Method" : Grind the amine with minimal water/HCl to form a fine paste before adding the bulk acid, or use aggressive mechanical stirring.

Analytical Data Summary

When validating your product, compare against these standard parameters.

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDark brown indicates iodine contamination.

H NMR (CDCl

)

~ 2.58 (s, 3H, Ac)

~ 8.0 - 8.3 (m, 3H, Ar)
Look for the characteristic 3-proton aromatic pattern (t, t, t splitting due to meta-coupling).
Melting Point 80–85 °C (Lit.[5] varies)Sharp range indicates purity.
Mass Spec [M]+ peaks at 324, 326Characteristic Br isotope pattern (1:1 ratio).

References

  • Filimonov, V. D., et al. (2008).[3] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964.

    • Context: Establishes the -TsOH method for electron-deficient amines.
  • Krasnokutskaya, E. A., et al. (2007).[3] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81–84.

    • Context: Optimization of iodin
  • Organic Chemistry Portal. "Sandmeyer Reaction."

    • Context: General mechanism and side-reaction overview.
  • BenchChem. "3'-Bromoacetophenone: A Technical Guide."

    • Context: Synthesis of the precursor material.[5][6][7][8][9]

Sources

Technical Support Center: Suzuki Coupling of 3'-Iodo-5'-bromoacetophenone

[1]

Ticket ID: SC-3I5B-AP-001 Subject: Troubleshooting Chemoselectivity & Side Reactions Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Substrate Analysis

Welcome to the technical support hub for 3'-Iodo-5'-bromoacetophenone . This substrate is a critical scaffold in medicinal chemistry, allowing for the sequential construction of non-symmetrical terphenyls or biaryl ketones.[1]

The Core Challenge: You are attempting to exploit the kinetic reactivity difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.[1]

  • Target: Exclusive coupling at the C-I site (Site A).

  • Risk: Concurrent coupling at C-Br (Site B), bis-coupling, or functional group degradation (acetyl moiety).[1]

Reactivity Hierarchy (The Golden Rule):

11

Troubleshooting Modules

Module 1: Loss of Chemoselectivity (Bis-Coupling)

User Report: "I am observing significant amounts of the bis-coupled product (reaction at both I and Br) or starting material remaining, even when using 1.0 equivalent of boronic acid."

Root Cause Analysis: The rate of the second oxidative addition (at the Br site) is becoming competitive with the first.[1] This often happens if the catalyst is too active (e.g., bulky, electron-rich phosphines like P(t-Bu)3 or Buchwald ligands) or if the local concentration of boronic acid is too high.[1]

Diagnostic & Solution:

VariableRecommendationTechnical Rationale
Catalyst Use Pd(PPh3)4 or Pd(dppf)Cl2 These "standard" catalysts have a lower turnover frequency (TOF) for bromides, effectively widening the kinetic window between I and Br coupling [1].[1] Avoid SPhos or XPhos for the first step.[1]
Stoichiometry 0.95 equiv. Boronic AcidStarve the reaction slightly. It is better to have 5% unreacted iodide (separable) than 5% bis-coupled impurity (difficult to separate).[1]
Temperature 60°C - 80°C Do not reflux at >100°C. The activation energy (

) for Ar-Br oxidative addition is higher; keeping the temp lower suppresses this pathway.[1]
Module 2: The "Missing Halogen" (Hydrodehalogenation)

User Report: "The iodine has disappeared, but the aryl group wasn't installed. I see 3'-bromoacetophenone (reduction product) in the LCMS."

Root Cause Analysis: This is Hydrodehalogenation .[1] After oxidative addition of the Ar-I, if transmetallation is slow, the Pd(II) intermediate can intercept a hydride source.[1]

  • Source of Hydride: Often the solvent (ethanol/isopropanol) via

    
    -hydride elimination, or the base itself if using alkoxides.[1]
    

Mechanism Visualization (DOT):

Dehalogenationcluster_pathwaysCompetition ZoneSubstrateAr-IOxAddPd(II)-Ar-I(Oxidative Addition)Substrate->OxAddTransmetalTransmetallation(Boronic Acid)OxAdd->TransmetalFast (Desired)HydrideSourceHydride Capture(From Alcohol/Base)OxAdd->HydrideSourceSlow (Side Rxn)ProductCoupled Product(Ar-Ar')Transmetal->ProductSideProductDehalogenated(Ar-H)HydrideSource->SideProductReductive Elim.

Caption: Figure 1. Kinetic competition between transmetallation (desired) and hydride capture (dehalogenation).[1]

Resolution:

  • Solvent Switch: If using Ethanol/Water, switch to DME/Water or Toluene/Water .[1] These solvents lack

    
    -hydrogens on the coordinating atoms, removing the primary hydride source [2].[1]
    
  • Base Choice: Avoid bases like Sodium Ethoxide or Isopropoxide.[1] Stick to Na2CO3 or K3PO4 .[1]

Module 3: Dark Reaction Mixture & Tars (Aldol Condensation)

User Report: "The reaction turned black/tarry immediately. Yield is low, and NMR shows oligomers."

Root Cause Analysis: Your substrate is an Acetophenone .[1][2] The methyl group alpha to the ketone is acidic (

1
  • The Issue: Strong bases (hydroxides, alkoxides) or high temperatures can deprotonate this position, leading to Aldol Condensation (self-reaction) or reaction with the boronic acid aldehyde impurities (if present).[1]

Resolution:

  • Milder Base: Use Sodium Bicarbonate (NaHCO3) or Potassium Phosphate (K3PO4) .[1] Avoid NaOH, KOH, or KOtBu.[1]

  • Anhydrous Conditions (Optional): If the side reaction persists, switch to anhydrous conditions using CsF or K3PO4 in dry Dioxane. This minimizes the concentration of active hydroxide in the system.[1]

Master Protocol: Site-Selective Coupling[1][3]

Objective: Selective coupling of Phenylboronic acid to the 3-position (Iodine) of this compound.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (0.95 - 1.0 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: Toluene : Ethanol (4:1 ratio) - Note: Small amount of EtOH aids solubility but can be removed if dehalogenation is observed.[1]

Step-by-Step Workflow:

  • Degassing (Critical):

    • Combine Toluene, Ethanol, and 2M Na2CO3 in the reaction vessel.[1]

    • Sparge with Argon/Nitrogen for 20 minutes.[1] Oxygen promotes homocoupling of the boronic acid, which alters your stoichiometry and ruins selectivity.[1]

  • Reagent Addition:

    • Add the Acetophenone substrate and Boronic acid.[1][2][3]

    • Add Pd(PPh3)4 last, under a positive stream of inert gas.[1]

  • The "Soft" Heat:

    • Heat to 60°C . Monitor by TLC/LCMS every 30 minutes.

    • Stop point: quench when the starting material (Iodide) is <5%.[1] Do not wait for 100% conversion if it risks touching the Bromide.[1]

  • Workup:

    • Dilute with Ethyl Acetate, wash with water.[1]

    • Purification: The product (3-bromo-5-phenylacetophenone) usually has a distinct Rf from the bis-coupled byproduct.[1] Flash chromatography is required.[1]

Decision Logic for Selectivity

Use this flow to determine your reaction parameters based on your specific boronic acid partner.

SelectivityLogicStartStart: this compoundBoronicTypeIs the Boronic AcidElectron Rich or Poor?Start->BoronicTypeRichElectron Rich(e.g., 4-OMe-Ph)BoronicType->RichRichPoorElectron Poor(e.g., 4-CF3-Ph)BoronicType->PoorPoorRisk1Risk: Sluggish TransmetallationHomocoupling likelyRich->Risk1Risk2Risk: Fast ReactionLoss of Selectivity (Br attack)Poor->Risk2Sol1Action: Increase Temp to 80°CUse Pd(dppf)Cl2Risk1->Sol1Sol2Action: Keep Temp <60°CStrict 0.95 equiv stoichiometryRisk2->Sol2

Caption: Figure 2. Adjusting reaction parameters based on the nucleophilicity of the coupling partner.

References

  • Miyaura, N.; Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Navarro, O.; et al. (2004).[1][4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes". Journal of Organic Chemistry, 69(9), 3173–3180.[1] [Link]

  • Lian, Y.; et al. (2016).[1] "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis". Monatshefte für Chemie, 148, 113–124.[1] [Link]

  • Yoneda Labs. (2024).[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide". [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for this compound and organoboron compounds before handling.

Technical Support Center: Purification of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification Protocols & Troubleshooting for Dihaloacetophenones[1]

Initial Diagnostic & Triage

Before proceeding with a specific protocol, identify the current state of your crude material using the diagnostic table below. This molecule (3'-Iodo-5'-bromoacetophenone) presents unique challenges due to the meta-substitution pattern and the presence of a labile iodine atom.[1]

SymptomProbable CauseRecommended Action
Dark Brown/Black Tar Polymerization or oxidized amine precursors (if Sandmeyer used).[1]Pre-treatment: Dissolve in DCM, wash with 10% HCl, then filter through a silica plug.[1]
Oiling Out (Liquid layer forms in hot solvent)Impurity profile >15% or solvent boiling point > product melting point.[1]Protocol B: Switch to low-boiling mixed solvent system (Hexane/EtOAc) or use seed crystals.
Yellow Discoloration Free iodine liberation (

) due to light/heat exposure.[1]
Wash: Wash organic phase with 10% Sodium Thiosulfate (

).[1] Store in amber vials.
Co-eluting Spots (TLC) Regioisomers (e.g., 3,4-substituted analogs).[1]Protocol C: Gradient Column Chromatography (Isocratic hold required).

Technical Q&A: Troubleshooting & Protocols

Module A: Handling Crude Tars (The "Pre-Purification" Step)

User Question: My crude reaction mixture is a viscous black oil. Direct recrystallization failed completely. What is the cleanup step?

Scientist Response: Direct recrystallization of "tarry" crudes fails because the polymeric impurities act as a lattice poison, preventing nucleation. You must perform a "filtration purification" first.[1]

The Protocol:

  • Dissolution: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM).

  • Adsorption: Add silica gel (230-400 mesh) to the solution (approx. 2g silica per 1g crude).[1]

  • Evaporation: Rotovap to dryness. You will have a free-flowing powder coated with your crude.[1]

  • Plug Filtration:

    • Prepare a sintered glass funnel with a 2-inch pad of fresh silica.

    • Elute with 5% Ethyl Acetate in Hexanes.[1]

    • The non-polar product will elute rapidly; the black tars will stick to the baseline.

  • Result: Concentrate the filtrate to obtain a yellow/orange solid or oil, which is now ready for recrystallization.

Module B: Recrystallization (Solving "Oiling Out")

User Question: I am trying to recrystallize from Ethanol, but as the solution cools, the product separates as an oil droplets at the bottom, not crystals.

Scientist Response: "Oiling out" occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture. Because this compound has a relatively low melting point (estimated 60-90°C range based on analogs) and high lipophilicity, Ethanol is often too polar and boils too high.[1]

The Fix: Mixed-Solvent Precipitation (Hexane/EtOAc) [1]

  • Why this works: Hexane lowers the solubility significantly as temperature drops, while Ethyl Acetate (EtOAc) keeps the impurities in solution.

Step-by-Step Protocol:

  • Dissolve: Place crude solid in a flask. Add EtOAc dropwise with heating (50°C) until just dissolved.[1] Do not boil aggressively—iodine bonds are heat-sensitive.[1]

  • Precipitate: Remove from heat.[1] While still warm, add Hexane dropwise until a persistent turbidity (cloudiness) appears.[1][2]

  • Clear: Add 1-2 drops of EtOAc to clear the turbidity.[1]

  • Seed: Add a single "seed crystal" of pure product (if available) or scratch the glass surface with a glass rod to induce nucleation.

  • Slow Cool: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed.

  • Freeze: Once solids appear, place in a -20°C freezer for 12 hours to maximize yield.

Module C: Chromatography (Removing Isomers)

User Question: I have a persistent impurity running just below my product on TLC. Recrystallization isn't removing it.[2]

Scientist Response: This is likely a regioisomer (e.g., 3-bromo-4-iodoacetophenone) or a mono-halogenated precursor.[1] Halogenated isomers have very similar solubilities, making recrystallization inefficient. You need to exploit slight differences in polarity using silica chromatography.[1]

Optimization Strategy:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Hexane:Toluene (Alternative system) or Hexane:EtOAc.[1]

  • The "Heavy Atom" Effect: Iodine is highly polarizable. Using a solvent system with aromatic character (like Toluene) can sometimes improve separation factors (

    
    ) for iodo-arenes via 
    
    
    
    interactions.[1]

Visual Workflow:

ChromatographyLogic Start TLC Analysis (Hex:EtOAc 9:1) Decision Delta Rf > 0.1? Start->Decision Easy Standard Flash Column Gradient 0-10% EtOAc Decision->Easy Yes Hard Isocratic Hold Strategy Decision->Hard No Step1 Run Column at Rf 0.25 conditions Hard->Step1 Step2 Use Toluene:Hexane (1:1) as alternative mobile phase Step1->Step2 If separation fails

Figure 1: Decision matrix for chromatographic separation of halogenated acetophenone isomers.

Stability & Storage Guidelines

User Question: My white crystals turned yellow after a week on the bench. Is it ruined?

Scientist Response: Not necessarily. The yellow color is likely surface oxidation liberating elemental iodine (


).
  • The Fix: Wash the solid with cold pentane. If the color persists, re-dissolve in ether and wash with aqueous Sodium Thiosulfate.

  • Prevention: Store under Argon/Nitrogen at -20°C. Wrap the vial in aluminum foil. The Carbon-Iodine bond is photolabile (sensitive to light).[1]

Data Summary: Physical Properties & Solvents

ParameterSpecification / Note
Appearance White to off-white crystalline solid (Pure).[1]
Melting Point Estimated 60-90°C (Analogs: 3'-Br is liq/low solid; 3-Br-5-I-phenol is 82°C).[1]
Solubility (High) DCM, Ethyl Acetate, Acetone, THF.[1]
Solubility (Low) Hexanes, Water, Cold Ethanol.[1]
Recryst. Solvent Hexane/EtOAc (Preferred) or Ethanol/Water.[1]
TLC Stain UV Active (254 nm).[1] Iodine usually quenches fluorescence strongly.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (General techniques for recrystallization of low-melting solids and mixed-solvent systems).

  • Furniss, B. S., et al. Organic Syntheses. "p-Bromoacetophenone."[1][3][4][5][6] Org. Synth. 1925, 5,[1][4][7][8] 17. Link (Provides foundational data on brominated acetophenone solubility and handling).[1]

  • PubChem Database. "3'-Bromoacetophenone."[1][9] National Center for Biotechnology Information.[1] Link (Analog physical property verification).

  • Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry. 3rd Ed.[1] CRC Press, 2013. (Chromatographic strategies for difficult separations).

Sources

Technical Support Center: Navigating the Reactivity of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3'-Iodo-5'-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming challenges associated with the reactivity of this versatile, yet sometimes challenging, building block in cross-coupling reactions.

Introduction to this compound: A Dihalogenated Ketone with Tunable Reactivity

This compound is a valuable synthetic intermediate due to its two distinct halogen atoms, which can be selectively functionalized. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds (C-I < C-Br) forms the basis for its selective reactivity in palladium-catalyzed cross-coupling reactions.[1] However, the presence of the electron-withdrawing acetyl group at the meta-position can influence the overall reactivity of the aromatic ring, sometimes leading to sluggish or incomplete reactions. This guide will address common issues and provide solutions to unlock the full synthetic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: I am planning a sequential cross-coupling reaction. Which halogen should I react first, and why?

A1: You should target the C-I bond first. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-limiting step in cross-coupling reactions.[2] This allows for selective functionalization at the 3'-position while leaving the C-Br bond intact for a subsequent transformation. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1][3][4]

By carefully controlling the reaction conditions, such as temperature and catalyst system, you can achieve high selectivity for the initial C-I bond coupling. For instance, Sonogashira couplings of aryl iodides can often be performed at room temperature, while the corresponding reaction with an aryl bromide typically requires heating.[3]

Q2: My Suzuki-Miyaura coupling at the C-I position is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors.[5][6][7][8][9] Here’s a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed.Use a fresh batch of a reliable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider using a pre-catalyst that is more air- and moisture-stable. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Inappropriate Ligand The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For a somewhat deactivated system like this, a standard ligand like PPh₃ might not be sufficient.Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[10][11] Excellent choices include tri-tert-butylphosphine (P(t-Bu)₃)[12][13] or biaryl phosphine ligands like XPhos.[14]
Suboptimal Base The base plays a critical role in the transmetalation step. Its strength, solubility, and nature can significantly impact the reaction rate and yield.An inappropriate base can lead to side reactions or incomplete conversion. For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] The choice of solvent is also important; a mixture like THF/water or Toluene/water is often effective.[6][7]
Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom from water or another proton source.Ensure your reagents and solvents are of high purity. Sometimes, using a slight excess of the boronic acid can compensate for this side reaction.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling at the C-I Position
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: I am attempting a Buchwald-Hartwig amination. Should I expect different reactivity compared to a Suzuki coupling?

A3: Yes, while the general principles of palladium catalysis apply, the Buchwald-Hartwig amination has its own set of optimal conditions. The choice of ligand and base is particularly critical.[15][16][17][18]

For the amination of aryl halides, especially less reactive ones, bulky biaryl phosphine ligands are highly effective.[19] XPhos is a widely used and very effective ligand for Buchwald-Hartwig amination reactions.[14][19][20] The choice of base is also crucial, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS often being employed.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Amine, Base ReductiveElim Reductive Elimination Intermediate AmineCoord->ReductiveElim - HX ReductiveElim->Pd0 Product (Ar-NR₂) Product Aryl Amine (Ar-NR₂) ArylHalide This compound (Ar-X) Amine Amine (HNR₂) caption Buchwald-Hartwig Amination Catalytic Cycle. Sonogashira_Workflow start Start with This compound step1 Sonogashira Coupling (Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base) start->step1 intermediate 3'-(Alkynyl)-5'-bromoacetophenone step1->intermediate step2 Subsequent Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at the C-Br position intermediate->step2 end Disubstituted Product step2->end caption Sequential functionalization workflow.

Caption: A workflow illustrating the selective Sonogashira coupling followed by a second cross-coupling reaction.

Troubleshooting Guide: Common Problems and Solutions

Problem Observation Possible Cause(s) Suggested Solutions
No Reaction Starting material is recovered unchanged.1. Inactive catalyst. 2. Reaction temperature is too low. 3. Incorrect base or solvent.1. Use a fresh catalyst or a more active pre-catalyst. 2. Gradually increase the reaction temperature. 3. Screen different bases and solvents appropriate for the specific coupling reaction.
Mixture of Mono- and Di-substituted Products Both the C-I and C-Br bonds have reacted.1. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). 2. Highly active catalyst system.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Decrease the catalyst loading.
Homocoupling of the Coupling Partner Significant formation of byproducts from the self-coupling of the boronic acid or alkyne.1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and ensure a strict inert atmosphere. 2. Optimize the base and solvent system to facilitate transmetalation.
Dehalogenation The iodo or bromo substituent is replaced by a hydrogen atom.1. Presence of a proton source and a reducing agent. 2. Certain side reactions in the catalytic cycle.1. Use anhydrous solvents and reagents. 2. Optimize the reaction conditions to favor the desired cross-coupling pathway.

Concluding Remarks

Successfully employing this compound in complex syntheses hinges on a solid understanding of the principles of palladium-catalyzed cross-coupling and careful optimization of reaction conditions. By leveraging the inherent reactivity differences between the C-I and C-Br bonds and selecting the appropriate catalyst system, researchers can unlock the full potential of this versatile building block for the efficient construction of diverse molecular architectures.

References

  • XPhos - Wikipedia. Available at: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. Available at: [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing). Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. Available at: [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. ResearchGate. Available at: [Link]

  • Site-selective cross-coupling of dihalogenated acetophenones and dihalogenated benzophenones with aryl titanium reagents under catalyst control. ProQuest. Available at: [Link]

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Organometallics. Available at: [Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. White Rose Research Online. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Synlett. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]

  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Aryl Halide Reactions: Mechanisms & Key Examples Explained. Vedantu. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • 14.7: Aryl Halides. Chemistry LibreTexts. Available at: [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Trial Buchwald-Hartwig conditions. ResearchGate. Available at: [Link]

  • Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. Dalton Transactions. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Common impurities in 3'-Iodo-5'-bromoacetophenone and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3'-Iodo-5'-bromoacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and their removal.

Understanding the Impurity Profile of this compound

The purity of this compound is critical for the success of subsequent synthetic steps. Impurities can arise from several sources, including the starting materials, side reactions during synthesis, and degradation of the product. A thorough understanding of these potential impurities is the first step toward effective purification.

The most common industrial synthesis of this compound is via a Friedel-Crafts acylation of 1-bromo-3-iodobenzene.[1][2] This reaction typically uses an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]

Based on this synthetic route, we can anticipate several classes of impurities:

  • Starting Material-Related Impurities: Unreacted 1-bromo-3-iodobenzene and impurities present in this starting material.

  • Reaction By-products: Isomeric products, poly-acylated species, and products from side reactions.

  • Degradation Products: Compounds formed by the decomposition of the final product, potentially catalyzed by residual acid or exposure to light.

Below is a visual representation of the likely origins of impurities during the synthesis of this compound.

cluster_0 Synthesis Inputs cluster_1 Synthetic Process cluster_2 Potential Impurity Sources Starting Material 1-Bromo-3-iodobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Starting Material->Friedel-Crafts Acylation SM Impurities Impurities from Starting Material (e.g., isomers of dibromobenzene, diiodobenzene) Starting Material->SM Impurities Reagents Acetyl Chloride / Acetic Anhydride AlCl3 Reagents->Friedel-Crafts Acylation Isomeric Products Positional Isomers (e.g., 2'-Iodo-4'-bromoacetophenone) Friedel-Crafts Acylation->Isomeric Products Side Reaction Poly-acylation Di-acylated Products Friedel-Crafts Acylation->Poly-acylation Side Reaction Crude Product Crude this compound Friedel-Crafts Acylation->Crude Product Yields Unreacted SM Residual 1-Bromo-3-iodobenzene SM Impurities->Crude Product Degradation Degradation Products (e.g., from hydrolysis or photolysis) Crude Product->Unreacted SM Crude Product->Degradation

Caption: Origin of Impurities in this compound Synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurities typically include:

  • Unreacted 1-bromo-3-iodobenzene: The starting material for the Friedel-Crafts acylation. Its presence indicates an incomplete reaction.

  • Isomeric Acetophenones: While the bromine and iodine atoms direct the acyl group to the 3- and 5- positions relative to each other, small amounts of other isomers, such as 2'-Iodo-4'-bromoacetophenone, can form.

  • Poly-acylated By-products: Although the acetyl group is deactivating and reduces the likelihood of a second acylation, trace amounts of di-acylated products may be present, especially if reaction conditions are not carefully controlled.[4]

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ether) may be present in the crude product.

  • Degradation Products: Halogenated acetophenones can be sensitive to light and residual acids from the reaction, leading to the formation of colored impurities over time.[5]

Q2: My crude product has a dark color. What is the likely cause and how can I remove it?

A2: A dark color in the crude product often indicates the presence of polymeric or degradation by-products. These can arise from the harsh acidic conditions of the Friedel-Crafts reaction, especially if the temperature is not well-controlled.[6]

Removal Strategy:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane). Add a small amount of activated carbon and stir for 15-30 minutes at room temperature. Filter the solution through a pad of celite to remove the carbon. This is often effective at removing colored impurities.

  • Column Chromatography: If color persists, column chromatography on silica gel is a highly effective method for separating the desired product from colored, more polar impurities.

Q3: How can I confirm the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot under UV light is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can detect impurities at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of isomeric impurities.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Problem: Oiling out during recrystallization.

Cause: The solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.

Solution:

  • Use a lower-boiling point solvent or a solvent pair. For an aromatic ketone like this compound, consider a solvent system like hexane/ethyl acetate or hexane/acetone.[7][8]

  • Reduce the initial amount of solvent. Use just enough hot solvent to dissolve the compound.

  • Ensure slow cooling. Rapid cooling can promote oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod. This can provide a surface for crystal nucleation.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on analogous compounds, ethanol or a hexane/ethyl acetate mixture are good starting points.[7]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it fully dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography on silica gel is typically effective.[9]

Problem: Poor separation of the desired product from an impurity.

Cause: The chosen solvent system (eluent) has a polarity that is too high or too low, resulting in co-elution. The Rf value of the desired compound on a TLC plate should ideally be between 0.2 and 0.4 for good separation on a column.[9]

Solution:

  • Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[9] A good starting point for this compound is 10-20% ethyl acetate in hexane.[9]

  • Use a gradient elution. Start with a low polarity eluent to elute the non-polar impurities first, then gradually increase the polarity to elute the desired product, leaving the more polar impurities on the column.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.3.[10]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[11][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. If solubility is an issue, use the dry loading technique by adsorbing the sample onto a small amount of silica gel before adding it to the column.[9]

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Fraction Analysis: Identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[13]

cluster_0 Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification Purity Check Purity Acceptable? Recrystallization->Purity Check Column Chromatography Column Chromatography Column Chromatography->Purity Check Further Purification Purity Check->Column Chromatography No Pure Product Pure this compound Purity Check->Pure Product Yes

Caption: General Purification Workflow for this compound.

Data Summary

Purification MethodTypical Impurities RemovedRecommended Solvents/EluentsExpected Purity
Recrystallization Insoluble impurities, some colored by-products, and impurities with significantly different solubility profiles.Ethanol, Hexane/Ethyl Acetate, Hexane/Acetone[7][14]>95% (can be lower depending on impurity profile)
Column Chromatography Isomeric by-products, polar impurities, colored compounds, unreacted starting materials.Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)[9]>98%[13]

References

  • Organic Syntheses Procedure. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • ResearchGate. (2025). Synthesis of Bromoacetophenone Derivatives as Starting Monomers for β-O-4 Type Artificial Lignin Polymers. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PubMed Central. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-bromo-3-iodo-. PubChem. Retrieved from [Link]

  • Leah4sci. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Preprints.org. (2021). Halogens in acetophenones direct the hydrogen bond docking preference of phenol via stacking interactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Retrieved from [Link]

  • ChemBK. (n.d.). 1-bromo-3-iodobenzene. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Anesthesia & Analgesia. (n.d.). Polyhalogenated and perfluorinated compounds that disobey the Meyer-Overton hypothesis. Retrieved from [Link]

  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Iodo-5'-bromoacetophenone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The inherent differential reactivity of the aryl-iodide and aryl-bromide moieties presents unique opportunities for sequential, site-selective functionalization, but also introduces specific challenges. This document will equip you with the knowledge to diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity difference between the iodide and bromide on this compound?

In most palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles.[1] This inherent reactivity difference is the cornerstone of selective, stepwise functionalization of this molecule.

Q2: Can I perform a reaction selectively at the bromide position first?

While challenging, it is not impossible. Achieving selectivity for the less reactive C-Br bond in the presence of a C-I bond typically requires specialized catalytic systems. Some modern phosphine ligands have been developed that can invert the conventional chemoselectivity.[2][3] However, for most standard palladium catalysts, the reaction will preferentially occur at the iodide position.

Q3: Does the acetyl group influence the reactivity of the halogens?

Yes, the acetyl group is a moderately electron-withdrawing group, which can influence the reactivity of the aryl halides. This electronic effect can make the aromatic ring more susceptible to certain transformations. For palladium-catalyzed cross-coupling reactions, this can impact the rate of oxidative addition.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings are commonly employed to functionalize this compound. Below are common issues and their solutions.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted this compound.

  • The desired product is formed in very low yield, or not at all.

Potential Causes & Solutions:

Potential Cause Explanation & Diagnostic Steps Recommended Solution(s)
Catalyst Inactivity The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Improper storage or handling can lead to deactivation. Visually inspect for the formation of palladium black (a sign of catalyst decomposition).Use a fresh batch of catalyst. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Inappropriate Ligand The choice of ligand is crucial for catalyst stability and reactivity. For selective coupling at the iodide, standard phosphine ligands like PPh₃ may suffice. However, for more challenging couplings or for reactions at the bromide, more electron-rich and bulky ligands (e.g., Buchwald-type ligands) may be necessary.[4][5]Screen a panel of ligands. For Suzuki reactions, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are often effective.[4][5]
Insufficient Base Strength Many cross-coupling reactions require a base to facilitate the catalytic cycle (e.g., in transmetalation for Suzuki or deprotonation of the amine in Buchwald-Hartwig). The strength and solubility of the base are critical.For Suzuki couplings, consider using K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required.[6][7]
Low Reaction Temperature While aryl iodides are generally reactive, some cross-coupling reactions still require elevated temperatures to proceed at a reasonable rate. Some studies have surprisingly shown poor reactivity of aryl iodides at lower temperatures with certain catalyst systems.[8]Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Microwave irradiation can sometimes be effective in accelerating the reaction.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low/No Conversion check_catalyst Check Catalyst Activity (Fresh? Stored properly?) start->check_catalyst check_conditions Verify Reaction Conditions (Inert atmosphere? Dry solvents?) check_catalyst->check_conditions If catalyst is good optimize_ligand Optimize Ligand (Screen different types) check_conditions->optimize_ligand If conditions are correct optimize_base Optimize Base (Strength and Solubility) optimize_ligand->optimize_base If still no improvement optimize_temp Increase Temperature optimize_base->optimize_temp If still no improvement success Successful Reaction optimize_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Non-Selective Reaction (Reaction at both Iodide and Bromide)

Symptoms:

  • Analysis of the reaction mixture shows the desired mono-substituted product, but also a significant amount of the di-substituted product.

Potential Causes & Solutions:

Potential Cause Explanation & Diagnostic Steps Recommended Solution(s)
Harsh Reaction Conditions High temperatures and prolonged reaction times can provide enough energy to overcome the activation barrier for the C-Br bond cleavage, leading to a loss of selectivity.Reduce the reaction temperature and monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.
High Catalyst Loading An excess of active catalyst can increase the rate of the secondary reaction at the bromide position.Decrease the catalyst loading. Often, 0.5-2 mol% is sufficient for reactive aryl iodides.
Inappropriate Catalyst/Ligand System Some highly active catalyst systems are less selective. For instance, some nickel-based catalysts might not show good selectivity between aryl iodides and bromides.[9]Stick to well-established palladium catalysts known for their selectivity towards aryl iodides, such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands.
Issue 3: Dehalogenation (Loss of Bromine or Iodine)

Symptoms:

  • Mass spectrometry reveals the presence of mono-bromoacetophenone, mono-iodoacetophenone, or acetophenone as byproducts.

Potential Causes & Solutions:

Potential Cause Explanation & Diagnostic Steps Recommended Solution(s)
Presence of Protic Impurities Water or other protic impurities can lead to protonolysis of organometallic intermediates in the catalytic cycle, resulting in dehalogenation.Ensure all reagents and solvents are scrupulously dried.
Side Reactions with the Base Certain bases, under specific conditions, can promote dehalogenation.Choose a non-nucleophilic base. In some cases, switching from an alkoxide to a carbonate base can mitigate this issue.
Unstable Intermediates In some catalytic systems, the organopalladium intermediates may be unstable and undergo undesired side reactions.Changing the ligand or solvent can sometimes stabilize the key intermediates and suppress dehalogenation.[10]

Specific Reaction Guides

Selective Sonogashira Coupling at the Iodide Position

Protocol:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add a suitable solvent such as THF or DMF, followed by the terminal alkyne (1.1 equiv.).

  • Add an amine base, such as triethylamine or diisopropylamine (2.0-3.0 equiv.).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.[11]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

Troubleshooting:

  • Homocoupling of the alkyne (Glaser coupling): This is a common side reaction in Sonogashira couplings.[12] Running the reaction under strictly anaerobic conditions and at lower temperatures can minimize this. Copper-free Sonogashira protocols can also be employed.

  • Low Yield: If the reaction is sluggish, gentle heating (40-50 °C) may be required. Ensure the copper(I) iodide is of high purity.

Grignard Reagent Formation and Subsequent Reaction

Q: Can I form a Grignard reagent from this compound?

A: This is challenging due to the presence of the electrophilic ketone. The Grignard reagent, being a strong nucleophile and base, would likely react with the ketone of another molecule as it is formed.[13][14][15][16]

Recommended Approach: Halogen-Metal Exchange

A more controlled way to generate an organometallic species is through halogen-metal exchange, typically at low temperatures.

Protocol:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under argon at -78 °C.

  • Slowly add a solution of n-butyllithium or iso-propyllithium (1.0 equiv.) dropwise. The more reactive iodide will undergo exchange preferentially.

  • After stirring for a short period (e.g., 15-30 minutes), the resulting aryllithium species can be quenched with an electrophile.

Troubleshooting:

  • Reaction with the Ketone: The primary challenge is the intramolecular or intermolecular reaction with the ketone. This is minimized by using very low temperatures and short reaction times before adding the external electrophile.

  • Loss of Selectivity: Using more than one equivalent of the organolithium reagent or allowing the reaction to warm up can lead to exchange at the bromide position as well.

Reaction Selectivity Diagram:

reaction_selectivity substrate This compound Iodo (more reactive) Bromo (less reactive) pd_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) substrate:I->pd_coupling Standard Conditions substrate:Br->pd_coupling Forced Conditions metal_exchange Halogen-Metal Exchange (e.g., with n-BuLi, -78°C) substrate:I->metal_exchange Kinetic Control product_I Selective reaction at the Iodide position pd_coupling->product_I product_Br Reaction at the Bromide position (requires harsher conditions or specialized catalysts) pd_coupling->product_Br metal_exchange->product_I

Sources

Catalyst selection for efficient coupling with 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselective Coupling of 3'-Iodo-5'-bromoacetophenone Ticket ID: #CHEM-SEL-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Chemoselectivity Challenge

Welcome to the Technical Support Center. You are likely working with This compound to build a polysubstituted scaffold. The primary challenge here is chemoselectivity : utilizing the intrinsic reactivity difference between the C–I and C–Br bonds to functionalize the molecule sequentially without "scrambling" (reacting the wrong site) or "over-coupling" (reacting both sites simultaneously).

The Mechanism of Selectivity

The selectivity relies on the Bond Dissociation Energy (BDE) and the rate of Oxidative Addition .

  • C–I Bond: Weaker (~65 kcal/mol). Reacts rapidly with Pd(0) even with "mild" ligands.

  • C–Br Bond: Stronger (~81 kcal/mol). Requires electron-rich ligands or higher temperatures to undergo oxidative addition at a competitive rate.

The Golden Rule: To couple the Iodine selectively, you must use a catalyst system that is active enough for Iodine but kinetically incompetent for Bromine under the chosen conditions.

Decision Matrix & Workflow

The following diagram outlines the decision logic for catalyst selection based on your target transformation.

CatalystSelection Start Substrate: This compound Decision Target Transformation? Start->Decision PathA Site A: Coupling at Iodine (Leaving Bromine Intact) Decision->PathA Step 1 (Standard) PathB Site B: Coupling at Bromine (Iodine already reacted) Decision->PathB Step 2 (Sequential) PathC Exhaustive Coupling (Both I and Br simultaneously) Decision->PathC One-Pot CatA Standard System: Pd(PPh3)4 or PdCl2(dppf) Base: Na2CO3 (aq) Solvent: Toluene/EtOH PathA->CatA Recommendation CatB High-Activity System: Pd-XPhos G3 or Pd(OAc)2/SPhos Base: K3PO4 Solvent: 1,4-Dioxane PathB->CatB Recommendation CatC Turbo System: Pd-PEPPSI-IPr or Pd(t-Bu3) High Temp (80-100°C) PathC->CatC Recommendation

Figure 1: Catalyst selection workflow based on the target reaction site. Note the progression from "mild" ligands (PPh3) for Iodine to "hot" ligands (XPhos/NHC) for Bromine.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C-I

Objective: Couple an aryl boronic acid at the 3-position (Iodine) while preserving the 5-position (Bromine).

  • Catalyst: Pd(PPh3)4 (Tetrakis) or PdCl2(dppf).

    • Why: Triphenylphosphine (PPh3) is electron-neutral. It facilitates oxidative addition into C-I but is generally too slow to activate C-Br at moderate temperatures.

  • Base: Na2CO3 (2.0 M aqueous).

    • Why: Weak bases minimize the risk of activating the bromide or causing base-sensitive side reactions.

  • Solvent: Toluene/Ethanol (4:1) or DME/Water.

Step-by-Step:

  • Charge a reaction vial with This compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (3-5 mol%).

  • Purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Toluene/Ethanol (0.2 M concentration) and Na2CO3 (2.0 equiv).

  • Heat to 60°C .

    • Critical Check: Do not exceed 70°C. Higher temperatures increase the probability of Bromine activation.

  • Monitor by HPLC/TLC. The reaction is typically complete in 4–12 hours.

Protocol B: Coupling at C-Br (The "Hard" Step)

Objective: Functionalize the C-Br bond (usually after the Iodine has been reacted).

  • Catalyst: XPhos Pd G3/G4 or Pd(OAc)2 + SPhos.

    • Why: Dialkylbiaryl phosphines (Buchwald ligands) are bulky and electron-rich. They dramatically accelerate the oxidative addition of hindered or deactivated aryl bromides.

  • Base: K3PO4 (anhydrous or aq) or Cs2CO3.

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step:

  • Charge vial with the 3-substituted-5-bromoacetophenone (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G3 (2-3 mol%).

  • Add base (K3PO4, 3.0 equiv).

  • Add dry 1,4-Dioxane.

  • Heat to 80–100°C .

  • Reaction is typically fast (1–4 hours).

Troubleshooting Guide (FAQ)

Issue 1: "I'm seeing ~10% double-coupling (reaction at both I and Br) during Step 1."

Diagnosis: Your catalyst is too active, or the temperature is too high. Corrective Actions:

  • Switch Ligand: If using a cyclohexyl-phosphine (like PCy3) or a Buchwald ligand (SPhos), stop. Switch to PPh3 or dppf . These ligands are less electron-rich and discriminate better between I and Br.

  • Lower Temperature: Drop the reaction temperature from 80°C to 40–50°C . The activation energy barrier for C-Br is significantly higher; lower heat starves the side reaction.

  • Stoichiometry Control: Ensure you are using exactly 1.0–1.1 equivalents of the boronic acid. Excess boronic acid drives the second coupling.

Issue 2: "The reaction stalled at the Bromine step (Step 2)."

Diagnosis: The catalyst died (Pd black formation) or the oxidative addition is too slow. Corrective Actions:

  • Upgrade the Catalyst: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . These are highly robust precatalysts that ensure the active Pd(0) species enters the cycle efficiently.

  • Solvent Switch: If using Toluene, switch to 1,4-Dioxane or t-Amyl alcohol . Higher boiling point ethers often stabilize the active species better for difficult couplings.

Issue 3: "I observe dehalogenation (replacement of I/Br with H)."

Diagnosis: This is hydrodehalogenation, often caused by a hydride source in the system. Corrective Actions:

  • Check Solvents: Avoid secondary alcohols (like Isopropanol) if possible, as they can act as hydride donors via

    
    -hydride elimination from alkoxides.
    
  • Water Quality: Ensure solvents are degassed. Oxygen can promote homocoupling, but trace water is usually fine for Suzuki. However, excessive heating in ethanol with base can promote reduction.

Issue 4: "Can I use a Grignard reagent (Kumada Coupling)?"

Diagnosis: Functional group incompatibility. Answer: No , not without protection. The acetophenone moiety contains a ketone (C=O). A Grignard reagent will attack the ketone to form a tertiary alcohol.

  • Alternative: Use Negishi coupling (Organozinc) which tolerates ketones, or protect the ketone as a ketal (e.g., ethylene glycol + TsOH) before attempting Kumada coupling.

References

  • General Chemoselectivity in Cross-Coupling

    • Title: Chemodivergence between Electrophiles in Cross-Coupling Reactions.[1]

    • Source:Chem. Rev.2020, 120, 2, 1128–1173.
    • Context: Comprehensive review on selecting conditions for I vs Br vs Cl selectivity.
  • Ligand Effects (Buchwald Ligands)

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source:J. Am. Chem. Soc.[2]2005 , 127, 4685.

    • Context: Explains why SPhos/XPhos activate C-Br bonds th
  • Sequential Coupling Strategies

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.[3][4]

    • Source:Beilstein J. Org. Chem.2016, 12, 2629–2654.
    • Context: Detailed protocols for sequential functionaliz
  • Suzuki Coupling of Aryl Chlorides/Bromides (Pd-PEPPSI)

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source:J. Org.[2] Chem.2011 , 76, 25, 10568–10575.

    • Context: Reference for "Turbo" catalysts when the C-Br coupling is difficult.

Sources

Technical Support Center: Managing Reaction Exotherms in 3'-Iodo-5'-bromoacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3'-Iodo-5'-bromoacetophenone. This document provides in-depth guidance, troubleshooting, and frequently asked questions curated for researchers, chemists, and drug development professionals. Our focus is on the critical management of reaction exotherms to ensure a safe, efficient, and reproducible synthesis.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, focusing on the chemical principles that govern the reaction's thermal behavior.

Q1: Why is the Friedel-Crafts acylation to produce this compound a highly exothermic reaction?

A1: The synthesis of this compound via Friedel-Crafts acylation of 1-bromo-3-iodobenzene is highly exothermic due to two primary thermodynamic factors. First, the reaction involves the formation of a highly reactive acylium ion electrophile from an acyl halide (like acetyl chloride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1]. This activation step is energetically favorable. Second, the subsequent electrophilic aromatic substitution (EAS) involves the breaking of a stable aromatic C-H bond but the formation of a stronger C-C bond and the restoration of the highly stable aromatic ring system[2]. This restoration of aromaticity releases a significant amount of energy, contributing to the overall large negative enthalpy change (exotherm) of the reaction[2][3].

Q2: What are the primary risks associated with a thermal runaway event during this synthesis?

A2: A thermal runaway is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure[4][5][6]. The primary risks include:

  • Violent Reaction and Ejection of Contents: Rapidly increasing temperature can cause the solvent to boil violently, potentially ejecting hazardous chemicals from the reactor.

  • Decomposition and Gas Evolution: At elevated temperatures, reagents and products can decompose, releasing toxic and flammable gases (e.g., HCl from the quenching of AlCl₃)[7]. This can lead to a dangerous pressure buildup in a closed system.

  • Reduced Selectivity and Yield: Uncontrolled temperatures often lead to an increase in side reactions, such as poly-acylation or isomerization, which significantly lowers the yield and purity of the desired product.

  • Fire and Explosion: If flammable solvents are used, a thermal runaway can lead to their ignition, posing a severe fire or explosion hazard.

Q3: What are the most effective cooling and quenching strategies for this reaction?

A3: Effective thermal management is paramount.

  • Cooling: A robust cooling system is essential. For lab-scale synthesis, an ice-salt bath or a mechanically refrigerated circulator is recommended to maintain the reaction temperature, typically between 0–10 °C, during the addition of reagents. The large surface-area-to-volume ratio of smaller flasks facilitates heat dissipation, but active cooling is still necessary.

  • Quenching: The quenching of the aluminum chloride catalyst is also highly exothermic and must be performed with extreme caution[8][9]. The recommended procedure is to slowly and carefully pour the reaction mixture onto crushed ice or an ice/water slurry with vigorous stirring[7]. This method allows for the controlled hydrolysis of the AlCl₃-ketone complex while dissipating the generated heat. Never add water directly to the reaction mixture, as this can cause a violent, localized exotherm[10].

Section 2: Detailed Experimental Protocol & Data

This section provides a step-by-step protocol for the synthesis, with critical control points for exotherm management clearly identified.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
1-Bromo-3-iodobenzeneAnhydrousStarting Material[11][12]
Aluminum Chloride (AlCl₃)AnhydrousLewis Acid Catalyst[8]
Acetyl ChlorideAnhydrousAcylating Agent
Dichloromethane (DCM)AnhydrousSolvent
Three-neck round-bottom flaskSized appropriatelyReaction Vessel
Addition FunnelPressure-equalizingControlled reagent addition
Mechanical StirrerOverhead stirringEfficient mixing
ThermometerLow-temperatureTemperature monitoring
Cooling BathIce/Salt or CirculatorTemperature control
Gas Trap/ScrubberNaOH solutionNeutralize evolved HCl gas[13]
Step-by-Step Synthesis Procedure
  • Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the condenser outlet to a gas scrubber containing dilute sodium hydroxide to neutralize the HCl gas that will evolve[13].

  • Initial Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 1-bromo-3-iodobenzene (1.0 eq) to the cooled suspension.

  • Acylating Agent Addition (Critical Exotherm Point): Add acetyl chloride (1.1 eq) dropwise via the addition funnel over 30-60 minutes. Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition. The rate of addition must be controlled to prevent a temperature spike.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching (Critical Exotherm Point): Prepare a separate large beaker containing a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry. This step is highly exothermic and will evolve HCl gas[7]. Perform this in a well-ventilated fume hood.

  • Work-up: Once the quench is complete and all the ice has melted, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization (e.g., from ethanol/water) or column chromatography.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems encountered during the synthesis.

Problem: My reaction temperature is rising uncontrollably above 15 °C during acetyl chloride addition.

  • Immediate Action: Immediately stop the addition of acetyl chloride. If necessary, add more ice/salt to the cooling bath to increase its cooling capacity.

  • Probable Cause: The rate of addition of the acetylating agent is too fast, generating heat more rapidly than the cooling system can remove it.

  • Solution: Once the temperature is back under control (below 10 °C), resume the addition at a significantly slower rate. Ensure the cooling bath is robust and that the reaction flask is adequately immersed. For larger scale reactions, consider a more efficient cooling system like a cryocooler.

Problem: The final product yield is very low, and TLC analysis shows multiple unidentified spots.

  • Probable Cause: Poor temperature control likely led to side reactions. Temperatures exceeding the optimal range can cause polysubstitution or decomposition of starting materials and products. Another cause could be the use of non-anhydrous reagents or solvent, which would deactivate the AlCl₃ catalyst.

  • Solution: Repeat the synthesis with strict adherence to temperature control. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Use fresh, high-quality aluminum chloride, as it can degrade upon exposure to atmospheric moisture.

Problem: During the quench, there was a violent evolution of gas and splashing.

  • Probable Cause: The reaction mixture was added to the ice-water too quickly, or water was added to the reaction mixture. This results in a rapid, uncontrolled hydrolysis of the excess aluminum chloride.

  • Solution: The quenching procedure must be performed slowly and methodically. Always add the reaction mixture to the quenching medium (ice/water), never the other way around[9]. Ensure vigorous stirring in the quenching vessel to dissipate heat and distribute the reactants effectively.

Section 4: Workflow & Troubleshooting Visualizations

The following diagrams illustrate the key control points in the synthesis and a decision tree for troubleshooting exotherm events.

Caption: Synthesis workflow with critical exotherm control points.

TroubleshootingTree Start Temperature Spike Detected (T > 15 C) Action1 STOP Reagent Addition IMMEDIATELY Start->Action1 Check1 Is Temperature Decreasing? Action1->Check1 Action2 Reinforce Cooling Bath (Add more ice/salt) Check1->Action2 No Resume Temperature Stabilized (< 10 C) Check1->Resume Yes Action2->Check1 Action3 Resume Addition at 50% Slower Rate Resume->Action3 Monitor Continue Monitoring Action3->Monitor

Caption: Decision tree for managing a temperature spike event.

Section 5: References

  • Bhadange, R. E. et al. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE . TSI Journals. [Link]

  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale . Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

  • Dighade, A. S. & Dighade, S. R. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES . TSI Journals. [Link]

  • Friedel-Crafts Acetylation of Bromobenzene . StuDocu. [Link]

  • Fialkov, Yu. A., et al. (2009). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones . ResearchGate. [Link]

  • Pearson, D. E., et al. Acetophenone, 3-bromo- . Organic Syntheses. [Link]

  • Ashenhurst, J. (2024). The Six Key Electrophilic Aromatic Substitution Reactions . Master Organic Chemistry. [Link]

  • Gattermann, L., & Wieland, H. Acetophenone, p-bromo- . Organic Syntheses. [Link]

  • Ren, D., et al. (2021). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review . MDPI. [Link]

  • Donaldson, P. (2022). Thermal runaway prevention . E-Mobility Engineering. [Link]

  • Aromatic Electrophilic substitution . SlidePlayer. [Link]

  • General Chemical Procedures . Sabancı Üniversitesi. [Link]

  • Safe and responsible disposal of aluminum chloride? Chemistry Stack Exchange. [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Huang, P., et al. (2021). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries . Journal of Energy Storage. [Link]

  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone . Patsnap. [Link]

  • Wang, F., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions . MDPI. [Link]

  • Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone . Google Patents.

  • It's About Time: The 6 Phases of Thermal Runaway Propagation . Aspen Aerogels. [Link]

  • 1-Bromo-3-iodobenzene . Chemsrc. [Link]

  • Mechanism of Electrophilic Aromatic Substitution . Furman University. [Link]

  • Totten, G. E., & MacKenzie, D. S. (2003). Quenching Aluminum Components in Water: Problems and Alternatives . ResearchGate. [Link]

  • Experiment 10: Friedel Crafts Acylation – An EAS Reaction . University of California, Santa Cruz. [Link]

  • Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • HCl and Al, AlCl3? Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Recrystallization of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 3'-Iodo-5'-bromoacetophenone (CAS 1003712-14-8) . It prioritizes experimental rigor, troubleshooting, and purity optimization.

Topic: Purification & Recrystallization Protocols Compound: 1-(3-Bromo-5-iodophenyl)ethanone CAS: 1003712-14-8 Physical State: Solid (Low-melting crystalline solid)

Introduction: The Criticality of Purity

As a Senior Application Scientist, I understand that this compound is not just a building block; it is a linchpin intermediate for chemoselective cross-coupling reactions. The distinct reactivity profiles of the C-Br and C-I bonds allow for sequential functionalization (e.g., Sonogashira followed by Suzuki coupling).

However, this utility relies entirely on the absence of regioisomers (e.g., 2'-iodo analogs) and mono-halogenated precursors. Recrystallization is the most effective method to reject these structural impurities, which often co-elute during flash chromatography.

Module 1: Solvent System Selection

Q: Which solvent system should I screen first?

A: For halogenated acetophenones, we follow a polarity-gradient screening approach. The dipole moment created by the carbonyl group and the lipophilicity of the aryl halides dictates the solubility profile.

Primary Recommendation: Ethanol (95% or Absolute)

  • Why: Acetophenones exhibit a steep solubility curve in ethanol (high solubility at reflux, low at

    
    ). Ethanol also effectively solvates trace inorganic salts (from Sandmeyer or coupling reactions) which can then be hot-filtered out.
    

Secondary Recommendation: Hexane / Ethyl Acetate (Binary System)

  • Why: If the compound is too soluble in ethanol (leading to low recovery), a binary system allows you to "titrate" the solubility. Hexane acts as the anti-solvent.

Solvent Screening Data Table

Solvent SystemPolarity IndexSuitabilityMechanism of Action
Ethanol (EtOH) 5.2Excellent Steep temperature-solubility dependence; good impurity rejection.
Methanol (MeOH) 5.1GoodSimilar to EtOH but often yields smaller crystals due to faster evaporation/nucleation.
Hexane / EtOAc MixedHigh Tunable. Use if the compound is too soluble in alcohols. Typical ratio 10:1 to 5:1.
Isopropanol (IPA) 3.9ModerateGood for "oiling out" issues (higher boiling point allows better dissolution control).
Water / EtOH MixedRiskyAdding water often causes oiling out for lipophilic aryl halides. Use with caution.

Module 2: The Recrystallization Protocol

Q: What is the optimized workflow for maximum purity?

A: The following protocol minimizes thermal decomposition (de-iodination) and maximizes crystal habit formation.

Step-by-Step Methodology
  • Saturation (Reflux):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add the solvent (e.g., Ethanol) in small portions through the top of the condenser while heating the bath to reflux (

      
      ).
      
    • Stop adding solvent the moment the last trace of solid dissolves. Add a 5% excess volume to prevent premature crystallization during filtration.

  • Hot Filtration (Impurity Removal):

    • Critical Step: If the solution is dark or contains insoluble specks (inorganic salts), filter rapidly through a pre-warmed glass frit or a fluted filter paper funnel.

    • Tip: Keep the receiving flask hot to prevent the filter from clogging.

  • Nucleation & Growth (Cooling):

    • Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Once at room temperature, transfer to a

      
       fridge, then a 
      
      
      
      freezer if yield is low.
  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake twice with ice-cold solvent (the same solvent used for crystallization).

  • Drying:

    • Dry under high vacuum (

      
      ) at ambient temperature. Avoid heating above 
      
      
      
      to prevent sublimation or iodine loss.
Visual Workflow (DOT Diagram)

RecrystallizationWorkflow Start Crude this compound SolventAdd Add Solvent (EtOH) at Reflux (Add in portions) Start->SolventAdd CheckDissolved Is Solid Dissolved? SolventAdd->CheckDissolved CheckDissolved->SolventAdd No HotFilter Hot Filtration (Remove insoluble salts) CheckDissolved->HotFilter Yes SlowCool Slow Cooling (RT -> 4°C -> -20°C) HotFilter->SlowCool Harvest Vacuum Filtration & Cold Wash SlowCool->Harvest OilingOut TROUBLESHOOTING: Re-heat & add more solvent or add seed crystal SlowCool->OilingOut If Oil Forms Dry Vacuum Dry (< 40°C) Harvest->Dry OilingOut->SlowCool

Caption: Optimized recrystallization logic flow for this compound, including decision nodes for solubility and troubleshooting loops for oiling out.

Module 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This is the most common issue with low-melting acetophenones. It occurs when the compound separates as a liquid phase at a temperature above its melting point because the solution is too concentrated or the cooling is too rapid.

  • The Fix:

    • Re-dissolve: Heat the mixture until the oil dissolves back into the homogeneous phase.

    • Add Solvent: Add slightly more solvent (dilute the solution). This lowers the saturation temperature below the melting point of the solid.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the interface to induce nucleation.

    • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Q: The crystals are yellow/brown. Is this normal?

A: Pure halogenated acetophenones should be white to off-white. A yellow/brown tint usually indicates:

  • Free Iodine: Trace decomposition releasing

    
    .
    
  • Oligomers: Polymerized byproducts from the synthesis.

  • The Fix: Wash the dissolved crude product with a dilute sodium thiosulfate (

    
    ) solution before recrystallization to reduce free iodine. During recrystallization, adding activated charcoal (carbon) during the hot dissolution step and filtering it out can remove colored organic impurities.
    
Q: My yield is very low (<50%).

A:

  • Too much solvent: You likely oversaturated the solution. Evaporate 30% of the solvent and re-cool.

  • High Solubility: The compound might be too soluble in pure Ethanol. Switch to the Hexane/Ethyl Acetate system. Dissolve in minimal hot EtOAc, then add hot Hexane dropwise until persistent cloudiness appears, then cool.

Module 4: Characterization & Validation

Q: How do I confirm I have the correct regioisomer?

A: Melting point alone is insufficient. You must use 1H NMR .

  • Symmetry Check: 3,5-disubstituted acetophenones have a specific splitting pattern in the aromatic region (3 protons).

  • Coupling Constants: Look for small meta-coupling constants (

    
    ).
    
    • Proton at C2 (between Br and Acetyl): Doublet (meta-coupling).

    • Proton at C6 (between I and Acetyl): Doublet (meta-coupling).

    • Proton at C4 (between Br and I): Triplet (or doublet of doublets) with small

      
       values.
      
  • Differentiation: The 2'-iodo isomer (ortho) would show significantly different shifts due to steric hindrance and the magnetic anisotropy of the carbonyl group.

References

  • Sigma-Aldrich. 1-(3-Bromo-5-iodophenyl)ethanone Product Datasheet. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721022, 1-(3-Bromo-5-iodophenyl)ethanone. Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • University of Rochester. Tips & Tricks: Recrystallization. Retrieved from .

Challenges in the scale-up of 3'-Iodo-5'-bromoacetophenone production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the production of 3'-Iodo-5'-bromoacetophenone presents a unique set of chemical engineering challenges. Unlike simple electrophilic aromatic substitutions, the introduction of the iodine atom at the meta-position relative to the acetyl group—in the presence of a bromine atom—typically necessitates a Sandmeyer-type iodination of the intermediate 3-amino-5-bromoacetophenone.

This guide addresses the three critical bottlenecks in this workflow: thermal instability of the diazonium intermediate , nitrogen gas evolution management , and iodine scavenging during workup .

Module 1: The Diazotization Step (Critical Safety Control)

Context: The conversion of 3-amino-5-bromoacetophenone to its diazonium salt is the most hazardous step. On a milligram scale, exotherms are negligible. On a kilogram scale, they can lead to thermal runaway and decomposition.

Q: Why is the internal temperature spiking despite the jacket temperature being set to -10°C?

A: You are likely experiencing "Hot Spot" formation due to viscosity changes.

In scale-up, the reaction mixture often transforms into a thick slurry as the amine sulfate/chloride salt precipitates before reacting.

  • The Mechanism: The reaction

    
     is highly exothermic. If the stirring impeller cannot move the slurry effectively, heat accumulates in the center of the reactor, accelerating decomposition (
    
    
    
    ).
  • Corrective Protocol:

    • Switch Solvent Systems: If using water/HCl, transition to a sulfuric acid/acetic acid system or acetonitrile/p-TsOH (organic Sandmeyer). The organic solubility often maintains homogeneity better than aqueous mineral acids.

    • Dosing Strategy: Do not add solid

      
      . Use a pre-dissolved 40% w/w aqueous solution and feed it via a subsurface dip tube to prevent nitrite accumulation in the headspace.
      
Q: We are seeing low conversion of the amine precursor. Should we add excess Nitrite?

A: Proceed with extreme caution. Excess Nitrite creates downstream hazards.

Adding excess sodium nitrite (


 equiv) drives conversion but creates two problems:
  • Nitrous Fumes: Upon acidification, excess nitrite generates toxic

    
     gas.
    
  • Iodination Interference: Excess nitrous acid oxidizes the Iodide (

    
    ) source to Iodine (
    
    
    
    ) prematurely in the next step, reducing the nucleophile concentration.

Validation Step: Use Starch-Iodide paper . It should turn blue instantly. If it stays white, you lack nitrite. If it turns black/blue immediately after the reaction is supposedly done, add Urea or Sulfamic Acid to quench the excess nitrous acid before moving to the iodination stage.

Module 2: The Iodination (Sandmeyer Part II)

Context: Adding Potassium Iodide (KI) to the diazonium salt releases nitrogen gas (


).
Q: The reactor foamed over during KI addition. How do we calculate the correct headspace?

A: You must model the gas evolution rate (Rg) against your vent capacity.

For every mole of this compound produced, 1 mole of


 gas is generated.
  • The Calculation: 1 kg of precursor (

    
    1.5 mol) generates 
    
    
    
    33.6 Liters of gas at STP.
  • The Fix:

    • Reverse Addition: Do not dump KI into the diazonium. Transfer the cold diazonium solution slowly into a reactor containing the KI solution at room temperature. This ensures the gas evolves at the rate of addition, not all at once.

    • Anti-Foaming Agents: Add a silicone-based antifoam (e.g., Simethicone) to the KI receiver vessel prior to addition.

Visualization: Sandmeyer Workflow & Hazard Control

SandmeyerProcess cluster_safety Safety Critical Control Points Start 3-Amino-5-bromoacetophenone (Precursor) Diazotization Diazotization (NaNO2 / H2SO4 / 0°C) Start->Diazotization Exothermic! Check Starch-Iodide Test (Blue = Active) Diazotization->Check Quench Urea Quench (Remove excess HNO2) Check->Quench Excess HNO2 Iodination Iodination (Add to KI solution / 25°C) Check->Iodination Stoichiometric Quench->Iodination Workup Workup (Na2S2O3 Wash) Iodination->Workup N2 Gas Evolution Product This compound Workup->Product

Figure 1: Critical Process Flow for Sandmeyer Iodination emphasizing safety control points.

Module 3: Purification & Workup (The "Purple" Problem)

Q: The organic layer is deep purple/red, and the product is contaminated with iodine. Water washes aren't working.

A: Free Iodine (


) is highly soluble in organic solvents (DCM, EtOAc). You need a reductive wash. 

Water alone cannot extract Iodine efficiently from the organic phase due to the high partition coefficient (


) of Iodine.

The Protocol:

  • Preparation: Prepare a 10-15% w/w solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    .
  • Execution: Agitate the organic layer with this solution for at least 15 minutes .

  • Visual Endpoint: The organic layer should shift from Purple/Red

    
     Yellow/Orange 
    
    
    
    Pale Yellow.
  • Chemistry:

    
    . The Iodide (
    
    
    
    ) is water-soluble and washes away.
Q: We see a "tar" forming at the interface. What is it?

A: This is likely the phenol byproduct (3-bromo-5-hydroxyacetophenone).

If the diazonium salt was allowed to warm up before reacting with Iodide, or if water was present in high concentrations without adequate agitation, the diazonium reacts with water instead of Iodine.

  • Removal: Phenols are acidic. Wash the organic layer with 1M NaOH or 10%

    
     . The phenol will deprotonate to the phenoxide and move to the aqueous layer.
    
    • Warning: Acetophenones can undergo aldol condensation in strong base. Keep the wash cold (

      
      C) and brief.
      

Summary Data: Scale-Up Parameters

ParameterLab Scale (5g)Pilot Scale (5kg)Technical Rationale
Diazotization Temp 0°C (Ice Bath)-5°C to 0°C (Cryostat)Larger volume = lower surface-area-to-volume ratio; harder to remove heat.
Reagent Addition Syringe/PipettePeristaltic PumpPrecise flow control prevents localized hotspots.
Nitrite Source Solid NaNO240% Aqueous NaNO2Solids settle in large reactors; liquids disperse evenly.
Iodination Mode Add KI to DiazoAdd Diazo to KI CRITICAL: Controls gas evolution (

) to prevent reactor over-pressurization.
Quench Saturated Bisulfite15% Thiosulfate StreamThiosulfate is less prone to off-gassing

than bisulfite on scale.

References

  • Organic Syntheses , Coll.[1][2] Vol. 2, p. 130 (1943); Vol. 10, p. 6 (1930). General procedures for Sandmeyer reactions and diazonium stabilization.

  • Sheng, M., Frurip, D., & Gorman, D. (2015). "Reactive chemical hazards of diazonium salts." Journal of Loss Prevention in the Process Industries.

  • Frontier, A. (2026).[3] "Workup for Removing Bromine or Iodine."[3][4] Not Voodoo: University of Rochester.

  • BenchChem. "3'-Bromoacetophenone: A Technical Guide to its Synthesis." (Context on bromination patterns).

  • ResearchGate. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." (Process safety data).

Sources

Validation & Comparative

A Comparative Guide to Halogenated Acetophenones in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Halogenated acetophenones are versatile building blocks, prized for their dual reactivity: the ketone handle for diverse chemical transformations and the carbon-halogen bond for participation in powerful cross-coupling reactions. This guide provides an in-depth comparative analysis of the four primary halogenated acetophenones—fluoro-, chloro-, bromo-, and iodoacetophenone—in three of the most ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings that govern the observed reactivity trends, offering field-proven insights to inform your experimental design and catalyst selection. Every piece of data is contextualized, and every recommendation is grounded in the fundamental principles of organometallic chemistry.

The Fundamental Principle: The C-X Bond and Oxidative Addition

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. This bond is cleaved in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The general trend for the C-X bond dissociation energy (BDE) is:

C-F > C-Cl > C-Br > C-I

A weaker C-X bond translates to a lower activation energy for oxidative addition, and thus, a faster overall reaction rate. This fundamental principle dictates the general reactivity trend observed in cross-coupling reactions:

Iodoacetophenone > Bromoacetophenone > Chloroacetophenone > Fluoroacetophenone

The electron-withdrawing nature of the acetyl group in acetophenones renders the aryl ring more electron-deficient, which can facilitate the oxidative addition step, particularly for the less reactive chloro- and fluoro-substituted analogs.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis. The choice of halogen on the acetophenone substrate has a profound impact on the reaction conditions required to achieve high yields.

Reactivity and Yield Comparison

The following table summarizes the typical performance of each halogenated acetophenone in a Suzuki-Miyaura coupling with phenylboronic acid. The conditions are representative and highlight the increasing stringency required for less reactive halides.

Halogenated AcetophenoneTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoacetophenonePd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O802~95
4-BromoacetophenonePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O804~94[1]
4-ChloroacetophenonePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O10012~88[2]
4-FluoroacetophenonePd(OAc)₂ (5 mol%) / RuPhos (10 mol%)Cs₂CO₃t-AmylOH11024Low to moderate

Note: The data presented is compiled from various sources and serves to illustrate general trends. Direct comparison under identical conditions is often unavailable in the literature, especially for the highly unreactive 4-fluoroacetophenone.

Insights and Causality:

  • Iodo- and Bromoacetophenone: These substrates are highly reactive and can be effectively coupled using traditional palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. The weaker C-I and C-Br bonds readily undergo oxidative addition.

  • Chloroacetophenone: The significantly stronger C-Cl bond necessitates the use of more sophisticated catalyst systems. Electron-rich and bulky phosphine ligands, such as SPhos (a biaryl phosphine ligand developed by the Buchwald group), are required to increase the electron density on the palladium center, thereby promoting the oxidative addition of the less reactive aryl chloride.

  • Fluoroacetophenone: Aryl fluorides are generally considered unreactive in Suzuki couplings due to the immense strength of the C-F bond. While some specialized catalyst systems have been developed for the activation of aryl fluorides, their application to 4-fluoroacetophenone is not widely reported and typically results in lower yields, requiring high catalyst loadings and harsh reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction. The key differences in the protocol for each halogenated acetophenone lie in the choice of catalyst, ligand, and the reaction temperature and duration.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to Required Temperature catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] Similar to the Suzuki coupling, the reactivity of halogenated acetophenones in this reaction is dictated by the strength of the C-X bond.

Reactivity and Catalyst Selection

The choice of ligand is paramount in Buchwald-Hartwig aminations, especially when dealing with less reactive aryl chlorides.

Halogenated AcetophenoneAmineTypical Catalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoacetophenoneMorpholinePd₂(dba)₃ (1 mol%) / Xantphos (2 mol%)NaOtBuToluene80High
4-BromoacetophenoneMorpholinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃Toluene100~85[5]
4-ChloroacetophenoneMorpholinePd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%)K₃PO₄1,4-Dioxane110Moderate-High
4-FluoroacetophenoneMorpholineSpecialized Ni or Pd systemsStrong BaseHigh TempLow

Insights and Causality:

  • Ligand Evolution: The history of the Buchwald-Hartwig amination is a story of ligand development. Early generations of catalysts were effective for aryl iodides and bromides. The coupling of aryl chlorides was a significant breakthrough, enabled by the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos). These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the strong C-Cl bond.

  • The Challenge of Fluoroacetophenone: The C-F bond is notoriously difficult to activate with palladium catalysts. While some progress has been made with nickel-based catalysts or highly specialized palladium systems for the amination of certain fluoroarenes, these methods are not generally applicable and often fail with more complex substrates like 4-fluoroacetophenone.

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''X PdII_Aryl->PdII_Amine + HNR'R'' PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido - Base-HX PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[6] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free protocols have been developed.

Comparative Performance

The reactivity trend of halogenated acetophenones in Sonogashira coupling mirrors that of the Suzuki and Buchwald-Hartwig reactions.

Halogenated AcetophenoneAlkyneTypical Catalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (1 mol%) / CuI (2 mol%)Et₃NTHF25~95[6]
4-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃NDMF80~80
4-ChloroacetophenonePhenylacetylenePd(OAc)₂ (2 mol%) / XPhos (4 mol%) / CuI (5 mol%)Cs₂CO₃1,4-Dioxane120~70[7]
4-FluoroacetophenonePhenylacetyleneSpecialized catalyst systemsStrong BaseHigh TempVery Low

Insights and Causality:

  • The Role of Copper: In the traditional Sonogashira coupling, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide species. This species then undergoes transmetalation with the palladium(II) intermediate. The efficiency of this process is still dependent on the initial oxidative addition of the aryl halide to the palladium(0) center.

  • Challenges with Chloro- and Fluoro-Substrates: The high temperatures and specialized ligands required for the Sonogashira coupling of 4-chloroacetophenone increase the risk of side reactions, such as the Glaser coupling (homocoupling of the alkyne). For 4-fluoroacetophenone, successful Sonogashira coupling is exceedingly rare and not a synthetically viable route with standard methods.

Experimental Protocol: Sonogashira Coupling of 4-Iodoacetophenone

This protocol provides a representative procedure for the highly efficient Sonogashira coupling of the most reactive halogenated acetophenone.

Materials:

  • 4-Iodoacetophenone (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.01 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoacetophenone, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)acetophenone.

Conclusion and Strategic Recommendations

The choice of halogenated acetophenone for a cross-coupling reaction is a critical decision that balances reactivity, cost, and the availability of suitable catalytic systems.

  • For rapid and high-yielding synthesis with readily available catalysts, 4-iodo- and 4-bromoacetophenone are the substrates of choice. Their high reactivity allows for mild reaction conditions and a broad tolerance of functional groups.

  • For cost-effective, large-scale synthesis, 4-chloroacetophenone is an increasingly attractive option. While it requires more specialized and often more expensive catalyst systems, the lower cost of the starting material can provide a significant economic advantage. The development of highly active ligands has made the coupling of aryl chlorides a routine and reliable transformation in many industrial settings.

  • 4-Fluoroacetophenone should generally be avoided as a substrate for palladium-catalyzed cross-coupling reactions. Its low reactivity necessitates harsh conditions and specialized catalysts that are not widely available, often resulting in low and unpredictable yields. For the introduction of a 4-acetylphenyl group where a fluorine is present, alternative synthetic strategies, such as nucleophilic aromatic substitution (SNAᵣ) if the ring is sufficiently activated, or the use of a corresponding boronic acid in a Suzuki coupling, should be considered.

By understanding the fundamental principles of C-X bond activation and the nuances of modern catalyst systems, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in the synthesis of complex molecules.

References

  • Köllhofer, A., Pullmann, T., & Plenio, H. (2003). A Powerful Catalyst for the Sonogashira Coupling of Chloroarenes. Angewandte Chemie International Edition, 42(9), 1056-1058. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(45), 10827-10834. [Link]

  • Said, N. R., & Che Soh, S. K. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 35-46. [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. Chem 115 Lab Report. [Link]

  • El-Ghandour, A. H. H., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Sokolov, N. A., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(60), 38043-38054. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

Sources

Structural Validation of 3'-Iodo-5'-bromoacetophenone Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of novel cross-coupling scaffolds, 3'-Iodo-5'-bromoacetophenone represents a high-value intermediate due to its chemically distinct halogen handles (I vs. Br). However, its synthesis—often via Sandmeyer reactions or controlled halogenation—is prone to regioisomer contamination (e.g., 2,5- or 3,4-isomers).

Standard LC-MS validation is insufficient because these isomers share identical molecular weights and similar retention times. This guide establishes a self-validating structural assignment protocol relying on the specific coupling constants (


) of meta-substituted systems and 2D NOESY spatial correlations.

The Structural Challenge

The target molecule possesses a 1,3,5-substitution pattern . The critical challenge is differentiating this "meta-meta" substitution from "ortho-meta" or "ortho-para" isomers that may arise during non-selective halogenation.

The "Fingerprint" Criteria

To confirm the structure, the data must satisfy three non-negotiable criteria:

  • Symmetry of Coupling: All aromatic protons must exhibit small coupling constants (

    
     Hz) indicative of meta-relationships.
    
  • Spatial Connectivity: The acetyl methyl group must show nuclear Overhauser effects (NOE) to two distinct aromatic protons (H2 and H6).

  • Chemical Shift Logic: H4 (sandwiched between halogens) must be chemically distinct from H2/H6 (adjacent to the carbonyl).

Comparative Analysis of Analytical Methods

MethodologyReliabilityThroughputLimitation
1D

H NMR
HighHighCan be ambiguous if peaks overlap; requires precise shimming to resolve small

.
2D NOESY Gold Standard MediumRequires longer acquisition; essential for proving the position of the acetyl group relative to the ring protons.
1D

C NMR
MediumHighConfirms carbon count but poor at distinguishing specific regioisomers without HSQC/HMBC.
X-ray Crystallography AbsoluteLowRequires single crystal growth; overkill for routine intermediate validation.

Experimental Validation Protocol

Materials & Preparation[1][2][3][4]
  • Sample: 15 mg of crude or purified this compound.

  • Solvent: DMSO-

    
     (preferred for solubility and separating aromatic peaks) or CDCl
    
    
    
    .
  • Instrument: 400 MHz NMR or higher (500 MHz recommended for clear

    
    -coupling resolution).
    
Step-by-Step Characterization Workflow
Step 1: 1D

H NMR Acquisition
  • Parameter Set: Standard proton pulse sequence (zg30).

  • Scans: 16-32.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of fine splitting.

Critical Analysis of the Aromatic Region (7.5 – 8.5 ppm): In a 1,3,5-substituted system, you expect three distinct signals corresponding to protons H2, H4, and H6.

  • H2 (Pos 2): Deshielded by the carbonyl and Iodine. Appears as a triplet (or doublet of doublets) with

    
     Hz.
    
  • H6 (Pos 6): Deshielded by the carbonyl and Bromine. Appears as a triplet (

    
     Hz).
    
  • H4 (Pos 4): Located between I and Br. Typically the most shielded of the three aromatic protons.

If you see any coupling constant


 Hz, you have an ortho-proton relationship, indicating the WRONG isomer (e.g., 3,4-substitution).
Step 2: 2D NOESY (The Spatial Proof)

This step confirms the acetyl group is flanked by protons, ruling out 2-substituted isomers where a halogen would block one side.

  • Mixing Time: 500 ms (standard for small molecules).

  • Diagnosis: Look for the acetyl methyl singlet (~2.6 ppm).[1]

    • Target: It must show cross-peaks to two aromatic signals (H2 and H6).

    • Negative Control: It must NOT show a cross-peak to the third aromatic signal (H4).

Expected Data Summary[2]
Proton AssignmentApprox. Shift (DMSO-

)
MultiplicityCoupling Constant (

)
Diagnostic Interpretation
Methyl (-COCH

)
2.55 ppmSinglet-Diagnostic anchor for NOESY.
H2 (btwn CO/I) 8.20 ppmTriplet (

)

Hz
Meta-coupling only. NOE to Methyl.
H6 (btwn CO/Br) 8.12 ppmTriplet (

)

Hz
Meta-coupling only. NOE to Methyl.
H4 (btwn I/Br) 8.05 ppmTriplet (

)

Hz
Meta-coupling only. NO NOE to Methyl.

Visualization of Logic & Pathways

Diagram 1: The Validation Decision Tree

This flowchart illustrates the "Self-Validating System" logic required to approve the compound for downstream synthesis.

ValidationLogic Start Crude Product Isolated HNMR Step 1: 1H NMR (400 MHz) Start->HNMR CheckJ Check Coupling Constants (J) HNMR->CheckJ FailJ REJECT: Ortho Isomer Found (J > 7 Hz) CheckJ->FailJ Large J detected PassJ Pass: Meta Coupling Only (J ~ 1.8 Hz) CheckJ->PassJ Small J detected NOESY Step 2: 2D NOESY PassJ->NOESY CheckNOE Check Methyl Correlations NOESY->CheckNOE FailNOE REJECT: 2-Substituted Isomer (Only 1 NOE contact) CheckNOE->FailNOE Methyl sees 1 Ar-H Success VALIDATED: 3'-Iodo-5'-bromo Isomer CheckNOE->Success Methyl sees 2 Ar-H

Caption: Decision logic for rejecting regioisomers based on coupling constants and spatial connectivity.

Diagram 2: NOESY Connectivity Map

This diagram visualizes the specific spatial relationships that confirm the 1,3,5-substitution pattern. The Acetyl-Methyl group acts as the "eye" that sees H2 and H6 but cannot see H4.

NOESY_Map Acetyl Acetyl-CH3 (2.55 ppm) H2 H2 (Aromatic) (8.20 ppm) Acetyl->H2 Strong NOE H6 H6 (Aromatic) (8.12 ppm) Acetyl->H6 Strong NOE H4 H4 (Aromatic) (8.05 ppm) Acetyl->H4 NO Interaction (Too Distant) Iodo Iodo (Pos 3) Bromo Bromo (Pos 5)

Caption: Visualizing the "Diagnostic Triangle." The Methyl group (Blue) must show NOE correlations (Green Dashed) to H2 and H6, but not H4.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on coupling constants and meta-substitution patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed methodology for NOESY optimization).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] (Source for additivity rules and chemical shift prediction).

  • PubChem. (2023). Compound Summary: 3-Bromo-5-iodoaniline.[3] (Precursor data and safety profiles for derivatives). [3]

Sources

Spectroscopic Comparison Guide: 3'-Iodo-5'-bromoacetophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and functional comparison of 3'-Iodo-5'-bromoacetophenone against its primary structural analogs and impurities. It is designed for medicinal chemists and process engineers requiring precise identification and chemo-selective application of this scaffold.

Executive Summary: The Asymmetric Advantage

This compound (CAS: Hypothetical/Rare) is a critical bifunctional scaffold in drug discovery. Unlike its symmetric counterparts (3,5-dibromo- or 3,5-diiodoacetophenone), this molecule offers orthogonal reactivity . The significant difference in bond dissociation energies between C–I and C–Br allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups.

However, its synthesis often leads to mixtures containing symmetric impurities (dibromo/diiodo species) or regioisomers (2,4-substituted). Distinguishing these requires rigorous spectroscopic validation. This guide outlines the definitive protocols to certify the identity and purity of the 3-iodo-5-bromo isomer.

Spectroscopic Profiling & Identification

The primary challenge in characterizing this compound is distinguishing it from the statistically likely 3,5-dibromoacetophenone impurity formed during halogen exchange or Sandmeyer reactions.

A. Mass Spectrometry (The "Smoking Gun")

Mass spectrometry provides the most immediate confirmation of the mixed halogen species due to the distinct isotopic abundance of Bromine (


) versus the monoisotopic Iodine (

).
CompoundMolecular Ion Pattern (M+)Intensity RatioExplanation
3'-Iodo-5'-bromo 324 / 326 1 : 1 One Br atom creates a doublet separated by 2 amu.
3,5-Dibromo276 / 278 / 2801 : 2 : 1Two Br atoms create a triplet pattern.
3,5-Diiodo3741 (Singlet)No isotopes for Iodine; single peak.

Diagnostic Protocol: Look for the "Twin Tower" pattern (two peaks of equal height separated by 2 m/z units). The presence of a "Triplet" pattern indicates dibromo contamination.

B. Proton NMR ( H NMR) Analysis

Symmetry is the key differentiator. The 3,5-dibromo analog has a


 axis of symmetry passing through the acetyl group and C4, rendering protons H2 and H6 equivalent. The 3-iodo-5-bromo analog is asymmetric .[1]
Predicted Chemical Shifts (CDCl

, 400 MHz)

Note: Values are estimated based on substituent shielding increments relative to acetophenone.

Proton Position3,5-Dibromoacetophenone (Symmetric)This compound (Asymmetric)
H2 (Ortho to Ac)

8.05 ppm (Doublet,

Hz)

8.15 ppm
(H2, Ortho to I) Deshielded by I anisotropy
H6 (Ortho to Ac) Equivalent to H2

8.05 ppm
(H6, Ortho to Br)
H4 (Para to Ac)

7.80 ppm (Triplet,

Hz)

7.95 ppm
(H4, Between Br/I)
Signal Count 2 Aromatic Signals (2:1 integration)3 Aromatic Signals (1:1:1 integration)

Experimental Insight: In the 3-iodo-5-bromo isomer, all three aromatic protons are magnetically non-equivalent.

  • H2 and H6 will appear as distinct doublets (or triplets if long-range coupling is resolved).

  • H4 will appear as a triplet of doublets or a pseudo-triplet, distinct from the clean triplet of the dibromo species.

C. Carbon NMR ( C NMR)

The loss of symmetry in the target molecule results in a more complex carbon spectrum.

  • 3,5-Dibromo: Shows only 4 aromatic carbon signals (C1, C2/6, C3/5, C4).

  • 3-Iodo-5-bromo: Shows 6 distinct aromatic carbon signals .

    • C-I typically appears significantly upfield (

      
       ppm) due to the "Heavy Atom Effect" (shielding).
      
    • C-Br appears downfield relative to C-I (

      
       ppm).
      
    • C-H carbons will be split into three distinct peaks rather than two.

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow to confirm the product structure using standard analytical data.

IdentificationLogic Start Crude Product Analysis MS_Step Step 1: Mass Spectrometry (M+) Start->MS_Step Isotope_121 Pattern 1:2:1 (M, M+2, M+4) MS_Step->Isotope_121 Found Isotope_11 Pattern 1:1 (M, M+2) MS_Step->Isotope_11 Found Result_Dibromo Identify: 3,5-Dibromo Impurity Isotope_121->Result_Dibromo NMR_Step Step 2: 1H NMR Symmetry Check Isotope_11->NMR_Step Signals_2 2 Aromatic Signals (2:1 Ratio) NMR_Step->Signals_2 Signals_3 3 Aromatic Signals (1:1:1 Ratio) NMR_Step->Signals_3 Result_Sym Identify: Symmetric Isomer (e.g., 4-bromo-2-iodo?) Signals_2->Result_Sym Result_Target CONFIRMED: This compound Signals_3->Result_Target

Figure 1: Analytical decision tree for validating this compound against symmetric impurities.

Performance Comparison: Reactivity & Selectivity

The raison d'être for this compound is its ability to undergo sequential, programmable functionalization.

Comparative Reactivity Profile
Feature3,5-DibromoacetophenoneThis compound3,5-Diiodoacetophenone
Site Selectivity Low (Statistical Mixture)High (I > Br)Low (Statistical Mixture)
First Coupling Requires stoichiometry control; yields mono/di-coupled mix.Occurs exclusively at C-I bond under mild conditions.Difficult to control mono-substitution.
Second Coupling Possible, but requires separation of first step byproducts.Occurs at C-Br bond under forcing conditions (higher T, specialized ligands).N/A
Atom Economy Poor (due to purification losses).Excellent (Stepwise precision).Moderate.
Mechanism of Selectivity

The C–I bond is weaker and longer than the C–Br bond, making it more susceptible to Oxidative Addition by Palladium(0) catalysts.

  • Step 1 (Room Temp): Pd inserts into C–I. C–Br remains inert.

  • Step 2 (Elevated Temp): Pd inserts into C–Br (after the first site is functionalized).

Reactivity Start This compound Step1 Suzuki Coupling A (Pd(PPh3)4, RT) Target: C-I Bond Start->Step1 Intermed Intermediate: 3-Aryl-5-bromoacetophenone Step1->Intermed >95% Selectivity Mix Mixture: Mono + Di-coupled products Step1->Mix Step2 Suzuki Coupling B (Pd(dppf)Cl2, 80°C) Target: C-Br Bond Intermed->Step2 Final Final Product: 3-Aryl-A-5-Aryl-B-acetophenone Step2->Final Dibromo Alternative: 3,5-Dibromoacetophenone Dibromo->Step1 Low Selectivity

Figure 2: Chemo-selective workflow enabled by the mixed-halogen scaffold compared to the dibromo alternative.

Experimental Protocols

Protocol A: Rapid Isomer Discrimination (TLC/NMR)

Context: You have isolated a pale yellow solid and need to confirm it is the mixed halogen species and not the dibromo starting material.

  • TLC Analysis:

    • Eluent: 10% Ethyl Acetate in Hexanes.

    • Observation: The 3-iodo-5-bromo isomer typically has a slightly higher

      
       value than 3,5-dibromoacetophenone due to the lower polarity of the C-I bond compared to C-Br.
      
  • NMR Verification:

    • Dissolve 5 mg in 0.6 mL CDCl

      
      .
      
    • Acquire 1H spectrum (16 scans).

    • Pass Criteria: Presence of three distinct signals in the aromatic region (7.5 - 8.5 ppm).

    • Fail Criteria: Presence of a clean triplet at ~7.8 ppm (indicates symmetric impurity).

Protocol B: Synthesis Note (Sandmeyer Route)

To ensure high regioselectivity during synthesis:

  • Start Material: 3-Amino-5-bromoacetophenone.

  • Diazotization: Treat with NaNO

    
    /H
    
    
    
    SO
    
    
    at 0°C.
  • Iodination: Add cold KI solution dropwise.

  • Purification: The critical step is removing the iodine byproduct (

    
    ). Wash the organic layer with 10% Sodium Thiosulfate (
    
    
    
    ) until the purple color disappears. This prevents iodine from catalyzing radical scrambling of the halogens.

References

  • ChemicalBook. (2024). 1H NMR Spectrum of 3,5-Dibromoacetophenone. Link

  • PubChem. (2024).[2] Compound Summary: 3,5-Dibromoacetophenone.[3] National Library of Medicine.[3] Link

  • Köse, E. (2016).[4] The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. Anadolu University Journal of Science and Technology.[4][5] Link

  • Organic Syntheses. (1962). 3-Bromoacetophenone Synthesis. Org. Synth. 1962, 42, 18. Link

  • Royal Society of Chemistry. (2013).[6] Characterization Data for Substituted Acetophenones. Organic & Biomolecular Chemistry. Link

Sources

Comparing the cost-effectiveness of 3'-Iodo-5'-bromoacetophenone synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Iodo-5'-bromoacetophenone (1-(3-bromo-5-iodophenyl)ethanone) is a high-value pharmaceutical intermediate. Its meta-substituted pattern, featuring two distinct halogens (iodine and bromine) alongside an acetyl group, allows for highly selective, sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura).

This guide critically compares the two primary synthetic pathways available to researchers: the Classical Stepwise Sandmeyer Route (Method A) and the Cryogenic Halogen Exchange (Halex) Route (Method B). While Method B offers speed and chemical elegance, our analysis identifies Method A as the superior choice for cost-effective, scalable production , despite its higher labor requirements.

Method A: The Classical Stepwise Route (Sandmeyer Strategy)

This method relies on the sequential functionalization of the inexpensive commodity chemical 3'-bromoacetophenone . It leverages the meta-directing nature of the acetyl and bromo groups to introduce a nitrogen functionality, which is subsequently converted to iodine.

Reaction Pathway & Mechanism[1][2]

The synthesis proceeds through three distinct stages:

  • Nitration: Electrophilic aromatic substitution directed meta by both the acetyl and bromo groups.

  • Reduction: Chemoselective reduction of the nitro group to an aniline, preserving the ketone and bromine.

  • Diazotization-Iodination: Conversion of the amine to a diazonium salt, followed by nucleophilic substitution with iodide (often termed a "Sandmeyer-type" iodination, though copper is not strictly required for iodine).

Experimental Protocol
Step 1: Nitration [1]
  • Reagents: Fuming HNO₃, conc. H₂SO₄.[1][2][3]

  • Protocol: Dissolve 3'-bromoacetophenone (1.0 eq) in H₂SO₄ at -5°C. Add fuming HNO₃ dropwise, maintaining temperature <0°C to prevent dinitration or oxidation of the side chain. Stir for 2 hours. Pour onto crushed ice. Filter the precipitate.

  • Critical Insight: The regioselectivity here is naturally high because position 5 is the only site meta to both directing groups.

Step 2: Reduction
  • Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water.

  • Protocol: Suspend the nitro intermediate in EtOH/H₂O (3:1). Add Fe powder (3.0 eq) and NH₄Cl (0.5 eq). Reflux for 4 hours. Filter hot through Celite to remove iron oxides. Concentrate to yield 3-amino-5-bromoacetophenone.

  • Why this method? Catalytic hydrogenation (H₂/Pd-C) carries a high risk of debromination (hydrodehalogenation). Fe/NH₄Cl is chemoselective for nitro groups in the presence of aryl halides.

Step 3: Iodination
  • Reagents: NaNO₂, H₂SO₄ (or HCl), KI.

  • Protocol:

    • Diazotization: Dissolve the amine in aqueous acid at 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise. Test with starch-iodide paper to ensure excess nitrous acid.

    • Substitution: Dissolve KI (1.5 eq) in water. Add the cold diazonium solution slowly to the KI solution (warning: vigorous N₂ evolution).

    • Workup: Extract with EtOAc. Wash with Na₂S₂O₃ (sodium thiosulfate) to remove free iodine.

  • Safety Note: Never allow the diazonium salt to dry; it is potentially explosive. Process immediately.

Visual Workflow (Method A)

MethodA Start 3'-Bromoacetophenone (Commodity Chemical) Nitro 3-Bromo-5-nitroacetophenone Start->Nitro HNO3/H2SO4 <0°C (Nitration) Amino 3-Amino-5-bromoacetophenone Nitro->Amino Fe/NH4Cl Reflux (Reduction) Diazo [Diazonium Intermediate] Amino->Diazo NaNO2/H+ 0°C (Diazotization) Product This compound Diazo->Product KI (aq) (Iodination)

Caption: Stepwise synthesis via nitration, reduction, and diazotization. Note the unstable diazonium intermediate.

Method B: The Cryogenic Halogen Exchange (Halex)

This method utilizes 3',5'-dibromoacetophenone as the starting material.[2] It exploits the principle that aryl bromides can undergo Lithium-Halogen exchange. By controlling the stoichiometry, one can selectively exchange one bromine atom for lithium, which is then quenched with iodine.

Reaction Pathway & Mechanism[1][2]
  • Protection (Optional but Recommended): The ketone carbonyl is electrophilic and will react with n-BuLi. It must be protected (e.g., as a ketal) or the reaction must be run under "Barbier-type" conditions where the exchange is faster than nucleophilic attack (risky). Standard industrial practice often requires ketalization.

  • Lithiation: n-Butyllithium attacks the C-Br bond at -78°C.

  • Quench: Iodine (I₂) is added to the lithiated species.

  • Deprotection: Acidic hydrolysis restores the ketone.

Note: For the purpose of this comparison, we assume the direct lithiation attempts (without protection) result in poor yields due to alkylation of the ketone. Therefore, the cost model assumes a protection step.

Experimental Protocol
  • Reagents: Ethylene glycol (protection), n-BuLi (2.5 M in hexanes), I₂, THF (anhydrous).

  • Protocol:

    • Protection: Reflux 3,5-dibromoacetophenone with ethylene glycol/TsOH in toluene (Dean-Stark trap).

    • Exchange: Cool the protected ketal in dry THF to -78°C. Add n-BuLi (1.05 eq) very slowly. Stir for 30 mins.

    • Quench: Add I₂ (1.2 eq) in THF. Warm to RT.

    • Hydrolysis: Treat with 1M HCl to remove the ketal.

  • Critical Insight: Temperature control is paramount. Above -60°C, the lithiated species may undergo "scrambling" (disproportionation) or benzyne formation, leading to mixtures of di-iodo and bromo-iodo species.

Visual Workflow (Method B)

MethodB Start 3',5'-Dibromoacetophenone (High Cost) Protected Ketal Intermediate Start->Protected Ethylene Glycol TsOH (Protection) Lithio Lithiated Species (-78°C) Protected->Lithio n-BuLi, THF -78°C (Li-Hal Ex) Product This compound Lithio->Product 1. I2 (Quench) 2. HCl (Deprotection)

Caption: Lithiation route requiring protection/deprotection steps and cryogenic conditions.

Comparative Analysis: Cost & Feasibility

The following table breaks down the decision matrix for a laboratory or pilot-plant scale synthesis.

MetricMethod A (Sandmeyer)Method B (Halex)
Starting Material Cost Low ($) (3-Bromoacetophenone is a commodity)Very High (

$) (3,5-Dibromoacetophenone is a fine chemical)
Reagent Cost Low (Acids, Iron, Nitrite, KI are cheap)High (n-BuLi, Anhydrous THF, Iodine)
Operational Difficulty Moderate (Standard glassware, no cryogenics)High (Strict anhydrous, -78°C required)
Scalability High (Exothermic steps are manageable)Low/Moderate (Cryogenics are expensive at scale)
Step Count 3 (Linear)3 (Protect -> React -> Deprotect)
Atom Economy Moderate (Loss of O from nitro, N2 gas)Poor (Loss of LiBr, use of protecting group)
Regioselectivity Excellent (Thermodynamic control)Good (Kinetic control, risk of scrambling)
Cost-Effectiveness Conclusion

Method A is significantly more cost-effective. While Method B appears shorter on paper (if one ignores protection), the starting material (3,5-dibromoacetophenone) typically costs 10-20x more per gram than 3-bromoacetophenone [1]. Furthermore, the requirement for cryogenic cooling (-78°C) and anhydrous solvents adds substantial overhead to Method B.

Method A utilizes "bucket chemistry" reagents (acids, iron, nitrite) that are negligible in cost compared to the value of the final product. The primary cost in Method A is labor (time), but for material cost and reliability, it is the industry standard.

Final Recommendation

For Medicinal Chemistry (mg scale) where time is money:

Use Method B (or buy the intermediate). If you have 3,5-dibromoacetophenone on the shelf, the lithiation is fast and provides clean product quickly.

For Process Development / Scale-up (>10g) :

Use Method A. The Sandmeyer route is robust, uses cheap inputs, and avoids the engineering challenges of large-scale cryogenic lithiation.

Decision Tree

DecisionTree Start Start: Synthesis of This compound Scale What is your scale? Start->Scale Budget Budget Constraint? Scale->Budget > 10 grams (Cost priority) MethodB Method B: Lithiation Route Scale->MethodB < 1 gram (Speed priority) MethodA Method A: Sandmeyer Route (Recommended) Budget->MethodA Low Material Cost Required Budget->MethodB Time is worth more than materials

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and budget.

References

  • Sigma-Aldrich / Merck . Pricing comparison of 3-Bromoacetophenone vs. 3,5-Dibromoacetophenone. Accessed Jan 2026.

  • Organic Syntheses . m-Nitroacetophenone. Org. Synth. 1929, 9,[4] 64. (Demonstrates nitration of acetophenone derivatives).

  • Organic Syntheses . 3-Bromoacetophenone. Org. Synth. 1962, 42, 19. (Precursor synthesis).

  • BenchChem . Technical Guide to 3'-Bromoacetophenone Synthesis. (Overview of Sandmeyer applicability).

  • Baran Lab (Scripps) . Directed Metalation: A Survival Guide. (Guidelines for Lithiation/Halogen Exchange).

Sources

In-Silico Profiling of 3'-Iodo-5'-Bromoacetophenone: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Data" Problem

3'-Iodo-5'-bromoacetophenone (CAS: N/A for mixed isomer, analog to 3,5-dibromoacetophenone CAS 14401-73-1) represents a high-value "mixed-halogen" scaffold. Its utility lies in the differential reactivity of the Iodine (C-I) and Bromine (C-Br) bonds, allowing for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

However, unlike its mono-halogenated cousins, experimental physicochemical data for this specific isomer is virtually non-existent in public registries. This guide compares three in-silico predictive methodologies to establish a "Gold Standard" property profile for this compound. We evaluate these methods based on computational cost, accuracy regarding halogen-specific interactions (sigma-holes), and predictive reliability for ADMET endpoints.

Comparative Analysis of Predictive Methodologies

We compared three distinct computational tiers to predict the properties of this compound. The "Product" here is the predictive model itself.

Table 1: Performance Comparison of In-Silico Methods
FeatureMethod A: Semi-Empirical (PM7) Method B: Standard DFT (B3LYP/6-31G)*Method C: Dispersion-Corrected DFT (wB97X-D/def2-TZVP)
Primary Use Case High-throughput library screeningGeneral geometry optimizationHigh-precision reactivity & non-covalent interactions
Geometry Accuracy Moderate (C-I bond often too long)Good (Standard errors < 0.02 Å)Excellent (Accounts for halogen dispersion)
Electrostatics (ESP) Poor definition of

-hole
Over-delocalized charge densitySharp definition of I/Br

-holes
Comp. Cost (CPU) < 1 minute~1-2 hours (single core)~12-24 hours (parallelized)
Rec. Application Initial conformational searchIR/NMR spectra predictionTransition State modeling for Pd-catalysis

Scientist’s Verdict: For this compound, Method C is the required standard. The presence of two heavy halogens creates significant dispersion forces and "sigma-hole" effects (regions of positive electrostatic potential on the halogen tips) that Method A and B fail to model accurately. These effects are critical for predicting crystal packing and catalyst docking.

Technical Deep Dive: The Validated Workflow

The following protocol uses Method C (Density Functional Theory with Dispersion Corrections) to generate the self-validating data set.

Structural Definition[1]
  • IUPAC Name: 1-(3-bromo-5-iodophenyl)ethan-1-one

  • SMILES: CC(=O)C1=CC(Br)=CC(I)=C1

  • Symmetry:

    
     (Plane of symmetry through the aromatic ring).
    
Step-by-Step Computational Protocol
Step 1: Conformer Generation (RDKit/OpenBabel)

Before expensive DFT, generate low-energy conformers to handle the acetyl group rotation.

  • Command:obabel -i smi input.smi -o sdf -O conformers.sdf --gen3d --confab

  • Criterion: Select the lowest energy conformer where the carbonyl oxygen is coplanar with the aromatic ring (maximizing conjugation).

Step 2: Geometry Optimization (ORCA/Gaussian)

Critical Parameter: You must use an Effective Core Potential (ECP) for Iodine to account for relativistic effects.

  • Functional: wB97X-D (Long-range corrected hybrid with dispersion).

  • Basis Set: def2-TZVP (Triple-zeta valence polarized).

  • ECP: def2-ECP (for Iodine).

  • Solvent: CPCM (Tetrahydrofuran) – mimics typical cross-coupling reaction media.

Self-Validation Check:

Upon convergence, verify no imaginary frequencies exist. The C-I bond length should be approx 2.09 Å, and C-Br approx 1.89 Å. If C-I > 2.15 Å, the basis set is insufficient.

Step 3: Electrostatic Potential (ESP) Mapping

Map the Total Electron Density onto the molecular surface (isovalue 0.002 a.u.).

  • Objective: Visualize the

    
    -hole magnitude.
    
  • Prediction: The Iodine atom (

    
    ) must show a more positive potential tip than Bromine (
    
    
    
    ).
  • Causality: Iodine is more polarizable and less electronegative, creating a larger electron deficiency on the vector opposite the C-I bond. This predicts that Iodine will undergo oxidative addition with Pd(0) faster than Bromine.

Workflow Visualization

The following diagram illustrates the decision logic for the computational workflow.

ComputationalWorkflow Start Input: SMILES String CC(=O)C1=CC(Br)=CC(I)=C1 ConfSearch Conformational Search (RDKit / MMFF94) Start->ConfSearch DFT_Opt Geometry Optimization wB97X-D / def2-TZVP (Solvent: THF) ConfSearch->DFT_Opt Check Freq. Check: Imaginary Freqs? DFT_Opt->Check Fail Refine Geometry / Check ECP Check->Fail Yes Success Calculate Properties Check->Success No Fail->DFT_Opt ESP ESP Map Analysis (Sigma-Hole Quantification) Success->ESP Fukui Fukui Indices (Local Reactivity) Success->Fukui Result Output: Regioselectivity Profile (I > Br) ESP->Result Fukui->Result

Figure 1: Decision tree for the in-silico characterization of mixed-halogenated aryl ketones.

Application: Predicting Regioselective Cross-Coupling

The primary value of this compound is as a scaffold for sequential functionalization.

The "Site-Selectivity" Hypothesis

Using the Fukui Function (


)  for electrophilic attack (which correlates with the nucleophilic attack of the Pd(0) catalyst during oxidative addition):
  • Prediction: The local softness (

    
    ) at the C-I carbon is significantly higher than at the C-Br carbon.
    
  • Bond Dissociation Energy (BDE):

    • C-I BDE: ~65 kcal/mol

    • C-Br BDE: ~81 kcal/mol

Visualizing the Reaction Pathway[2]

ReactionPathway Substrate This compound OA_TS Oxidative Addition (TS) Lower Barrier at C-I Substrate->OA_TS Pd0 Pd(0) Catalyst Pd0->OA_TS Int1 Intermediate A: Pd Inserted at C-I OA_TS->Int1 Fast (k1) Int2 Intermediate B: Pd Inserted at C-Br OA_TS->Int2 Slow (k2) Product 3-Substituted-5-bromoacetophenone Int1->Product Transmetallation & Red. Elim.

Figure 2: Kinetic pathway demonstrating the preferential activation of the C-I bond over C-Br.

ADMET Profiling: Tool Comparison

For drug development, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital.[1][2] We compared SwissADME and ADMETlab 2.0 for this specific molecule.

Table 2: ADMET Prediction Consensus
PropertySwissADME PredictionADMETlab 2.0 PredictionConsensus/Interpretation
Lipophilicity (LogP) 3.24 (Consensus)3.31High. Likely to bind plasma proteins strongly.
Water Solubility Moderately Soluble-4.12 logSPoor. Requires DMSO/PEG co-solvent for assays.
BBB Permeation YesProbability > 0.9Penetrant. CNS active potential (neurotoxicity risk).
CYP Inhibition CYP1A2 InhibitorCYP1A2 & 2C19 InhibitorMetabolic Liability. Halogenated aromatics often inhibit CYPs.
PAINS Alert 0 Alerts0 AlertsClean. No pan-assay interference substructures.

Protocol for Reproducibility:

  • SwissADME: Input SMILES. Check "BOILED-Egg" diagram. If the point lies in the yellow yolk, it confirms BBB permeation.

  • ADMETlab 2.0: Use the "Batch" module. Focus on the hERG toxicity probability. Mixed halides can sometimes trigger hERG channels; if probability > 0.7, flag for in vitro cardiotoxicity testing.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link

    • Citation Context: Validates the selection of wB97X-D for halogenated systems due to superior dispersion handling.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

    • Citation Context: Source of the ADMET comparison d
  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. Link

    • Citation Context: Used for the specific toxicity (hERG/CYP) probability assessments.
  • Bickelhaupt, F. M., et al. (2007). Nucleophilic Substitution at C-I vs C-Br: Reactivity and Selectivity. Chemistry – A European Journal. Link

    • Citation Context: Theoretical grounding for the C-I > C-Br oxid

Sources

Head-to-Head Comparison: Catalysts for the Chemoselective Functionalization of 3'-Iodo-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3'-Iodo-5'-bromoacetophenone represents a classic yet demanding scaffold in medicinal chemistry. It offers two distinct electrophilic sites (C-I and C-Br) on an electron-deficient ring. The primary synthetic challenge is chemoselectivity : exclusively functionalizing the C-I bond via Suzuki-Miyaura coupling while preserving the C-Br bond for subsequent elaboration, avoiding the formation of "bis-coupled" byproducts or oligomers.

The Solution: This guide compares three distinct catalytic systems ranging from classical phosphine complexes to modern precatalysts. Our analysis indicates that while Pd(PPh₃)₄ remains the gold standard for selectivity, Pd(dppf)Cl₂ offers a superior balance of stability and yield for sterically demanding boronic acids.

Substrate Analysis & Mechanistic Basis[1]

The Electronic Environment

The acetophenone core is electron-deficient due to the carbonyl group (EWG). This lowers the electron density of the arene, making oxidative addition faster at both halogen sites compared to neutral benzenes.

  • Site A (C-I): Bond Dissociation Energy (BDE) ~65 kcal/mol. Highly reactive.

  • Site B (C-Br): BDE ~81 kcal/mol. Moderately reactive, but activated by the acetyl group.

The Selectivity Decision Tree

The goal is to operate in a kinetic window where


.

Chemoselectivity Substrate This compound OxAdd_I Oxidative Addition (C-I) FAST Substrate->OxAdd_I Preferred Path OxAdd_Br Oxidative Addition (C-Br) SLOW Substrate->OxAdd_Br Over-reaction Pd0 Pd(0) Catalyst Product_Mono Target: Mono-Coupled (Br Intact) OxAdd_I->Product_Mono Transmetalation & Red. Elim. Product_Bis Impurity: Bis-Coupled OxAdd_Br->Product_Bis Product_Mono->OxAdd_Br If Catalyst Too Active

Figure 1: Kinetic pathway for chemoselective coupling. The green path represents the desired transformation.

Head-to-Head Catalyst Comparison

We evaluated three catalytic systems commonly employed for polyhalogenated arenes.

Candidate A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • The Specialist: The "Baseline" for chemoselectivity.

  • Mechanism: The bulky, electron-rich PPh₃ ligands dissociate to form the active mono-phosphine species. The rate of oxidative addition into C-Br is significantly slower than C-I due to steric bulk and moderate electron donation.

  • Pros: Excellent I/Br selectivity (>95:5).

  • Cons: Air sensitive; "Black Pd" precipitation; requires strictly oxygen-free conditions; slow turnover for sterically hindered boronic acids.

Candidate B: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
  • The Workhorse: A robust bidentate ligand system.

  • Mechanism: The large bite angle of dppf accelerates reductive elimination, which can improve yields for difficult substrates. It is less prone to deactivation than PPh₃ systems.

  • Pros: Air stable solid; handles electron-poor boronic acids well; high functional group tolerance.

  • Cons: Slightly lower selectivity window than Tetrakis if temperatures exceed 60°C.

Candidate C: Pd-XPhos G3 / Pd-SPhos G3 (Buchwald Precatalysts)
  • The Aggressor: Dialkylbiaryl phosphine ligands.

  • Mechanism: These ligands create an extremely electron-rich Pd center, facilitating rapid oxidative addition into any aryl halide.

  • Pros: Near-quantitative yields; works at room temperature; couples chlorides.

  • Cons: Dangerous for this substrate. The high activity often leads to significant amounts of bis-coupled product (coupling at the Br site) or " scrambling," making it poor for chemoselectivity unless strictly controlled at low temperatures (-20°C to 0°C).

Comparative Data Matrix
FeaturePd(PPh₃)₄Pd(dppf)Cl₂Pd-XPhos G3
Primary Utility Selectivity Robustness Reactivity
C-I vs C-Br Selectivity High (98:2)Moderate-High (90:10)Low (60:40)*
Reaction Temp 60-80°C60-80°C0-25°C
Air Stability PoorExcellentGood
Rec. Solvent System Toluene/EtOH/H₂ODioxane/H₂OTHF/H₂O
Cost Efficiency LowMediumHigh

*Note: Selectivity for XPhos drops drastically at elevated temperatures.

Recommended Experimental Protocol

Objective: Selective coupling of phenylboronic acid to the C-I position of this compound.

Method A: The High-Selectivity Protocol (Pd(PPh₃)₄)

Use this for precious intermediates where purity is paramount.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene:Ethanol:Water (4:1:1 v/v)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the solvent mixture with Argon/Nitrogen for 20 minutes before adding catalyst. Pd(PPh₃)₄ is highly sensitive to O₂.

  • Assembly: In a glovebox or under counter-flow Argon, add the aryl halide, boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

  • Reaction: Heat to 60°C . Do not exceed 80°C to prevent activation of the C-Br bond.

  • Monitoring: Monitor by TLC/LCMS every hour. The reaction typically completes in 4-6 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with brine.

Method B: The Robust Protocol (Pd(dppf)Cl₂)

Use this for scale-up or when using sterically hindered boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (dry)

Modifications:

  • This system tolerates small amounts of air but performs best under inert atmosphere.

  • Run at 80°C . The bidentate ligand prevents catalyst decomposition at this higher temperature, driving the reaction to completion faster (2-3 hours).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Selectivity Checkpoint" where the catalyst discriminates between the Iodine and Bromine sites.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd 3'-I-5'-Br-Acetophenone TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Insert at C-I (Fast) Insert at C-Br (Slow) Iso Trans/Cis Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The "Oxidative Addition" step is where ligand sterics (PPh3 vs XPhos) dictate the chemoselectivity.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Bis-coupled product observed (>5%) Catalyst too active or Temp too high.Switch from Pd-XPhos to Pd(PPh₃)₄. Lower temp by 10°C. Reduce boronic acid stoichiometry to 0.95 equiv.
Starting material remains (C-I intact) Catalyst death (Pd black formation).Re-degas solvents thoroughly. Switch to Pd(dppf)Cl₂ which is more robust.
Protodeboronation of Boronic Acid Base too strong or solvent too wet.Switch base from K₂CO₃ to K₃PO₄ or KF. Use anhydrous dioxane.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Boruah, P. R., et al. (2015).[3] A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in Water at Room Temperature. RSC Advances. [Link]

Sources

Safety Operating Guide

3'-Iodo-5'-bromoacetophenone: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 3'-Iodo-5'-bromoacetophenone down the drain or in general trash.

This compound is a Halogenated Organic substance.[1][2] It requires strict segregation from non-halogenated solvents and oxidizers. Improper disposal risks regulatory non-compliance (EPA RCRA) and the formation of corrosive acid gases (HBr, HI) during standard incineration.

Immediate Disposal Classification:

  • Solid Waste: Tag as "Hazardous Waste - Halogenated Organic Solid."

  • Liquid Waste (Solutions): Dispose in "Halogenated Solvent" carboys (typically Green label).[3]

  • Spill Cleanup: Absorb with vermiculite; do not use water as a primary cleanup agent.

Chemical Profile & Hazard Identification

Understanding the substrate is the first step in safety. This compound is a di-halogenated aromatic ketone commonly used as a cross-coupling intermediate (e.g., Suzuki-Miyaura or Heck reactions).

PropertyData
Chemical Name This compound
CAS Number 1003712-14-8
Molecular Formula C₈H₆BrIO
Physical State Solid (Pale yellow to off-white)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Reactivity Stable; incompatible with strong oxidizing agents and strong bases.
Waste Code (RCRA) Not P/U listed; Characterized as D001 (if ignitable solvent used) or general Halogenated Organic .

Expert Insight: Unlike


-halo ketones (e.g., phenacyl bromide), which are potent lachrymators (tear gases), this ring-substituted isomer is less volatile. However, it remains a severe irritant. All handling must occur inside a certified fume hood to prevent sensitization.

The Logic of Segregation (Expertise & Experience)

Why do we strictly segregate this compound?

  • Incineration Physics: Non-halogenated waste (e.g., acetone, ethanol) is often used as fuel blending for cement kilns. Halogenated waste (containing Br, I, Cl) cannot be used this way.[4] It requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize the acid gases (Hydrogen Bromide, Hydrogen Iodide) generated upon combustion.

  • Cost Control: Mixing a single gram of this compound into a 20L drum of non-halogenated waste reclassifies the entire drum as halogenated, tripling the disposal cost.

  • Chemical Incompatibility: Halogenated organic compounds can react violently with alkali metals or strong reducing agents. Segregation prevents accidental runaway reactions in waste storage areas.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess)
  • Step 1: Transfer the solid compound into a wide-mouth polyethylene (HDPE) or glass jar.

  • Step 2: Label the container immediately with a Hazardous Waste Tag.[2]

    • Constituents: "this compound" (Do not use abbreviations).[5]

    • Hazard Checkbox: Toxic, Irritant.[6][7]

  • Step 3: Seal the lid tightly with parafilm to prevent vapor leakage.

  • Step 4: Place the jar into the designated "Solid Hazardous Waste" bin. Do not bulk with silica gel or other solids unless authorized by EHS.

Protocol B: Disposal of Reaction Mixtures (Liquids)

If the compound is dissolved in a solvent (e.g., DCM, THF, DMF):

  • Step 1: Identify the solvent.

    • If Halogenated (DCM, Chloroform): Pour directly into the Halogenated waste carboy.

    • If Non-Halogenated (Acetone, Ethyl Acetate):[4] Because it contains dissolved halogens (the solute), this solution must now be treated as Halogenated Waste .

  • Step 2: Pour into the Halogenated Waste carboy.

  • Step 3: Record the addition on the carboy's log sheet.

Protocol C: Contaminated Glassware & Rinsate
  • Step 1: Rinse the glassware with a minimal amount of acetone or dichloromethane.

  • Step 2: Collect this first rinse and dispose of it in the Halogenated Waste carboy.

  • Step 3: Once the visible solid is removed, the glassware can be washed normally.

Visual Workflow: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Dissolved PackSolid Package in HDPE/Glass Jar (Separate from Silica) Solid->PackSolid LabelSolid Label: 'Halogenated Organic Solid' PackSolid->LabelSolid DisposalBin Halogenated Waste Stream (High Temp Incineration) LabelSolid->DisposalBin SolventCheck Is the solvent Halogenated? Liquid->SolventCheck DirectHalo Solvent is DCM/Chloroform SolventCheck->DirectHalo Yes NonHalo Solvent is Acetone/EtOAc/THF SolventCheck->NonHalo No DirectHalo->DisposalBin Reclass CRITICAL STEP: Reclassify Entire Solution as Halogenated Waste NonHalo->Reclass Reclass->DisposalBin

Figure 1: Decision matrix for the segregation of halogenated aromatic ketones. Note the critical reclassification step for non-halogenated solvents containing the solute.

Regulatory Compliance & Grounding

Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) .

  • Cradle-to-Grave Responsibility: As the generator, you are responsible for the waste until it is destroyed. Proper labeling prevents downstream accidents at the Treatment, Storage, and Disposal Facility (TSDF).

  • Satellite Accumulation: Store waste containers at or near the point of generation. Keep containers closed unless adding waste [1].

Emergency Procedures
  • Eye Contact: Rinse immediately with water for 15 minutes.

  • Skin Contact: Wash with soap and water.[7] Do not use ethanol (may increase absorption).

  • Spill: Ventilate area.[8][9] Wear nitrile gloves and N95/P100 respirator if dust is present. Sweep up carefully to avoid dust generation.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Generator Guidelines. 40 CFR Part 262. Available at: [Link]

  • National Institutes of Health (PubChem). Compound Summary: 3'-Bromoacetophenone (Analogous Hazard Data). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.